2-Propylpiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-propylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBWZNQZRWZJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936194 | |
| Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15991-59-0 | |
| Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Propylpiperidine Hydrochloride: From Physicochemical Properties to Analytical Characterization
This guide provides a comprehensive technical overview of 2-Propylpiperidine hydrochloride (also known as (±)-Coniine hydrochloride), a piperidine alkaloid derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, analytical methodologies, and pharmacological context of this compound, grounding all information in established scientific principles and validated data.
Core Chemical and Physical Properties
This compound is the salt form of 2-Propylpiperidine, a chiral secondary amine. The hydrochloride salt enhances the compound's stability and water solubility, making it more amenable to laboratory use.[1] It is a synthetic alkaloid, with the naturally occurring (S)-enantiomer, (+)-coniine, being a well-known neurotoxin isolated from poison hemlock (Conium maculatum).[2]
Structural and Molecular Data
The fundamental characteristics of this compound are summarized in the table below. This data is essential for a range of applications, from calculating molar concentrations for in vitro assays to interpreting mass spectrometry results.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈ClN | [3][4] |
| Molecular Weight | 163.69 g/mol | [3][4][5] |
| CAS Number | 15991-59-0 (for the racemate) | [3][4] |
| Appearance | White to off-white solid | [3] |
| Canonical SMILES | CCCC1CCCCN1.Cl | [3] |
| InChIKey | JXBWZNQZRWZJIR-UHFFFAOYSA-N | [4] |
Physicochemical Characteristics
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence everything from appropriate solvent selection for experiments to absorption and distribution in vivo.
| Property | Value | Notes | Source(s) |
| Melting Point | 220-221 °C | The melting point for the hydrochloride salt is significantly higher than that of the free base (-2 °C). | [5][6] |
| Solubility | Soluble in water, DMSO, and alcohol. | Freely soluble in water and ethanol.[7] Soluble in DMSO at 25 mg/mL with the aid of ultrasonication.[3] | [3][6][7] |
| pKa | 3.1 | This value corresponds to the free base, indicating it is a weak base. | [5][7] |
Pharmacology and Toxicology: A Mechanistic Overview
This compound is recognized as a potent agonist of nicotinic acetylcholine receptors (nAChRs), with an EC₅₀ value of 0.3 mM.[3][8] Its interaction with these receptors leads to the depolarization of neurons, which underlies its physiological and toxicological effects.[8]
Mechanism of Action
The primary mechanism of action involves binding to nAChRs, which are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[9][10] This binding mimics the action of acetylcholine, initially stimulating and then blocking the receptors, leading to a disruption of nervous system function.[11][12]
The following diagram illustrates the logical flow from receptor interaction to physiological effect.
Caption: Logical flow of the mechanism of action of 2-Propylpiperidine.
Toxicological Profile
The high affinity for nAChRs also accounts for the compound's significant toxicity. Acute toxicity studies in Swiss-Webster male mice have determined an LD₅₀ of 7.7 mg/kg following intravenous administration.[3] Clinical signs of toxicity appear almost immediately after injection and include piloerection, tremors, clonic convulsions, muscular weakness, and ultimately, death due to respiratory paralysis.[3][11][12]
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount for reproducible research. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Experimental Protocol: Purity and Identity Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure and assessing the purity of small molecules.[13][14]
Objective: To confirm the identity and determine the purity of a supplied batch of this compound using ¹H NMR.
Materials:
-
This compound sample
-
Deuterated water (D₂O) or Deuterated methanol (CD₃OD)
-
NMR tubes
-
Internal standard (e.g., maleic acid)
-
NMR spectrometer (e.g., 400 MHz)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and a known quantity of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (D₂O is a good choice given the salt form).
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a ¹H NMR spectrum. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis.[15]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic peaks for this compound and the internal standard.
-
Integrate the area under the peaks corresponding to the analyte and the internal standard.
-
Calculate the purity of the sample based on the ratio of the integrals and the known weights of the sample and standard.
-
The following diagram outlines a typical analytical workflow for the quality control of this compound.
Caption: A typical analytical workflow for quality control.
Handling and Storage
This compound should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood. It should be stored at -20°C, sealed away from moisture and light.[3] For solutions in solvents like DMSO, storage at -80°C is recommended for long-term stability.[3]
Conclusion
This compound is a valuable research tool for investigating the cholinergic nervous system. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical characterization is essential for its safe and effective use in a research setting. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this compound.
References
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Wikipedia. Coniine. [Link]
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PubChem. Coniine. [Link]
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PubChem. This compound. [Link]
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Pharmacognosy | Plants | herbal. Coniine-Synonyms Cicutine; Conicine-the toxic principle of poison Hemlock, Conium maculatum. [Link]
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PubChem. 2-Propylpiperidine. [Link]
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PubChem. (+)-Coniine. [Link]
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PubChem. Coniine Hydrochloride. [Link]
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SpectraBase. CONIINE;(R)-2-PROPYLPIPERIDINE - Optional[13C NMR] - Chemical Shifts. [Link]
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National Institutes of Health. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
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National Institutes of Health. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
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ResearchGate. (PDF) Quantitative NMR spectroscopy in pharmaceutical R&D. [Link]
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physical and chemical properties of 2-Propylpiperidine hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Propylpiperidine Hydrochloride
Preamble: This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the essential physicochemical properties of this compound. The information herein is curated to provide not only foundational data but also practical, field-proven insights into the handling, characterization, and application of this compound. The structure is designed to be intuitive, flowing from fundamental properties to practical experimental protocols, ensuring both scientific rigor and immediate utility.
Molecular Identity and Significance
This compound is the salt form of 2-propylpiperidine, a saturated heterocyclic compound. It is a derivative of the naturally occurring and highly toxic alkaloid, coniine, found in poison hemlock (Conium maculatum)[1][2]. In modern chemistry, it serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry where the piperidine scaffold is a common motif in drug design[3]. The hydrochloride salt is preferred in many applications due to its enhanced stability and solubility compared to the free base[4].
The molecule possesses a chiral center at the second carbon of the piperidine ring, the point of attachment for the propyl group. This results in two enantiomers: (S)- and (R)-2-propylpiperidine. This guide will primarily address the properties of the racemic (±) mixture, referred to as this compound (CAS No: 15991-59-0)[5][6].
Figure 1: Structure of this compound (* denotes chiral center).
Core Physicochemical Characteristics
A thorough understanding of the physicochemical properties is a non-negotiable prerequisite for successful process development, formulation, and analytical characterization.
Physical Properties
The key physical descriptors for this compound are summarized below. These values are critical for decisions regarding solvent selection, purification methods, and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈ClN | [5][6][7] |
| Molecular Weight | 163.69 g/mol | [1][5][6][8][9] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 211-221 °C | [1][8] |
| Solubility | Freely soluble in water and alcohol. | [1][4] |
| pKa (of parent amine) | ~10-11 (predicted) |
Expertise & Experience: The observed melting point provides a rapid and reliable indicator of purity; a broad melting range often suggests the presence of impurities. While some older literature cites a pKa of 3.1 for the parent amine, this is chemically inconsistent with a secondary alkylamine[1][2]. The expected pKa is in the range of 10-11, typical for piperidine derivatives. This high pKa means that at physiological pH (~7.4), the compound will exist almost exclusively in its protonated, charged form, a critical consideration for its pharmacokinetic profile.
Chemical Properties and Stability
Stability: The hydrochloride salt is significantly more stable than its free base counterpart. The free base, 2-propylpiperidine, is a colorless alkaline liquid that is known to darken and polymerize upon exposure to light and air[1][2]. Therefore, for long-term storage, the hydrochloride salt is recommended and should be kept in a tightly sealed container away from light.
Reactivity: The core reactivity of this compound involves the deprotonation of the piperidinium ion to yield the nucleophilic free base. This is a fundamental and necessary step for any subsequent synthetic modifications.
-
Reaction with Base: Treatment with a strong base (e.g., NaOH, K₂CO₃) neutralizes the hydrochloride, liberating the free base. This is typically performed in a biphasic system, allowing the more organic-soluble free base to be extracted from the aqueous layer.
-
Reactivity of the Free Base: Once generated, the secondary amine of the free base is a potent nucleophile and can participate in a variety of bond-forming reactions, including N-alkylation, N-acylation, and reductive amination. These reactions are foundational for incorporating the 2-propylpiperidine moiety into larger, more complex target molecules.
Figure 2: Standard workflow for generating the free base from its hydrochloride salt.
Protocols for Analytical Characterization
The identity and purity of this compound must be rigorously confirmed. The following protocols describe a self-validating system for its characterization.
Identity Confirmation via FTIR Spectroscopy
Principle: Infrared spectroscopy confirms the presence of key functional groups. For an amine hydrochloride, the most characteristic feature is the broad N-H stretching vibration.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr and pressing the mixture into a translucent disk. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Interpretation: The resulting spectrum should be compared against a reference standard. Key expected absorptions include:
-
~2700-2250 cm⁻¹: A very broad and strong band corresponding to the N-H⁺ stretching vibrations of the secondary ammonium salt.
-
~2960-2850 cm⁻¹: Strong, sharp peaks from the C-H stretching of the propyl and piperidine alkyl groups.
-
~1600-1500 cm⁻¹: N-H bending vibrations.
-
Trustworthiness: The presence of the characteristic broad ammonium stretch is strong evidence for the salt form of the amine, distinguishing it from the free base.
Purity Assessment by Melting Point
Principle: The melting point is a physical constant that is highly sensitive to impurities, which typically depress and broaden the melting range.
Methodology:
-
Calibration: Ensure the melting point apparatus is calibrated using certified reference standards.
-
Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus and heat at a rapid rate to ~20 °C below the expected melting point. Then, reduce the ramp rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid is observed (onset) and the temperature at which the last crystal melts (clear point). This range should be sharp (e.g., ≤ 2 °C) and fall within the literature value for a pure sample.
Structural Elucidation by NMR Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide the most definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).
-
Interpretation of ¹H NMR Spectrum: The spectrum will show a complex series of multiplets for the piperidine ring protons and the propyl chain. The integration of the signals should correspond to the number of protons (e.g., the CH₃ group of the propyl chain should integrate to 3H). The proton attached to the nitrogen may be broadened or exchange with the solvent (D₂O).
-
Interpretation of ¹³C NMR Spectrum: The spectrum should show 8 distinct carbon signals, corresponding to the 8 carbon atoms in the molecule, confirming the absence of molecular symmetry that would make certain carbons equivalent.
Figure 3: A robust, self-validating workflow for the quality control of 2-Propylpiperidine HCl.
Safety and Handling
Given that 2-Propylpiperidine is a derivative of the toxic alkaloid coniine, appropriate safety measures are imperative. The parent compound is toxic if swallowed, in contact with skin, or if inhaled[11][12].
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves[13][14].
-
Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials such as strong oxidizing agents[15].
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
This compound is a foundational building block whose properties must be well-understood for its effective application in pharmaceutical R&D. This guide has provided a detailed overview of its physical and chemical characteristics, grounded in authoritative data. The experimental protocols described offer a clear and reliable framework for the identity and purity confirmation of this compound. For future development, a deeper investigation into potential polymorphism of the crystalline salt and a comprehensive forced degradation study would provide invaluable data for ensuring the long-term stability and performance of any resultant active pharmaceutical ingredients.
References
- Echemi. (n.d.). Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-.
- Benchchem. (n.d.). 2-Propylpiperidine | 3238-60-6.
-
PubChem. (n.d.). This compound | C8H18ClN | CID 11156. Retrieved from [Link]
- ChemAnalyst. (n.d.). CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-.
-
PubChem. (n.d.). 2-Propylpiperidine | C8H17N | CID 9985. Retrieved from [Link]
- CymitQuimica. (2024). 2-n-Propylpiperidine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PhytoLab. (n.d.). Coniine hydrochloride phyproof® Reference Substance.
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- Fisher Scientific. (2025). Safety Data Sheet - Piperine.
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-
National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 2-Propylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylpiperidine hydrochloride, chemically synonymous with (±)-coniine hydrochloride, is a piperidine alkaloid renowned for its potent biological activity.[1][2] Historically known for its toxicity, this compound is now a valuable pharmacological tool for investigating the function of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and physiological consequences. Furthermore, it offers detailed experimental protocols for researchers seeking to investigate its effects, underpinned by a focus on scientific integrity and reproducibility.
Introduction: The Dual Nature of a Potent Ligand
2-Propylpiperidine is a chiral molecule existing as (S)-(+)-coniine and (R)-(-)-coniine enantiomers.[1] The racemic mixture, and its hydrochloride salt, exhibit a complex pharmacological profile primarily characterized by its interaction with nicotinic acetylcholine receptors (nAChRs).[2][3] While its toxicity at high doses, leading to respiratory paralysis, is well-documented, at sub-toxic concentrations, it serves as a potent agonist at these crucial ion channels.[1][4] This agonistic action initiates a cascade of events that modulate neuronal excitability and neurotransmitter release, making it a subject of significant interest in neuropharmacology and drug development.[5]
Molecular Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
The primary molecular target of this compound is the family of nicotinic acetylcholine receptors, ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[2][3]
Agonism at nAChRs
2-Propylpiperidine acts as a potent agonist at nAChRs, with a reported EC50 value of 0.3 mM.[2][3] Upon binding to the receptor, it induces a conformational change that opens the ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the cell membrane.
Receptor Subtype Affinity
While 2-propylpiperidine is a broad-spectrum nAChR agonist, its affinity for different nAChR subtypes is not uniform. This differential affinity is a critical determinant of its overall pharmacological effect. Further research is needed to fully elucidate the binding profile across various neuronal subtypes such as α4β2 and α7.
Table 1: Reported Potency of this compound
| Parameter | Value | Receptor/System |
| EC50 | 0.3 mM | General nAChR Agonism |
| LD50 (mice) | 7.7 mg/kg | Acute Toxicity |
Cellular and Physiological Consequences
The activation of nAChRs by this compound triggers a series of downstream events that culminate in significant physiological responses.
Downstream Signaling Pathways
The initial depolarization caused by cation influx through the nAChR channel is the first step in a complex signaling cascade. The influx of Ca2+ is particularly significant as it acts as a second messenger, activating a variety of intracellular signaling pathways.
Modulation of Neurotransmitter Release
A key consequence of nAChR activation is the modulation of neurotransmitter release. Presynaptic nAChRs are known to regulate the release of several neurotransmitters, including acetylcholine, dopamine, norepinephrine, and GABA. Studies have shown that coniine inhibits nicotinic receptor-mediated nitrergic and noradrenergic transmitter responses.[5]
Behavioral Effects
The widespread action of 2-propylpiperidine on the nervous system results in a range of behavioral effects. At lower doses, nicotinic agonists can have stimulant effects on locomotion and cognition. However, at higher, toxic doses, the overstimulation of nAChRs, particularly at the neuromuscular junction, leads to a depolarizing block, muscle paralysis, and ultimately, respiratory failure.[1][4]
Experimental Protocols for Mechanistic Studies
To facilitate further research into the mechanism of action of this compound, this section provides detailed, self-validating protocols for key experimental assays.
Radioligand Binding Assay for nAChR Affinity
This protocol allows for the determination of the binding affinity (Ki) of this compound for specific nAChR subtypes.
Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled ligand for binding to nAChRs. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Materials:
-
Membrane preparations from cells expressing the nAChR subtype of interest or from brain tissue.
-
Radioligand (e.g., [³H]-epibatidine, [³H]-cytisine).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand like nicotine), and competitor binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the direct effects of this compound on neuronal ion channel function and membrane potential.[6]
Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior. The membrane potential can be clamped at a set voltage to record the currents flowing through ion channels in response to the application of this compound.
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system).
-
Borosilicate glass capillaries for pulling pipettes.
-
External solution (e.g., artificial cerebrospinal fluid).
-
Internal solution (pipette solution).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential (e.g., -70 mV).
-
Drug Application: Perfuse the cell with the external solution containing a known concentration of this compound.
-
Data Acquisition: Record the resulting inward currents.
-
Data Analysis: Analyze the amplitude, kinetics, and dose-response relationship of the induced currents.
In Vitro Neurotransmitter Release Assay
This protocol assesses the effect of this compound on the release of specific neurotransmitters from brain tissue.
Principle: Brain slices or synaptosomes are pre-loaded with a radiolabeled neurotransmitter or its precursor. The tissue is then stimulated in the presence or absence of this compound, and the amount of released radioactivity is measured.
Materials:
-
Brain tissue (e.g., striatum for dopamine release).
-
Radiolabeled neurotransmitter (e.g., [³H]-dopamine) or precursor.
-
Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Stimulation solution (e.g., high potassium buffer).
-
This compound.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Prepare brain slices or synaptosomes.
-
Loading: Incubate the tissue with the radiolabeled neurotransmitter.
-
Washing: Wash the tissue to remove excess radiolabel.
-
Perfusion: Place the tissue in a perfusion system and collect fractions of the superfusate.
-
Stimulation: Switch to a high-potassium buffer to depolarize the terminals and induce neurotransmitter release, in the presence or absence of this compound.
-
Sample Collection: Continue collecting fractions during and after stimulation.
-
Quantification: Measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of total radioactivity released per fraction and compare the release profiles between control and drug-treated conditions.
Structure-Activity Relationship (SAR)
The chemical structure of piperidine-based compounds is critical for their interaction with nAChRs. For 2-alkylpiperidines, the nature and stereochemistry of the alkyl group at the 2-position significantly influence binding affinity and functional activity. The propyl group in 2-propylpiperidine contributes to its potent agonistic properties. Further synthetic modifications of the piperidine ring and the propyl chain could lead to the development of more selective and potent nAChR modulators.[7][8]
Conclusion
This compound is a potent nAChR agonist with a multifaceted mechanism of action. Its ability to stimulate nAChRs leads to neuronal depolarization, modulation of neurotransmitter release, and a range of physiological and behavioral effects. Understanding the detailed molecular and cellular actions of this compound is crucial for both elucidating the fundamental roles of nAChRs in the nervous system and for the rational design of novel therapeutics targeting these receptors. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate pharmacology of this compound and similar compounds.
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An In-Depth Technical Guide to 2-Propylpiperidine Hydrochloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Propylpiperidine hydrochloride, a compound of significant historical and pharmacological interest, more commonly known as coniine hydrochloride. From its notorious role in ancient history as the toxic principle of poison hemlock to its place in the annals of chemistry as the first alkaloid to be synthesized, this document traces its discovery, elucidates its chemical and physical properties, and details both historical and modern synthetic methodologies. The guide further explores its complex pharmacological profile, mechanism of action as a potent nicotinic acetylcholine receptor antagonist, and its toxicological implications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support further investigation and potential therapeutic exploration of this fascinating molecule.
A Storied Past: The Discovery and History of a Notorious Alkaloid
The history of 2-propylpiperidine is inextricably linked with poison hemlock (Conium maculatum), a plant infamous for its use in the execution of the Greek philosopher Socrates in 399 BC.[1][2] While the toxic properties of hemlock were known in antiquity, the isolation of its active principle, coniine (the freebase of this compound), was not achieved until 1826 by the German chemist Giseke.[1]
A pivotal moment in the history of organic chemistry arrived in 1886 when Albert Ladenburg accomplished the first total synthesis of an alkaloid, racemic (±)-coniine.[3] This landmark achievement not only confirmed the structure of coniine as 2-propylpiperidine, which had been proposed by August Wilhelm von Hofmann in 1881, but also marked a significant milestone in the field of synthetic organic chemistry.[1] Ladenburg's work demonstrated that complex, naturally occurring nitrogenous compounds could be constructed in the laboratory, paving the way for the synthesis of countless other alkaloids and pharmaceuticals.
Historically, despite its potent toxicity, preparations of Conium maculatum saw limited and cautious medicinal use. Ancient Greek and Arab physicians utilized it for its sedative and antispasmodic properties, often for conditions like joint pain.[4][5] In medieval Europe, it was an ingredient in remedies for rabies, and later, it was explored for its potential in treating tumors and as a sedative.[6][7] However, the narrow therapeutic window and the high risk of fatal poisoning severely limited its clinical applications.[7]
Physicochemical Properties of this compound
This compound is the salt form of the volatile and oily freebase, coniine. The hydrochloride salt is a more stable, crystalline solid, which makes it more suitable for research and handling.[8]
| Property | Value | Reference(s) |
| IUPAC Name | 2-propylpiperidine;hydrochloride | [9] |
| Synonyms | Coniine hydrochloride, (±)-2-Propylpiperidine HCl | [9] |
| Molecular Formula | C₈H₁₈ClN | [9] |
| Molecular Weight | 163.69 g/mol | [9] |
| Appearance | White to off-white solid | |
| Melting Point | 211-212 °C | [10] |
| Solubility | Soluble in water and alcohol. | [8] |
| pKa | 3.1 (of the freebase) |
Synthesis of this compound
The synthesis of 2-propylpiperidine has evolved significantly since Ladenburg's initial report. While his method is of great historical importance, modern approaches offer higher efficiency, stereoselectivity, and safety.
Ladenburg's Historic Synthesis (1886)
Ladenburg's synthesis, while groundbreaking for its time, is a multi-step process with relatively low overall yield. It provided racemic (±)-coniine, which was then resolved into its enantiomers.
Caption: A modern approach to the enantioselective synthesis of (S)-2-propylpiperidine hydrochloride.
Detailed Experimental Protocol (Illustrative):
-
Synthesis of N-Benzyl-2-propylpyridinium Bromide: A solution of 2-propylpyridine (1.0 eq) in acetonitrile is treated with benzyl bromide (1.1 eq). The reaction mixture is stirred at reflux for 12 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the pyridinium salt.
-
Iridium-Catalyzed Asymmetric Hydrogenation: In a glovebox, a pressure reactor is charged with the N-benzyl-2-propylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.01 eq), and a chiral phosphine ligand (e.g., (R)-BINAP, 0.022 eq) in anhydrous, degassed methanol. The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 atm). The reaction is stirred at 50 °C for 24 hours. After cooling and careful depressurization, the solvent is removed under reduced pressure.
-
Debenzylation: The crude N-benzyl-2-propylpiperidine is dissolved in methanol, and Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through Celite, and the solvent is evaporated.
-
Formation of the Hydrochloride Salt: The resulting (S)-2-propylpiperidine is dissolved in diethyl ether and cooled to 0 °C. A solution of 2 M HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (S)-2-propylpiperidine hydrochloride.
Spectroscopic Characterization
A thorough understanding of the spectroscopic data is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃) will show characteristic signals for the propyl group and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. Due to the chiral center at C2, the protons on the piperidine ring may exhibit complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms closer to the nitrogen atom will appear at a lower field (higher ppm value). [11][12]
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound provides valuable information about the functional groups present. Key absorption bands to expect include:
-
N-H stretch: A broad absorption in the region of 2700-3300 cm⁻¹, characteristic of a secondary amine salt. [13][14]* C-H stretch: Sharp peaks in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the propyl group and the piperidine ring. [13][14]* N-H bend: An absorption band around 1580-1650 cm⁻¹. [15]* C-N stretch: A peak in the fingerprint region, typically between 1000 and 1250 cm⁻¹. [15]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-propylpiperidine (the freebase) typically results in fragmentation. [16]The molecular ion peak (M⁺) may be observed, but a prominent peak is often the result of alpha-cleavage, where the bond between the propyl group and the piperidine ring breaks, leading to a stable iminium ion. [17][18]The fragmentation pattern can be used to confirm the structure of the molecule. [17][19]
Pharmacological Profile and Mechanism of Action
2-Propylpiperidine is a potent neurotoxin that exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). [1][3]
Caption: Mechanism of action of 2-propylpiperidine at the neuromuscular junction.
The binding of 2-propylpiperidine to nAChRs initially mimics the action of acetylcholine, leading to the opening of the ion channel and depolarization of the postsynaptic membrane. [3]This results in initial muscle stimulation and fasciculations. However, 2-propylpiperidine is a more potent and persistent agonist than acetylcholine and is not readily broken down by acetylcholinesterase. This leads to prolonged depolarization of the motor endplate, causing the nAChRs to become desensitized and inactive. [3]The ultimate effect is a neuromuscular blockade, resulting in flaccid paralysis. [3] The primary cause of death from coniine poisoning is respiratory paralysis due to the blockade of the diaphragm and intercostal muscles. [3]
Toxicological Data
2-Propylpiperidine is highly toxic to humans and a wide range of animals. [6][20]The toxicity can vary depending on the enantiomer, with the (R)-(-)-enantiomer being more potent than the (S)-(+)-enantiomer. [21][22]
| Species | Route of Administration | LD₅₀ (mg/kg) | Enantiomer | Reference(s) |
|---|---|---|---|---|
| Mouse | Intravenous | 7.0 | (-)-coniine | [21][22] |
| Mouse | Intravenous | 12.1 | (+)-coniine | [21][22] |
| Mouse | Intravenous | 7.7 | (±)-coniine | [21][22] |
| Human | Oral (estimated lethal dose) | <5 | Not specified | [20] |
| Cattle, Ewes, Mares | Oral | Teratogenic effects observed | Not specified | [23]|
Symptoms of poisoning in humans progress from initial nausea, vomiting, and confusion to muscular weakness, paralysis, and ultimately death from respiratory failure. [20][24]The onset of symptoms is typically rapid, occurring within 30 minutes to an hour after ingestion. [24]
Modern Research and Potential Applications
Despite its toxicity, the unique pharmacological profile of 2-propylpiperidine continues to attract scientific interest. Its potent interaction with nAChRs makes it a valuable tool for studying the structure and function of these receptors.
Furthermore, there is renewed interest in the potential therapeutic applications of coniine derivatives. [25]Research is exploring the development of analogs with modified pharmacological profiles that could potentially be used for pain relief without addictive side effects. [25]The piperidine scaffold is a common motif in many pharmaceuticals, and understanding the structure-activity relationships of compounds like 2-propylpiperidine can inform the design of new drugs targeting nAChRs for a variety of neurological and psychiatric disorders.
Conclusion
This compound is a molecule with a rich and multifaceted history, from its role as a deadly poison in antiquity to its pivotal position in the development of synthetic organic chemistry. Its potent and specific interaction with nicotinic acetylcholine receptors continues to make it a subject of significant scientific inquiry. While its inherent toxicity precludes its direct therapeutic use, a thorough understanding of its chemistry, pharmacology, and toxicology is essential for researchers exploring the development of novel therapeutics targeting the cholinergic system. This in-depth technical guide provides a solid foundation for such endeavors, offering a comprehensive resource for the scientific community.
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The Biological Activity of 2-Propylpiperidine Hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological activity of 2-Propylpiperidine hydrochloride, a compound of significant interest in neuropharmacology and toxicology. Known historically as coniine hydrochloride, this piperidine alkaloid offers a potent and multifaceted interaction with the nervous system. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of its mechanism of action, pharmacological effects, and essential experimental protocols to facilitate further investigation.
Introduction: The Chemical and Biological Landscape of 2-Propylpiperidine
2-Propylpiperidine, a member of the piperidine alkaloid family, is a naturally occurring chiral compound found in plants such as the poison hemlock (Conium maculatum)[1]. The hydrochloride salt of 2-propylpiperidine is frequently utilized in research due to its increased stability and solubility in aqueous solutions[2][3]. Structurally, it features a simple yet pharmacologically active piperidine ring with a propyl substituent at the 2-position[4]. This seemingly straightforward molecule exerts profound biological effects, primarily through its interaction with the cholinergic nervous system[2].
Mechanism of Action: A Potent Nicotinic Acetylcholine Receptor Agonist
The primary biological target of this compound is the nicotinic acetylcholine receptor (nAChR)[2][5][6]. It acts as a potent agonist at these receptors, initiating a cascade of downstream physiological effects[2][6].
Interaction with nAChRs
This compound mimics the action of the endogenous neurotransmitter acetylcholine, binding to and activating nAChRs. This interaction leads to the opening of the ion channel intrinsic to the receptor, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the cell membrane[2]. The effective concentration (EC₅₀) for this agonistic activity is approximately 0.3 mM[2][5][6].
Biphasic Nicotinic Action
A hallmark of 2-propylpiperidine's activity is its biphasic, nicotine-like effect on autonomic ganglia[4][7]. At lower concentrations, its agonistic action leads to stimulation of these ganglia. However, at higher concentrations or with prolonged exposure, it causes a persistent depolarization, leading to a state of receptor desensitization and subsequent ganglionic blockade[4][7].
Neuromuscular Junction Blockade
In addition to its effects on autonomic ganglia, 2-propylpiperidine exhibits a curare-like effect at the neuromuscular junction[4][7]. By acting on nAChRs on skeletal muscle, it disrupts normal neurotransmission, leading to muscle paralysis. This is a critical component of its toxicological profile[4][7].
Pharmacological and Toxicological Profile
The potent interaction of this compound with nAChRs translates into a range of significant pharmacological and toxicological effects.
Neurotoxicity
2-Propylpiperidine is a potent neurotoxin that disrupts the peripheral nervous system[4][7]. The primary cause of its acute toxicity is respiratory paralysis resulting from the blockade of neuromuscular transmission to the diaphragm and other respiratory muscles[4][7]. The LD₅₀ in mice has been reported as 7.7 mg/kg via intravenous administration[5][6]. For humans, a dose of less than 0.2 grams can be fatal[4][7].
Central Nervous System Effects
Research indicates that 2-Propylpiperidine can cross the blood-brain barrier, suggesting potential effects on the central nervous system (CNS)[2]. Its interaction with nAChRs in the brain could have implications for cholinergic pathways involved in various neurological processes[2].
Teratogenicity
Some piperidine alkaloids have been associated with teratogenic effects, and 2-propylpiperidine is also noted to have a role as a teratogenic agent[1][4].
Experimental Protocols for Biological Evaluation
To investigate the biological activity of this compound, a series of in vitro and in vivo assays are essential. The following section outlines key experimental workflows.
In Vitro Assessment of nAChR Agonism
Objective: To determine the potency and efficacy of this compound as an nAChR agonist.
Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α7 or α4β2). Incubate for 2-5 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system.
-
Data Acquisition: Record the inward current elicited by the compound at each concentration.
-
Data Analysis: Plot the current response against the compound concentration and fit the data to a Hill equation to determine the EC₅₀ and Hill slope.
dot
Caption: Workflow for assessing nAChR agonism using TEVC.
In Vivo Assessment of Neurotoxicity
Objective: To determine the acute toxicity (LD₅₀) of this compound.
Methodology: Acute Toxicity Study in Mice
-
Animal Model: Use a suitable strain of laboratory mice (e.g., CD-1), grouped by sex and weight.
-
Dose Preparation: Prepare serial dilutions of this compound in a sterile, isotonic vehicle (e.g., saline).
-
Administration: Administer a single dose of the compound to each group of animals via the desired route (e.g., intravenous, intraperitoneal). Include a vehicle control group.
-
Observation: Closely monitor the animals for signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality over a specified period (e.g., 24-48 hours).
-
Data Collection: Record the number of mortalities in each dose group.
-
LD₅₀ Calculation: Use a statistical method, such as probit analysis, to calculate the LD₅₀ value.
dot
Caption: In vivo acute toxicity assessment workflow.
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| EC₅₀ (nAChR Agonism) | 0.3 mM | - | [5][6] |
| LD₅₀ (Acute Toxicity) | 7.7 mg/kg (i.v.) | Mice | [5][6] |
| Fatal Dose (Human) | < 0.2 g | Human | [4][7] |
Conclusion and Future Directions
This compound is a potent nAChR agonist with significant neurotoxic properties. Its well-defined mechanism of action makes it a valuable tool for studying the cholinergic system. Future research should focus on elucidating its selectivity for different nAChR subtypes and further exploring its effects within the central nervous system. A deeper understanding of its structure-activity relationship could also inform the development of novel nAChR modulators with therapeutic potential.
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The Enigmatic Presence of 2-Propylpiperidine Hydrochloride in Nature: A Technical Guide for Researchers
This guide provides an in-depth exploration of 2-propylpiperidine hydrochloride, a compound of significant interest to researchers in natural product chemistry, pharmacology, and drug development. While this piperidine alkaloid, commonly known as coniine in its free base form, is infamous for its toxicity, its unique biological activity continues to attract scientific inquiry. This document delves into its natural origins, biosynthetic pathways, methodologies for its extraction and isolation, and analytical techniques for its characterization, with a focus on providing practical, field-proven insights.
Natural Occurrence: A Toxin's Unexpected Distribution
2-Propylpiperidine, or coniine, is a naturally occurring alkaloid found in a surprisingly diverse range of unrelated plant species. Its hydrochloride salt is the form often prepared for stability and use in research settings. The primary and most notorious source of this alkaloid is poison hemlock (Conium maculatum L.), a member of the Apiaceae family.[1][2] Historically, an extract of this plant was used in the execution of the philosopher Socrates.[3]
Beyond poison hemlock, 2-propylpiperidine has been identified in the carnivorous yellow pitcher plant (Sarracenia flava) and other Sarracenia species, where it is believed to play a role in paralyzing insect prey.[3][4] The alkaloid is also present in fool's parsley (Aethusa cynapium) and certain species of the genus Aloe, such as Aloe globuligemma.[1][5] Additionally, (S)-2-Propylpiperidine has been reported in black elderberry (Sambucus nigra) and the devil's tongue (Amorphophallus rivieri).[3][4]
The concentration of 2-propylpiperidine varies significantly depending on the plant species, the part of the plant, and its developmental stage. In poison hemlock, the highest concentrations are typically found in the fruits and seeds.[5]
Table 1: Natural Sources and Reported Concentrations of 2-Propylpiperidine (Coniine)
| Plant Species | Family | Plant Part(s) | Reported Concentration | Reference(s) |
| Conium maculatum (Poison Hemlock) | Apiaceae | Fruits, Seeds, Leaves | Up to 2% in unripe fruits | [5] |
| Sarracenia flava (Yellow Pitcher Plant) | Sarraceniaceae | Whole plant | 5 mg from 45 kg of fresh material | [3] |
| Aloe globuligemma | Asphodelaceae | Not specified | Presence confirmed | [5] |
| Aethusa cynapium (Fool's Parsley) | Apiaceae | Not specified | Presence confirmed | [1] |
| Sambucus nigra (Black Elderberry) | Adoxaceae | Not specified | Presence of (S)-isomer confirmed | [3][4] |
| Amorphophallus rivieri (Devil's Tongue) | Araceae | Not specified | Presence of (S)-isomer confirmed | [3][4] |
Biosynthesis: A Polyketide-Derived Pathway
The biosynthesis of 2-propylpiperidine (coniine) is a fascinating example of a polyketide-derived pathway in plants.[6] The pathway commences with the formation of the carbon backbone and culminates in the formation of the characteristic piperidine ring.
The key steps in the biosynthesis of coniine are as follows:
-
Carbon Backbone Formation: The pathway is initiated by a type III polyketide synthase (PKS), specifically Conium polyketide synthase 5 (CPKS5). This enzyme catalyzes the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form a triketide product.[5][6]
-
Reduction: The resulting polyketide is then thought to be reduced by a polyketide reductase (PKR) to yield 5-keto-octanal.[5]
-
Transamination: The nitrogen atom is introduced via a transamination reaction catalyzed by L-alanine:5-keto-octanal aminotransferase (AAT). This enzyme transfers the amino group from L-alanine to 5-keto-octanal, forming an amine.[1][5]
-
Cyclization: The resulting amino-aldehyde undergoes a spontaneous, non-enzymatic cyclization and dehydration to form the intermediate γ-coniceine.[1][5]
-
Final Reduction: The biosynthesis is completed by the NADPH-dependent reduction of γ-coniceine to coniine, a reaction catalyzed by γ-coniceine reductase (CR).[1][5]
Figure 1: Proposed biosynthetic pathway of 2-propylpiperidine (coniine).
Extraction and Isolation from Natural Sources
The extraction and isolation of 2-propylpiperidine from its natural sources require careful consideration of the alkaloid's volatility and basicity. The most commonly employed method, particularly for Conium maculatum, is steam distillation.
Steam Distillation Protocol for Conium maculatum**
This protocol is adapted from established methods for the extraction of coniine from poison hemlock seeds.
Materials:
-
Freshly harvested or dried, bruised hemlock seeds
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Steam distillation apparatus
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), dilute solution
-
Ether or dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Alkalinization: The plant material is first treated with a basic solution, such as sodium carbonate, to liberate the free base form of the alkaloid, which is more volatile.
-
Steam Distillation: The alkalinized plant material is then subjected to steam distillation. The volatile coniine co-distills with the steam.
-
Acidification of Distillate: The collected distillate is acidified with a dilute acid (e.g., HCl or H₂SO₄) to a pH of approximately 2-3. This converts the volatile coniine free base into its non-volatile salt (hydrochloride or sulfate), trapping it in the aqueous phase.
-
Concentration: The acidified distillate is then concentrated, typically using a rotary evaporator, to reduce the volume.
-
Basification and Extraction: The concentrated aqueous solution is made basic (pH 9-10) with a strong base like NaOH. This converts the coniine salt back to the free base, which can then be extracted into an organic solvent such as ether or dichloromethane.
-
Drying and Solvent Removal: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure to yield the crude coniine oil.
Conversion to this compound
For enhanced stability and ease of handling, the isolated coniine free base is typically converted to its hydrochloride salt.
Procedure:
-
Dissolve the crude coniine oil in a minimal amount of a suitable solvent, such as anhydrous ether or ethanol.
-
While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl) dropwise until precipitation is complete.
-
Collect the precipitated this compound by filtration.
-
The crude salt can be further purified by recrystallization from an appropriate solvent system, such as ethanol-ether.
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A Technical Guide to the Stereochemistry of 2-Propylpiperidine Hydrochloride
Introduction: The Significance of Chirality in 2-Propylpiperidine
2-Propylpiperidine, an alkaloid famously known as coniine, holds a significant place in the annals of chemistry and toxicology. It was the first alkaloid to be structurally characterized and chemically synthesized, a milestone achieved by Albert Ladenburg in 1886.[1][2] Found naturally in plants like poison hemlock (Conium maculatum), its ingestion is toxic to humans and livestock, causing death by respiratory paralysis through disruption of the central nervous system.[1][3]
The core of 2-propylpiperidine's biological activity and toxicological profile lies in its stereochemistry. The molecule possesses a single stereocenter at the C-2 position of the piperidine ring, giving rise to two non-superimposable mirror-image isomers, or enantiomers.[2] These enantiomers, (S)-(+)-coniine and (R)-(-)-coniine, are not biologically equivalent.[1][3] This stereochemical distinction is critical for researchers in drug development and toxicology, as the biological effects, potency, and toxicity can reside primarily in one enantiomer.[4] This guide provides an in-depth examination of the stereochemistry of 2-propylpiperidine, its hydrochloride salt, and the analytical methodologies required for its stereochemical characterization.
Caption: The enantiomers of 2-propylpiperidine (coniine).
Stereoisomers and Biological Activity
The two enantiomers of coniine exhibit marked differences in their biological potency and toxicity. The (R)-(-) enantiomer is generally considered the more biologically active and toxic of the two.[1][3] This stereoselectivity is a direct consequence of the three-dimensional nature of biological receptors, which preferentially interact with one enantiomer over the other.[5]
Research conducted on human fetal nicotinic neuromuscular receptors demonstrated a clear rank order of potency: (R)-(-)-coniine > (±)-coniine (the racemic mixture) > (S)-(+)-coniine.[6][7] This in-vitro finding correlates directly with in-vivo toxicity studies in mice.
Data Presentation: Comparative Toxicity of Coniine Enantiomers
The following table summarizes the median lethal dose (LD50) values, illustrating the stereoselective difference in toxicity.
| Compound | LD50 in Mice (mg/kg) | Reference |
| (R)-(-)-Coniine | 7.0 | [6][7] |
| (±)-Coniine (Racemate) | 7.7 | [6][7] |
| (S)-(+)-Coniine | 12.1 | [6][7] |
This data underscores the necessity for stereochemically pure compounds in research. Pharmacological studies conducted with racemic mixtures can yield misleading results, as the observed effects are a composite of the activities of both enantiomers.[3]
Synthesis and Chiral Resolution
Historically, coniine was first synthesized as a racemic mixture.[1][8] Modern synthetic strategies now allow for stereoselective synthesis, producing a single enantiomer directly.[3][9] However, the resolution of racemic (±)-2-propylpiperidine remains a fundamental and instructive technique in stereochemistry.
The most established method for resolving the racemate is classical resolution via the formation of diastereomeric salts. This technique, employed by Ladenburg in his seminal work, exploits the principle that diastereomers (stereoisomers that are not mirror images) have different physical properties, including solubility.[1][8]
Causality in Chiral Resolution
The process works by reacting the racemic amine (a mixture of two enantiomers) with a single enantiomer of a chiral acid, such as (+)-tartaric acid. This reaction forms a mixture of two diastereomeric salts:
-
[(S)-coniine]-[(+)-tartrate]
-
[(R)-coniine]-[(+)-tartrate]
Because these salts are diastereomers, they possess different solubilities in a given solvent. Through a process called fractional crystallization, the less soluble diastereomeric salt precipitates out of the solution first.[1][8] The salt is then isolated, and the chiral acid is removed by treatment with a base to liberate the pure enantiomer of 2-propylpiperidine.
Caption: Workflow for classical chiral resolution via diastereomeric salt formation.
Stereochemical Characterization
Confirming the absolute configuration and enantiomeric purity of 2-propylpiperidine requires specialized analytical techniques.
Polarimetry
Optical rotation is a fundamental characteristic of chiral molecules.[10] A solution of a pure enantiomer will rotate the plane of polarized light. The direction and magnitude of this rotation are specific to the compound, concentration, solvent, and temperature. The (S)-enantiomer of coniine is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).[3] The hydrochloride salts also exhibit characteristic optical rotations.
Data Presentation: Specific Optical Rotation of Coniine Enantiomers
| Compound | Specific Rotation [α]D | Conditions | Reference |
| (S)-(+)-Coniine | +8.4° | c = 4.0, in CHCl3 | [3] |
| (S)-(+)-Coniine | +16° | neat (undiluted) | [3][11] |
| (R)-(-)-Coniine | -7.9° | c = 0.5, in CHCl3 | [3] |
| (S)-(+)-Coniine HCl | +4.6° | c = 0.5, in Methanol | [3] |
| (R)-(-)-Coniine HCl | -5.2° | c = 0.5, in Methanol | [3] |
Note: Historical values may differ based on sample purity and measurement conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.[12][13] This technique employs a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support.[14]
Mechanism of Separation: The racemic mixture is passed through the column. The two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes.[12] The difference in the stability of these complexes leads to one enantiomer being retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including piperidine derivatives.[14][15]
Caption: Logical workflow for enantiomeric purity analysis using Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR spectra of two enantiomers are identical, NMR can be used to determine stereochemistry through the use of chiral auxiliary agents. These include:
-
Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with a CDA to form a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): In a chiral solvent, the enantiomers will form transient diastereomeric complexes, leading to the splitting of certain NMR signals.[16]
These advanced NMR techniques are powerful for assigning the absolute configuration and determining enantiomeric excess.[16][17]
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[18][19] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal of an enantiomerically pure salt (e.g., a tartrate or hydrochloride salt), a precise three-dimensional model of the molecule can be generated, unambiguously establishing its stereochemistry.[18][20]
Experimental Protocols
The following protocols are provided as self-validating systems for the resolution and analysis of 2-propylpiperidine.
Protocol 1: Classical Resolution of (±)-2-Propylpiperidine
Based on the principles of Ladenburg's method.[1][8]
-
Salt Formation: Dissolve one molar equivalent of racemic (±)-2-propylpiperidine in warm ethanol. In a separate flask, dissolve one molar equivalent of (+)-tartaric acid in a minimum amount of warm ethanol.
-
Mixing: Slowly add the tartaric acid solution to the 2-propylpiperidine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath or refrigerator (4 °C) to facilitate the precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with cold ethanol to remove any adhering mother liquor.
-
Recrystallization (Trustworthiness Check): To ensure high diastereomeric purity, recrystallize the salt from a minimal amount of hot ethanol. The purity can be checked at this stage by measuring the melting point, which should be sharp and consistent for a pure diastereomer.
-
Liberation of Free Base: Dissolve the purified diastereomeric salt in water. Add a strong base (e.g., 2M NaOH solution) until the solution is strongly alkaline (pH > 12).
-
Extraction: Extract the liberated free-base enantiomer from the aqueous solution using an organic solvent such as diethyl ether or dichloromethane (3 x 25 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched 2-propylpiperidine.
-
Characterization: Confirm the identity and enantiomeric purity of the product using polarimetry and chiral HPLC (see Protocol 2).
Protocol 2: Chiral HPLC Analysis of 2-Propylpiperidine Enantiomers
This is a representative method; optimization may be required based on available equipment and columns.[14][15][21]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable chiral column (e.g., a polysaccharide-based CSP like Kromasil CHI-DMB or Chiralpak series).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Add a small amount of an amine modifier, such as diethylamine (0.1%), to improve peak shape and resolution for the basic analyte. Degas the mobile phase thoroughly before use.
-
Sample Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic 2-propylpiperidine hydrochloride in the mobile phase or methanol.
-
Sample: Prepare the sample to be analyzed at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Kromasil CHI-DMB, 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or as appropriate for low-UV absorbing compounds).
-
Injection Volume: 10 µL.
-
-
Analysis Procedure:
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their respective retention times.
-
Sample Injection: Inject the sample solution.
-
-
Data Interpretation (Self-Validation): The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) in the chromatogram using the formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100
Conclusion
The stereochemistry of this compound is not an academic curiosity but a fundamental determinant of its biological function and toxicity. The pronounced difference in activity between the (R) and (S) enantiomers highlights the critical importance of stereochemical control and analysis in the fields of pharmacology, toxicology, and drug development. A thorough understanding and application of chiral resolution and analytical techniques, such as classical resolution, polarimetry, and chiral HPLC, are essential for any researcher working with this potent piperidine alkaloid.
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Coniine. Wikipedia.[Link]
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Lee, S. T., Green, B. T., Welch, K. D., Pfister, J. A., & Panter, K. E. (2008). Stereoselective potencies and relative toxicities of coniine enantiomers. Chemical Research in Toxicology, 21(10), 2061-2064. [Link]
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Lee, S. T., Green, B. T., Welch, K. D., Pfister, J. A., & Panter, K. E. (2008). Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers. ACS Publications - Chemical Research in Toxicology.[Link]
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Green, B. T., Lee, S. T., Welch, K. D., & Panter, K. E. (2013). Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers. Chemical Research in Toxicology, 26(4), 548-553. [Link]
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Gatti, G., et al. (1998). Synthesis and dopaminergic properties of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective dopamine D4 receptor ligand. Journal of Medicinal Chemistry, 41(21), 4059-4066. [Link]
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Fries, D. S., Dodge, R. P., Hope, H., & Portoghese, P. S. (1982). Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. Journal of Medicinal Chemistry, 25(1), 9-12. [Link]
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Introduction: Understanding the Profile of a Potent Neuromodulator
An In-depth Technical Guide to the Safety and Toxicity of 2-Propylpiperidine Hydrochloride
2-Propylpiperidine, particularly in its hydrochloride salt form, is a piperidine alkaloid of significant interest to the scientific community.[1][2] Also widely known by its trivial name, Coniine, this compound was one of the first alkaloids to be synthesized.[3] Historically notorious as the primary toxin in poison hemlock (Conium maculatum), its potent biological activity now serves as a valuable pharmacological tool for researchers investigating the nervous system.[4]
This guide provides a comprehensive overview of the safety and toxicity profile of this compound, designed for researchers, toxicologists, and drug development professionals. We will delve into its mechanism of action, detailed toxicological data, standardized assessment protocols, and essential risk management practices to ensure its safe handling and application in a laboratory setting.
Physicochemical and Identification Parameters
A clear understanding of the compound's basic properties is the foundation of safe laboratory practice.
| Property | Value | Source(s) |
| IUPAC Name | 2-propylpiperidine;hydrochloride | [5] |
| Synonyms | (±)-Coniine hydrochloride, DL-Coniine hydrochloride | [6] |
| CAS Number | 15991-59-0 | [5][6] |
| Molecular Formula | C₈H₁₈ClN | [7] |
| Molecular Weight | 163.69 g/mol | [5][7] |
| Melting Point | 210 °C | |
| Appearance | Solid | [8] |
Section 1: Core Mechanism of Toxic Action
The toxicity of this compound is intrinsically linked to its potent activity as a nicotinic acetylcholine receptor (nAChR) agonist.[6][9] Its mechanism disrupts normal function at two critical sites: the autonomic ganglia and the neuromuscular junction.
-
Autonomic Ganglia Disruption: The compound exhibits a biphasic, nicotine-like effect on the autonomic nervous system.[4][10] Initially, it stimulates these ganglia, which can lead to symptoms like salivation and altered heart rate.[4] This is rapidly followed by a depressant phase, or ganglionic blockade, leading to a failure of autonomic nerve signal transmission.[4][10]
-
Neuromuscular Blockade: More critically, 2-Propylpiperidine has a curare-like effect at the neuromuscular junction, where it blocks nAChRs on skeletal muscle.[4][10] This prevents acetylcholine from binding and depolarizing the muscle fiber, resulting in flaccid paralysis. The ultimate cause of death in acute poisoning is respiratory arrest due to the paralysis of the diaphragm and other respiratory muscles.[4][10]
Caption: Mechanism of 2-Propylpiperidine at the Neuromuscular Junction.
Section 2: Comprehensive Toxicological Profile
This compound is classified as a highly toxic substance, with hazards across multiple exposure routes.[7] The free base, (S)-coniine, is a potent neurotoxin where doses less than 0.2 grams can be fatal to humans.[4][10]
Acute Toxicity
The compound is fatal if swallowed, inhaled, or in contact with skin.[7] Signs of poisoning progress rapidly and include initial central nervous system stimulation followed by depression, nausea, salivation, muscle weakness, ataxia, and ultimately, respiratory paralysis.[4]
| Route | Species | LD₅₀ Value | Compound Form | Source(s) |
| Intravenous (i.v.) | Mouse | 7.7 mg/kg | Hydrochloride | [6][9] |
| Oral | Mouse | 100 mg/kg | Free Base | [4] |
| Dermal | Rabbit | 100 mg/kg - 200 mg/kg (est.) | Free Base | [11] |
Note: The GHS classification for the hydrochloride salt is Acute Toxicity Category 2 for oral, dermal, and inhalation routes, indicating extreme toxicity.[7] The free base is generally classified as Category 3.[10]
Irritation and Corrosivity
Safety data for related piperidine compounds indicate a high potential for severe skin and eye damage.[12][13] GHS classifications for piperidine derivatives often include warnings for causing severe skin burns and eye damage.[13] Direct contact must be avoided through the use of appropriate personal protective equipment.
Sensitization
Genotoxicity and Mutagenicity
There is a lack of specific genotoxicity studies for 2-Propylpiperidine. While it is not a pyrrolizidine alkaloid—a class well-known for genotoxic effects—its biological reactivity warrants caution.[15][16] Some safety data sheets for other hazardous piperidine derivatives suggest a potential for germ cell mutagenicity.[12] Without definitive data from assays like the Ames test or in-vivo micronucleus tests, it is prudent to handle this compound as a potential mutagen.
Carcinogenicity
The carcinogenic potential of 2-Propylpiperidine is ambiguous. The Toxin and Toxin Target Database (T3DB) states there is no indication of carcinogenicity to humans and that it is not listed by IARC.[4][10] However, GHS classifications from other sources suggest it is "suspected of causing cancer".[10][17] This discrepancy highlights the need for further long-term studies to definitively classify its carcinogenic risk.
Reproductive and Developmental Toxicity
The free base, coniine, is described as a teratogenic agent.[10] This indicates a potential to cause birth defects. Studies on the parent compound, piperidine, showed reduced fetal body weight in animal models.[11] Due to this evidence, exposure to individuals of reproductive age, especially those who are pregnant, should be strictly controlled.
Section 3: Experimental Protocol for Acute Toxicity Assessment
To ensure the trustworthiness and reproducibility of toxicity data, standardized protocols are essential. The following describes a representative workflow for determining the acute oral LD₅₀ of a substance like this compound, adapted from established OECD guidelines.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD TG 425)
Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration in a rodent model, while minimizing animal usage.
Materials:
-
This compound, analytical grade
-
Vehicle (e.g., sterile saline or distilled water)
-
Female Swiss albino mice (8-10 weeks old)
-
Oral gavage needles
-
Calibrated laboratory scale
-
Appropriate caging and environmental controls
Methodology:
-
Preparation: A stock solution of the test article is prepared in the chosen vehicle. All calculations are based on the free base equivalent weight.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing. They are fasted overnight before the experiment but have access to water.
-
Dose Selection: A starting dose is chosen based on available data, typically near the expected LD₅₀. For this compound, a starting dose of 10 mg/kg might be appropriate.
-
Sequential Dosing:
-
A single animal is dosed via oral gavage.
-
The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are the first 30 minutes, then hourly for 4 hours, then daily.
-
-
Dose Adjustment:
-
If the animal survives: The next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies: The next animal is given a lower dose.
-
-
Stopping Criteria: The test is stopped when one of the pre-defined criteria is met, such as observing a specific number of reversals in outcome (survival vs. death) around a particular dose level.
-
Data Analysis: The LD₅₀ is calculated from the results using specialized software that applies a maximum likelihood method. All animal observations, body weights, and necropsy findings are recorded.
Caption: Workflow for Acute Oral Toxicity (Up-and-Down Procedure).
Section 4: Risk Management and Safe Handling
Given its high acute toxicity and other potential hazards, a stringent safety protocol is mandatory when handling this compound.
-
Engineering Controls: All work, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[12] Eyewash stations and safety showers must be immediately accessible.[12]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
-
Disposal: Dispose of waste material as hazardous waste in accordance with all local, state, and federal regulations.[17] Do not allow it to enter the sewer system.[8]
Conclusion
This compound is a compound with extreme acute toxicity that acts as a potent neurotoxin by disrupting nicotinic acetylcholine receptors. Its handling demands the highest level of caution, incorporating robust engineering controls and comprehensive personal protective equipment. While data on its chronic effects like carcinogenicity and sensitization are limited or conflicting, the evidence of teratogenicity and high acute lethality necessitates treating it as a significant laboratory hazard. Adherence to the safety protocols outlined in this guide is paramount for any researcher utilizing this valuable but dangerous pharmacological tool.
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Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of 2-Propylpiperidine Hydrochloride in Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Pharmaceutical and Chemical Synthesis
2-Propylpiperidine hydrochloride, a piperidine derivative, is a key building block in the landscape of organic synthesis and medicinal chemistry.[1] Its structural motif is found in numerous biologically active compounds and pharmaceutical intermediates.[1] The hydrochloride salt form is frequently utilized to enhance stability and aqueous solubility.[2] However, for the synthetic organic chemist and the drug development professional, a nuanced understanding of its behavior in non-aqueous environments is paramount. The choice of an appropriate organic solvent is critical for reaction kinetics, purification, crystallization, and formulation. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, blending theoretical principles with practical experimental guidance.
Theoretical Underpinnings: Deconstructing the Solubility of an Amine Salt in Organic Media
The solubility of an ionic compound like this compound in organic solvents is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point.[3] A more rigorous understanding requires an examination of the following factors:
-
Lattice Energy: The strength of the ionic bonds holding the 2-propylpiperidine cation and the chloride anion together in the crystal lattice must be overcome for dissolution to occur.
-
Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. For an organic solvent to effectively dissolve this compound, the solvation energy must be sufficient to overcome the lattice energy.
-
Solvent Polarity: Polar solvents are generally more effective at solvating ions. Protic polar solvents, such as alcohols, can form hydrogen bonds with the chloride anion and the protonated amine, significantly contributing to solvation. Aprotic polar solvents, like acetone or acetonitrile, can also solvate ions through dipole-ion interactions.
-
Steric Hindrance: The propyl group at the 2-position of the piperidine ring introduces a degree of steric bulk, which can influence how effectively solvent molecules can approach and solvate the charged nitrogen center.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Alcohols, for instance, can donate a hydrogen bond to the chloride anion and accept a hydrogen bond from the N-H group of the piperidine cation.
The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.
Qualitative Solubility Profile of 2-Propylpiperidine and its Hydrochloride Salt
The conversion to the hydrochloride salt dramatically increases its polarity. This generally enhances solubility in polar solvents, particularly water and alcohols, while decreasing its solubility in non-polar solvents.
Predictive Framework for Solubility
Based on fundamental chemical principles, a predictive framework for the solubility of this compound can be proposed:
| Solvent Class | Predicted Solubility | Rationale |
| Alcohols (e.g., Methanol, Ethanol) | High | Polar protic solvents capable of strong hydrogen bonding with both the cation and anion, effectively solvating the salt. |
| Ketones (e.g., Acetone) | Moderate to High | Polar aprotic solvents that can solvate the cation via ion-dipole interactions. |
| Ethers (e.g., Diethyl Ether, THF) | Low to Moderate | Less polar than alcohols and ketones, with limited ability to solvate ions. |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Low | Moderately polar, but poor hydrogen bond donors, leading to weaker solvation of the anion.[1][4] |
| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Very Low | Non-polar solvents with insufficient solvating power for ionic compounds. |
| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Insoluble | Non-polar solvents that cannot overcome the lattice energy of the salt. |
Experimental Determination of Solubility: A Self-Validating Protocol
For researchers requiring precise solubility data for their specific applications, direct experimental determination is essential. The following protocol outlines a reliable method for quantifying the solubility of this compound.
Workflow for Experimental Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent of interest in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
Allow the mixture to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or another suitable method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at that temperature.
-
Intermolecular Interactions at Play
The dissolution process at a molecular level is governed by the formation of new interactions between the solute and solvent molecules, which must compensate for the energy required to break the solute-solute and solvent-solvent interactions.
Caption: Energy considerations in the dissolution of this compound.
Conclusion: A Framework for Informed Solvent Selection
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals are equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. While a universal quantitative solubility dataset is elusive, the principles and methodologies outlined herein provide a self-validating framework for generating the precise data required for specific applications, thereby accelerating the development of novel chemical entities and pharmaceutical products.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Propylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the melting and boiling points of 2-propylpiperidine hydrochloride, a compound of significant interest in medicinal chemistry and organic synthesis. As a piperidine derivative, it serves as a crucial building block in the development of various pharmaceutical agents.[1][2] Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development. This document will delve into the experimental determination of these properties, the underlying chemical principles, and the methods for synthesis and characterization, ensuring a well-rounded understanding for the scientific community.
Introduction to this compound
This compound, also known by its historical name coniine hydrochloride, is the salt form of the naturally occurring alkaloid 2-propylpiperidine.[3][4] The hydrochloride salt is typically a white crystalline solid, which offers enhanced stability and aqueous solubility compared to its free base form.[1] The molecule possesses a stereocenter at the second carbon of the piperidine ring, and thus exists as (S)- and (R)-enantiomers, as well as a racemic mixture.[1] These different stereoisomers can exhibit distinct biological activities and physical properties.
Melting Point Determination: A Critical Quality Attribute
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and identity. For this compound, this is a critical parameter for quality control and characterization.
Factors Influencing the Melting Point
Several factors can influence the observed melting point of this compound:
-
Stereoisomerism: The spatial arrangement of the propyl group affects the crystal lattice packing. The (S)-enantiomer and the racemic mixture can have different melting points due to variations in their crystal structures.
-
Purity: The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range. A sharp melting point range of 0.5-1.0°C is indicative of a pure compound.
-
Experimental Technique: The rate of heating and the accuracy of the temperature measurement apparatus are crucial for obtaining a reliable melting point.
Experimental Protocol for Melting Point Determination
The capillary method is the standard technique for determining the melting point of a crystalline solid like this compound.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[6]
-
Thermometer or digital temperature probe[6]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube to a depth of 1-2 mm.[4] The tube is then gently tapped to pack the sample at the bottom.[7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) near the expected melting point to ensure accuracy.
-
Observation: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.[4]
Diagram of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
The Absence of a Boiling Point: Understanding Thermal Decomposition
While the free base, 2-propylpiperidine, is a liquid at room temperature with a defined boiling point, its hydrochloride salt does not exhibit a traditional boiling point.[6] Instead, upon strong heating, this compound undergoes thermal decomposition.[1][8]
This behavior is characteristic of many amine hydrochlorides. The ionic bond between the protonated amine and the chloride ion is strong. At elevated temperatures, instead of transitioning to a gaseous state as a salt, the compound decomposes into its constituent volatile components: the free amine (2-propylpiperidine) and hydrogen chloride gas.[8]
This decomposition is a reversible process; upon cooling, the gaseous amine and hydrogen chloride can recombine to form the solid hydrochloride salt again.[8] Therefore, it is technically inaccurate to report a boiling point for this compound. The temperature at which decomposition occurs can be influenced by factors such as the heating rate and atmospheric pressure.
Physicochemical Properties Summary
The key physicochemical properties of 2-propylpiperidine and its hydrochloride salt are summarized in the table below for easy reference.
| Property | 2-Propylpiperidine (Free Base) | This compound |
| Synonyms | Coniine, Cicutine[3] | Coniine hydrochloride[3] |
| Molecular Formula | C₈H₁₇N[9] | C₈H₁₈ClN[10] |
| Molecular Weight | 127.23 g/mol [9] | 163.69 g/mol [10] |
| Appearance | Colorless to yellow-green liquid[6] | White crystalline solid[1] |
| Melting Point | -2 °C[9] | 211-212 °C ((S)-enantiomer)[11]; 221 °C (stereoisomer not specified)[3] |
| Boiling Point | 166 °C[6] | Decomposes upon heating[1][8] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, acetone, benzene.[4] | Soluble in water and alcohol.[1][11] |
Synthesis and Characterization
A thorough understanding of the synthesis and characterization of this compound is essential for ensuring the quality and reliability of experimental results.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-propylpiperidine (the free base) with hydrochloric acid.
Materials:
-
2-Propylpiperidine
-
Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether)
-
Anhydrous solvent (e.g., diethyl ether, ethanol)
Procedure:
-
Dissolution: 2-Propylpiperidine is dissolved in an anhydrous solvent.
-
Acidification: A stoichiometric amount of hydrochloric acid is added dropwise to the solution while stirring. The reaction is exothermic and may require cooling.
-
Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.
-
Isolation and Purification: The solid precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
Diagram of the Synthesis of this compound
Caption: Synthesis of 2-Propylpiperidine HCl.
Characterization Methods
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the compound.[12][13] The spectra will show characteristic signals for the propyl group and the piperidine ring protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will show a broad absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H stretch of an ammonium salt.[10]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[14][15] For the hydrochloride salt, the mass spectrum will typically show the mass of the protonated free base.
Conclusion
This technical guide has provided a detailed examination of the melting and boiling points of this compound. The melting point is a crucial parameter for identification and purity assessment, and its determination requires careful experimental technique. It is important to recognize that this compound thermally decomposes rather than boils. A comprehensive understanding of its synthesis and characterization is also vital for its effective use in scientific research and drug development. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to handle and utilize this compound with confidence and precision.
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An In-Depth Technical Guide to 2-Propylpiperidine Hydrochloride: Synthesis, Characterization, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Propylpiperidine Hydrochloride, a pivotal molecule in both historical toxicology and modern medicinal chemistry. Known colloquially as coniine hydrochloride, this piperidine alkaloid offers a fascinating case study in natural product synthesis, analytical characterization, and neuropharmacology. This document is intended to serve as a detailed resource for professionals engaged in synthetic chemistry, drug discovery, and pharmacological research, offering insights into its synthesis, analytical characterization, mechanism of action, and applications.
Chemical Identity and Physicochemical Properties
The IUPAC name for this compound is 2-propylpiperidine;hydrochloride .[1] Depending on the stereochemistry at the C2 position, it can exist as (S)-(+)-coniine hydrochloride or (R)-(-)-coniine hydrochloride, or as a racemic mixture, (±)-2-Propylpiperidine hydrochloride.[2] The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for research and as a synthetic building block.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClN | [1] |
| Molecular Weight | 163.69 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 211-212 °C | |
| Solubility | Soluble in water, alcohol, ether, acetone, benzene |
Synthesis of this compound: From Classic Resolutions to Modern Asymmetric Approaches
The synthesis of 2-propylpiperidine has been a subject of interest for over a century, evolving from classical resolutions of racemic mixtures to sophisticated enantioselective methods.
Ladenburg's Landmark Synthesis and Resolution
The first synthesis of coniine was a landmark achievement in organic chemistry by Albert Ladenburg in 1886. The classical approach involves a multi-step process starting from 2-methylpyridine (α-picoline).[3]
Experimental Protocol: Ladenburg Synthesis and Resolution
-
Alkylation: 2-Methylpyridine is reacted with acetaldehyde in the presence of a base.[3]
-
Dehydration: The resulting intermediate undergoes dehydration to yield 2-propenylpyridine.[3]
-
Reduction: The 2-propenylpyridine is then reduced using sodium in ethanol to produce racemic (±)-coniine.[3]
-
Resolution: The racemic mixture is resolved into its constituent enantiomers through fractional crystallization of the diastereomeric salts formed with a chiral acid, such as (+)-tartaric acid.[3] The differing solubilities of the diastereomeric salts allow for their separation.
-
Salt Formation: The resolved free base is then treated with hydrochloric acid to yield the desired enantiomer of this compound.
Caption: Ladenburg's classical synthesis and resolution of 2-propylpiperidine.
Modern Enantioselective Syntheses
Contemporary synthetic chemistry offers more direct and efficient routes to enantiomerically pure 2-alkylpiperidines, avoiding the often tedious process of classical resolution. These methods are crucial for accessing specific stereoisomers for pharmacological evaluation.
One powerful modern approach involves the asymmetric hydrogenation of pyridine derivatives. For instance, iridium-catalyzed asymmetric hydrogenation of N-protected 2-propylpyridinium salts using chiral phosphine ligands can directly yield enantioenriched 2-propylpiperidine.
Illustrative Modern Synthetic Workflow
Caption: A modern approach to enantioselective synthesis of 2-propylpiperidine HCl.
Analytical Characterization
Thorough analytical characterization is paramount for confirming the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The hydrochloride salt form influences the chemical shifts, particularly of the protons and carbons near the protonated nitrogen atom, as compared to the free base.
Typical Chemical Shifts for this compound (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine Ring | ||
| C2-H | ~3.0-3.2 (m) | ~58-60 |
| C3-H₂ | ~1.6-1.9 (m) | ~30-32 |
| C4-H₂ | ~1.4-1.6 (m) | ~22-24 |
| C5-H₂ | ~1.6-1.9 (m) | ~28-30 |
| C6-H₂ | ~2.8-3.0 (m), ~3.3-3.5 (m) | ~45-47 |
| N-H | Broad singlet, variable | - |
| Propyl Side Chain | ||
| C1'-H₂ | ~1.5-1.8 (m) | ~35-37 |
| C2'-H₂ | ~1.3-1.5 (m) | ~19-21 |
| C3'-H₃ | ~0.9 (t) | ~13-15 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific stereoisomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, this compound will typically show a protonated molecular ion [M+H]⁺ corresponding to the free base (m/z ≈ 128.15).
Characteristic Fragmentation Pattern
The fragmentation of the 2-propylpiperidine molecular ion is characterized by cleavage of the piperidine ring and the propyl side chain. A common fragmentation pathway involves the loss of the propyl group to form a stable iminium ion.
Caption: A simplified fragmentation pathway for the 2-propylpiperidine cation.
Pharmacology and Mechanism of Action
2-Propylpiperidine, as coniine, is a potent neurotoxin that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[4] Its pharmacological effects are primarily due to its interaction with these receptors in the peripheral and central nervous systems.
Interaction with Nicotinic Acetylcholine Receptors
Coniine exhibits a complex interaction with nAChRs, initially acting as an agonist, stimulating the receptors, which is then followed by a prolonged period of receptor blockade, leading to antagonism. This biphasic action is responsible for its toxic effects.[5]
The stereochemistry of the molecule plays a significant role in its biological activity. The (-)-enantiomer of coniine has been shown to be more potent than the (+)-enantiomer at nicotinic receptors.[6]
Quantitative Activity at nAChR Subtypes
While comprehensive data across all nAChR subtypes is not extensively available in a single source, studies have reported IC₅₀ values for coniine's inhibition of nicotinic receptor-mediated responses. For example, in the rat anococcygeus muscle, coniine inhibited nitrergic and noradrenergic responses with -logIC₅₀ values of 3.79 and 4.57, respectively.[7] In another study, the IC₅₀ for coniine at the rat diaphragm nicotinic receptors was 314 µM, while for chick leg muscle it was 70 µM. For neuronal nicotinic receptors, the IC₅₀ values were 1100 µM (maternal rat brain), 820 µM (fetal rat brain), and 270 µM (chick brain).[8] These variations highlight species and tissue-specific differences in receptor affinity.
Downstream Signaling and Physiological Effects
The binding of 2-propylpiperidine to nAChRs, particularly at the neuromuscular junction, leads to depolarization of the postsynaptic membrane.[2] Persistent depolarization results in a loss of electrical excitability, leading to flaccid paralysis. This ultimately causes death through respiratory paralysis as the diaphragm and intercostal muscles cease to function.[5][9]
Caption: Mechanism of action of 2-propylpiperidine at the neuromuscular junction.
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[10] While 2-propylpiperidine itself is too toxic for therapeutic use, its derivatives and the synthetic methodologies developed for its synthesis are highly relevant to drug discovery.
The 2-alkylpiperidine motif is a key structural element in various pharmacologically active compounds. For instance, piperidine-based derivatives have been investigated as ligands for histamine H3 and sigma-1 receptors, with potential applications in the treatment of pain.[11] Furthermore, the development of enantioselective syntheses for 2-substituted piperidines is crucial for creating chiral drugs with improved efficacy and reduced side effects.
Toxicology and Safety
2-Propylpiperidine (coniine) is a highly toxic substance. The lethal dose in humans is estimated to be between 100 and 300 mg.[12] The primary cause of death is respiratory paralysis.[5][9]
Key Toxicological Data
| Parameter | Value | Species | Source |
| LD₅₀ (intravenous) | 7.7 mg/kg | Mouse | [13] |
| LD₅₀ (oral, (-)-coniine) | 7.0 mg/kg | Mouse | [6] |
| LD₅₀ (oral, (+)-coniine) | 12.1 mg/kg | Mouse | [6] |
Due to its high toxicity, this compound must be handled with extreme caution in a laboratory setting, using appropriate personal protective equipment (PPE) and engineering controls.
Conclusion
This compound remains a molecule of significant interest to the scientific community. Its rich history, challenging synthesis, and potent biological activity provide a fertile ground for research in organic synthesis, analytical chemistry, and pharmacology. For drug development professionals, the synthetic strategies and structure-activity relationships derived from the study of this and related piperidine alkaloids offer valuable insights for the design of novel therapeutics. A thorough understanding of its properties and biological effects is essential for its safe handling and for leveraging its structural motifs in the quest for new medicines.
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Methodological & Application
Introduction: The Dual Identity of 2-Propylpiperidine Hydrochloride
An In-Depth Guide to the Experimental Use of 2-Propylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
2-Propylpiperidine, famously known as coniine, is a piperidine alkaloid with a significant and storied history in both toxicology and chemical synthesis.[1] Its hydrochloride salt, this compound, is the more stable, solid form commonly employed in research settings.[1][2][3] This compound is particularly notable for its potent activity as a neurotoxin that acts on the nervous system, and for its utility as a versatile chiral building block in the synthesis of complex organic molecules and pharmaceuticals.[2][4]
This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in both neuropharmacological research and synthetic chemistry. As a Senior Application Scientist, the focus here is not merely on the steps but on the underlying principles and causalities that ensure reproducible and meaningful results. The protocols are designed as self-validating systems, grounded in authoritative scientific data.
Given its significant toxicity, a comprehensive understanding of its properties and strict adherence to safety protocols are paramount for its use in any experimental context.[4]
Physicochemical and Pharmacological Profile
Understanding the fundamental properties of this compound is the first step in designing robust experiments. The compound is a white to off-white solid, a salt form that enhances its stability and solubility in aqueous solutions compared to its free-base form.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈ClN | [5][6] |
| Molecular Weight | ~163.69 g/mol | [5][6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 211-212 °C | [7] |
| Solubility | Soluble in DMSO (25 mg/mL), alcohol, ether. Slightly soluble in water. | [5][7] |
| Biological Target | Nicotinic Acetylcholine Receptor (nAChR) | [2][5] |
| Mechanism of Action | nAChR Agonist | [2][8] |
| EC₅₀ | ~0.3 mM | [2][5] |
| Storage | -20°C, sealed, away from moisture and light | [5] |
Application I: A Pharmacological Probe for Nicotinic Acetylcholine Receptors
The primary biological role of 2-Propylpiperidine is as a potent agonist of nicotinic acetylcholine receptors (nAChRs).[2][5] Its interaction with these receptors is biphasic: an initial stimulation, similar to the endogenous ligand acetylcholine, is followed by a persistent depression or blockade of the receptor.[1][4] This dual action makes it a valuable tool for studying cholinergic pathways and the consequences of nAChR modulation.
Mechanism of Action at the Neuromuscular Junction
This compound acts on nAChRs located in the peripheral nervous system, particularly at the autonomic ganglia and the neuromuscular junction. Its binding leads to depolarization of the postsynaptic membrane, causing initial muscle fasciculations and stimulation of the autonomic nervous system.[1][4] However, unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, 2-propylpiperidine remains bound, leading to prolonged receptor desensitization and ultimately, neuromuscular blockade and respiratory paralysis.[4][9]
Caption: Mechanism of 2-Propylpiperidine at the nAChR.
Experimental Protocol: In Vitro Stock Solution Preparation
Accurate and consistent preparation of stock solutions is critical for in vitro assays. Due to the hygroscopic nature of DMSO, which can significantly impact the solubility of the compound, using newly opened solvent is essential.[5]
Objective: To prepare a high-concentration stock solution of (±)-2-Propylpiperidine hydrochloride for use in cell-based assays.
Materials:
-
(±)-2-Propylpiperidine hydrochloride (CAS No. 15991-59-0)[6]
-
Anhydrous Dimethyl sulfoxide (DMSO), newly opened[5]
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-calculation: Determine the required mass of the compound to achieve the desired stock concentration. For a 25 mg/mL stock, this is straightforward. For molar concentrations, use the molecular weight (163.69 g/mol ).
-
Weighing: Carefully weigh the required amount of this compound in a sterile microcentrifuge tube. Perform this in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Solubilization: Add the calculated volume of new DMSO to the tube. For example, to prepare a 25 mg/mL solution, add 1 mL of DMSO to 25 mg of the compound.[5]
-
Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[5] Ensure containers are sealed tightly to protect from moisture and light.[5]
| Concentration | Solvent | Mass for 1 mL | 1 mg | 5 mg | 10 mg |
| 1 mM | DMSO | 0.1637 mg | 6.1091 mL | 30.5455 mL | 61.0911 mL |
| 5 mM | DMSO | 0.8185 mg | 1.2218 mL | 6.1091 mL | 12.2182 mL |
| 10 mM | DMSO | 1.637 mg | 0.6109 mL | 3.0546 mL | 6.1091 mL |
| 25 mg/mL | DMSO | 25 mg | 0.04 mL | 0.2 mL | 0.4 mL |
Data adapted from supplier guidelines.[5]
Experimental Protocol: In Vivo Acute Toxicity Assessment in Mice
WARNING: This protocol involves a highly toxic substance and requires strict adherence to institutional animal care and use committee (IACUC) guidelines and safety protocols. The LD₅₀ for (±)-Coniine hydrochloride in mice via intravenous injection is 7.7 mg/kg.[5] Clinical signs appear almost immediately.[5]
Objective: To replicate and understand the acute toxicological profile of this compound in a mammalian model.
Materials:
-
(±)-2-Propylpiperidine hydrochloride
-
Sterile saline for injection
-
Swiss-Webster male mice (15-20 g)[5]
-
Appropriate syringes and needles for intravenous (i.v.) injection
-
Animal scale and restraining devices
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the laboratory environment according to institutional guidelines.
-
Dose Preparation: Prepare fresh dilutions of the compound in sterile saline on the day of the experiment. Calculate the injection volume based on the animal's weight and the target dose (e.g., ranging from 0.05 mg to 0.2 mg per animal as a starting point based on literature).[5]
-
Administration: Administer the prepared solution via intravenous (i.v.) injection. This route ensures rapid systemic distribution.[5]
-
Observation: Immediately and continuously observe the animals for clinical signs of toxicity. Expected signs include piloerection, tail flicking, progressing rapidly to tremors, clonic convulsions, muscular weakness, lateral recumbency, and ultimately, death due to respiratory failure.[5]
-
Data Recording: Record the latency to onset of symptoms, the severity and duration of each symptom, and the time to death for each animal at each dose level.
-
Ethical Endpoint: If an animal exhibits severe distress without progressing to the endpoint, humane euthanasia must be performed as per the approved IACUC protocol.
-
Disposal: Dispose of all contaminated materials and animal carcasses as hazardous waste according to institutional and regulatory guidelines.
Application II: A Chiral Building Block in Organic Synthesis
Beyond its pharmacological effects, 2-propylpiperidine, particularly in its enantiomerically pure forms, is a valuable chiral synthon for creating complex molecules like alkaloids and other pharmaceuticals.[1] The hydrochloride salt is often used as a stable precursor that can be converted to the free secondary amine for subsequent reactions.[1]
Synthetic Workflow: Deprotection to Yield the Free Amine
A common step in synthetic pathways involving this scaffold is the removal of a protecting group, such as an N-benzyl group, to liberate the reactive secondary amine. This free amine can then participate in further bond-forming reactions. The protocol below describes a debenzylation process to yield (R)-2-Propylpiperidine hydrochloride.[1]
Caption: Synthetic workflow for N-debenzylation.
Experimental Protocol: Synthesis of (R)-2-Propylpiperidine Hydrochloride
Objective: To deprotect (R)-N-benzyl-2-propylpiperidine to afford the hydrochloride salt of the free amine, a key synthetic intermediate.[1]
Materials:
-
(R)-N-benzyl-2-propylpiperidine
-
α-Chloroethyl chloroformate (ACE-Cl)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it under an inert atmosphere.
-
Initial Reaction: Dissolve the starting material, (R)-N-benzyl-2-propylpiperidine, in an appropriate anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath.
-
Addition of ACE-Cl: Slowly add α-chloroethyl chloroformate (ACE-Cl) to the cooled solution. The reaction is typically exothermic, and slow addition helps control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the initial reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Solvolysis: Dissolve the resulting crude carbamate intermediate in methanol (MeOH). Heat the solution to reflux for 1-2 hours to induce solvolysis and cleavage of the protecting group.[1]
-
Product Isolation: After cooling, remove the methanol under reduced pressure. The resulting solid is the crude (R)-2-Propylpiperidine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether) to yield the pure hydrochloride salt.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Critical Safety and Handling Protocols
2-Propylpiperidine and its salts are highly toxic and must be handled with extreme caution. The free base is also a flammable liquid.[10] All work must be conducted in a certified chemical fume hood.
| Hazard | Precaution / PPE Requirement | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Avoid all personal contact. Do not eat, drink, or smoke when handling. Use only in a well-ventilated area (fume hood). | [10] |
| Flammability (Free Base) | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. | [10] |
| Skin/Eye Contact | Causes severe skin burns and eye damage. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield. | [11] |
| Spills | Absorb small spills with an inert material (e.g., vermiculite, dry sand) and collect in a sealed container for hazardous waste disposal. Evacuate the area for large spills. | [10] |
| First Aid (IF SWALLOWED) | Immediately call a POISON CENTER or doctor. Do not induce vomiting. | [10][12] |
| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with plenty of water. | [10] |
References
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PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes: (S)-2-Propylpiperidine Hydrochloride in Asymmetric Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of (S)-2-Propylpiperidine Hydrochloride, a chiral secondary amine salt with significant applications in modern asymmetric organic synthesis. Historically known as the synthetic form of the hemlock alkaloid (+)-coniine, this compound has evolved from a toxicological curiosity into a valuable tool for stereoselective transformations.[1] We will detail its physicochemical properties, delve into its primary role as an organocatalyst in enamine-mediated reactions, and provide a comprehensive, field-proven protocol for its application in the asymmetric Michael addition. This document is intended for researchers, chemists, and drug development professionals seeking to leverage chiral amines for the precise construction of stereogenic centers.
Introduction: From Historic Alkaloid to Modern Catalyst
(S)-2-Propylpiperidine, also known as (+)-coniine, holds a notable place in the history of chemistry as the first alkaloid to be structurally identified and synthesized.[1][2] Its hydrochloride salt is a more stable, crystalline solid, making it more suitable for laboratory use.[1] While its physiological effects are well-documented, the true synthetic utility of its chiral structure has been realized in the field of asymmetric organocatalysis.
Chiral secondary amines have emerged as powerful organocatalysts capable of activating carbonyl compounds through the formation of nucleophilic enamine intermediates. This mode of activation allows for highly enantioselective carbon-carbon bond formations, such as aldol condensations and Michael additions.[3][4] The stereochemical outcome of these reactions is directed by the chiral environment of the amine catalyst. The propyl substituent at the C2 position of the piperidine ring in (S)-2-propylpiperidine creates a specific steric environment that effectively shields one face of the enamine intermediate, guiding the approach of the electrophile and leading to high levels of enantioselectivity.
This guide will focus on the practical application of (S)-2-Propylpiperidine Hydrochloride as a catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes, a powerful transformation for synthesizing valuable chiral γ-nitro carbonyl compounds.
Physicochemical and Safety Data
For effective experimental design and safe handling, a clear understanding of the reagent's properties is essential. (S)-2-Propylpiperidine Hydrochloride is the salt of the free base, (S)-2-Propylpiperidine ((+)-Coniine).
| Property | Value | Source |
| IUPAC Name | (2S)-2-propylpiperidine;hydrochloride | PubChem |
| Synonyms | (+)-Coniine hydrochloride, (S)-Coniine HCl | PubChem |
| CAS Number | 555-92-0 | PubChem |
| Molecular Formula | C₈H₁₈ClN | PubChem |
| Molecular Weight | 163.69 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | --- |
| Melting Point | 221 °C | Merck Index |
| Solubility | Soluble in water and alcohols | --- |
Safety and Handling:
(S)-2-Propylpiperidine and its salts are toxic. The free base, coniine, is a neurotoxin that can cause respiratory paralysis.[5] The hydrochloride salt is less volatile but should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area immediately with copious amounts of water. If ingested or inhaled, seek immediate medical attention.
Core Application: Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a cornerstone of C-C bond formation.[4] When catalyzed by a chiral secondary amine like (S)-2-propylpiperidine, aldehydes can serve as effective Michael donors, reacting with acceptors like nitroolefins with high enantioselectivity.
The Causality of Catalysis: The Enamine Mechanism
The catalytic efficacy of (S)-2-propylpiperidine hydrochloride hinges on the in situ formation of the free amine, which then initiates an enamine catalytic cycle. This process avoids the direct use of the more volatile and potentially less stable free base.
The mechanism proceeds through the following key steps:
-
Catalyst Activation: A weak base is often added to neutralize the hydrochloride salt, liberating the free (S)-2-propylpiperidine catalyst.
-
Enamine Formation: The secondary amine catalyst reversibly reacts with a donor aldehyde to form a chiral enamine intermediate. This step transforms the electrophilic aldehyde carbonyl into a potent, stereodirected nucleophile.
-
Stereoselective C-C Bond Formation: The enamine attacks the β-carbon of the Michael acceptor (e.g., a nitroolefin). The bulky propyl group on the piperidine ring creates a chiral pocket, sterically hindering one face of the enamine. This forces the electrophile to approach from the less hindered face, establishing the new stereocenter with high fidelity.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the final γ-nitro aldehyde product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the asymmetric Michael addition. The cycle begins with the reaction of the chiral amine and an aldehyde to form a nucleophilic enamine, which then attacks the Michael acceptor stereoselectively.
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol is a representative procedure for the (S)-2-propylpiperidine hydrochloride catalyzed conjugate addition of an aldehyde to a nitroalkene.
Materials:
-
(S)-2-Propylpiperidine hydrochloride (10 mol%, 1.0 equiv)
-
β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Propanal (3.0 mmol, 3.0 equiv)
-
Triethylamine (Et₃N) (10 mol%, 1.0 equiv relative to catalyst)
-
Dichloromethane (DCM), anhydrous (0.1 M solution)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-2-propylpiperidine hydrochloride (16.4 mg, 0.1 mmol) and anhydrous dichloromethane (10 mL).
-
Catalyst Activation: Add triethylamine (14 µL, 0.1 mmol) to the stirred suspension. Stir for 10 minutes at room temperature to ensure the formation of the free amine.
-
Addition of Reactants: Add β-nitrostyrene (149.1 mg, 1.0 mmol) to the flask. Cool the reaction mixture to 0 °C using an ice bath.
-
Initiation: Add propanal (217 µL, 3.0 mmol) dropwise to the cooled solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the β-nitrostyrene is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the desired γ-nitro aldehyde product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.
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Application Notes & Protocols: The Strategic Use of 2-Propylpiperidine Hydrochloride in Modern Medicinal Chemistry
These Application Notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the nuanced applications of 2-Propylpiperidine Hydrochloride. This document provides an in-depth exploration of its properties, inherent challenges, and strategic potential as a chiral building block in contemporary medicinal chemistry.
Introduction: A Duality of Toxicity and Opportunity
2-Propylpiperidine, commonly known as coniine, is a piperidine alkaloid historically infamous for its potent toxicity.[1][2][3] The hydrochloride salt is the typical form used in a laboratory setting for improved stability and handling. Its mechanism of toxicity is well-established; it acts as an agonist at nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade and, in severe cases, respiratory paralysis.[2][4][5] This inherent bioactivity presents both a significant challenge and a unique opportunity for the medicinal chemist. While its direct therapeutic application is precluded by its toxic profile, the chiral 2-propylpiperidine scaffold offers a valuable starting point for the synthesis of novel chemical entities, particularly in the realm of Central Nervous System (CNS) drug discovery.[6]
The core challenge lies in decoupling the toxic nAChR agonism from other potential therapeutic activities. This requires a deep understanding of the structure-activity relationships (SAR) of the 2-propylpiperidine core and the strategic application of medicinal chemistry principles to design analogs with selective pharmacology.
Part 1: The 2-Propylpiperidine Scaffold - A Privileged Chiral Building Block
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, found in numerous approved drugs.[6][7] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an attractive motif for targeting a wide array of biological macromolecules. This compound, as a chiral variant of this scaffold, offers the potential for stereospecific interactions with biological targets.
Key Molecular Properties and Toxicological Profile
| Property | Value/Description | Reference |
| IUPAC Name | (2S)-2-Propylpiperidine hydrochloride | [1] |
| Molecular Formula | C₈H₁₈ClN | - |
| Molecular Weight | 163.69 g/mol | - |
| Mechanism of Toxicity | Nicotinic acetylcholine receptor (nAChR) agonist | [4][5] |
| Primary Toxic Effect | Neurotoxin, causing respiratory paralysis | [2][8] |
Part 2: Medicinal Chemistry Strategies for Mitigating Toxicity and Unlocking Therapeutic Potential
The primary hurdle in utilizing the 2-propylpiperidine scaffold is its potent nAChR activity. The following strategies can be employed to design out this undesirable activity while potentially introducing new, therapeutically relevant pharmacology.
Stereochemical Control
The two enantiomers of coniine, (S)-(+)-coniine and (R)-(-)-coniine, exhibit different biological activities, with the (R)-enantiomer generally being more potent.[1] This stereoselectivity highlights the importance of absolute stereochemical control in the synthesis of 2-propylpiperidine derivatives. Enantiomerically pure starting materials or asymmetric synthetic routes are crucial for elucidating the SAR of novel analogs and for developing candidates with an optimal therapeutic index.
Modification of the Piperidine Nitrogen
The basic nitrogen of the piperidine ring is a key pharmacophoric element for nAChR binding. Modification of this nitrogen can drastically alter the compound's interaction with the receptor.
-
N-Alkylation/Arylation: Introducing bulky substituents on the nitrogen can sterically hinder the interaction with the nAChR binding site.
-
N-Acylation/Sulfonylation: Conversion of the secondary amine to an amide or sulfonamide will significantly reduce its basicity, thereby diminishing its ability to form the key ionic interactions required for nAChR agonism.
Functionalization of the Propyl Side Chain
The propyl group at the 2-position also contributes to the overall lipophilicity and binding profile of the molecule.
-
Introduction of Polar Functional Groups: Incorporating hydroxyl, carboxyl, or amide functionalities on the propyl chain can alter the pharmacokinetic and pharmacodynamic properties of the molecule, potentially directing its activity towards other targets and reducing nAChR affinity.
-
Bioisosteric Replacement: Replacing the propyl group with other functionalities of similar size but different electronic properties can be a viable strategy to modulate target selectivity.
Workflow for Derivative Design and Evaluation
Caption: Workflow for the strategic derivatization of the 2-propylpiperidine scaffold.
Part 3: Protocols
Protocol 1: Synthesis of a Representative N-Benzoyl-2-propylpiperidine Analog
This protocol describes a general method for the N-acylation of this compound, a key step in mitigating its inherent toxicity by reducing the basicity of the piperidine nitrogen.
Materials:
-
(S)-2-Propylpiperidine hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (S)-2-propylpiperidine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzoyl-2-propylpiperidine.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Assessment of nAChR Activity
To evaluate the success of the derivatization in reducing nAChR agonism, a functional assay is essential. A calcium flux assay using a cell line expressing the relevant nAChR subtype (e.g., α4β2) is a common method.
Principle:
Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Ca²⁺. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.
General Procedure:
-
Plate cells stably expressing the nAChR subtype of interest in a 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare serial dilutions of the test compounds (the synthesized 2-propylpiperidine analogs) and a known nAChR agonist (e.g., nicotine) as a positive control.
-
Add the compounds to the cells and measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the EC₅₀ values for the compounds that elicit a response. A significant increase in the EC₅₀ value compared to coniine indicates reduced nAChR agonism.
Conclusion and Future Perspectives
This compound, while historically viewed through the lens of its toxicity, represents a valuable chiral scaffold for the modern medicinal chemist. Its challenging toxicological profile necessitates a thoughtful and strategic approach to analog design. By employing principles of stereochemical control, nitrogen modification, and side-chain functionalization, it is possible to navigate away from the inherent nAChR activity and explore new regions of chemical space. The protocols and workflows outlined in these notes provide a foundational framework for researchers to unlock the therapeutic potential of this intriguing and historically significant molecule. Future work in this area could focus on applying computational methods to predict nAChR binding and guide the design of more selective analogs, as well as exploring the utility of the 2-propylpiperidine scaffold in targeting other CNS receptors and enzymes.
References
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- Bermejo-Bescós, P., et al. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1972.
- O'Hagan, D. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine.
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Wikipedia. (2024). Coniine. In Wikipedia. Retrieved from [Link]
- Meyers, A. I., & Munchhof, M. J. (1996). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 61(12), 4004-4005.
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NCBI Bookshelf. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of coniine on presynaptic nicotinic receptors. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structures of the piperidine alkaloid coniine, and the... Retrieved from [Link]
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Bermejo-Bescós, P., et al. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. PMC. Retrieved from [Link]
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ResearchGate. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved from [Link]
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- Talley, T. T., et al. (2022). Interactions between 2'-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. Acta Crystallographica Section D, Structural Biology, 78(Pt 3), 353-362.
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Application Notes & Protocols: A Comprehensive Guide to Utilizing 2-Propylpiperidine Hydrochloride as a Chemical Reagent
Introduction: Beyond a Historical Footnote
2-Propylpiperidine, famously known as coniine, holds a significant place in the history of chemistry as the first alkaloid to be synthesized, a feat accomplished by Albert Ladenburg in 1886.[1] Today, its more stable and synthetically versatile hydrochloride salt is a crucial reagent in modern organic chemistry and drug development. Available as a racemic mixture or as distinct (S)-(+) and (R)-(-) enantiomers, 2-propylpiperidine hydrochloride serves as a potent chiral building block for constructing complex molecular architectures.[1][2]
This guide moves beyond its historical context to provide researchers, scientists, and drug development professionals with a detailed, practical framework for its application. We will delve into its physicochemical properties, core synthetic applications, and provide validated, step-by-step protocols that emphasize not just the methodology, but the underlying chemical principles that ensure success and reproducibility. The piperidine motif is a cornerstone of many biologically active compounds, and mastering the use of its derivatives is essential for innovation in medicinal chemistry.[3][4]
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use. This compound is a solid at room temperature, which enhances its stability and ease of handling compared to its oily, free-base form that can darken and polymerize on exposure to air and light.[1][2][5]
Key Physicochemical Data
The properties of this compound are summarized below. Note that while the racemic and enantiopure forms share many properties, their optical rotation is the key differentiator.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₇N·HCl | [2][6][7] |
| Molecular Weight | 163.69 g/mol | [6][7][8] |
| CAS Number | 15991-59-0 (racemic), 555-92-0 ((S)-enantiomer) | [2][7][8] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 211-212 °C | [6] |
| Solubility | Soluble in alcohol, ether, acetone. One ml dissolves in 90 ml of water. | [6] |
| pKa | ~11.2 (for the conjugate acid of the free base) | [5] |
Safety, Handling, and Storage
Causality in Handling: The hydrochloride salt form neutralizes the basic nitrogen of the piperidine ring, rendering it less volatile and corrosive than the free base. However, it remains a potent bioactive molecule and a toxic substance that must be handled with care. Its toxicity stems from its action as a neurotoxin that disrupts the peripheral nervous system.[5][10]
Safety Data Summary
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Oral Toxicity | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage Protocol: To ensure long-term stability and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: 2-8°C.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Container: Keep in a tightly sealed, light-resistant container.
-
Environment: Store in a dry, well-ventilated place, locked up and accessible only to authorized personnel.[11][12]
Section 2: Core Applications in Synthesis
The synthetic utility of this compound is primarily derived from its rigid, chiral piperidine scaffold. This structure is a privileged motif in medicinal chemistry, frequently appearing in drugs targeting the central nervous system.
As a Chiral Building Block
A chiral building block is an enantiomerically pure compound used to introduce a specific stereocenter into a larger target molecule. Using (S)- or (R)-2-propylpiperidine allows chemists to control the three-dimensional arrangement of atoms in the final product, which is critical for biological activity. The logic is that the pre-existing, defined stereocenter on the piperidine ring directs the stereochemical outcome of subsequent reactions.
Diagram 1: Conceptual workflow for using 2-propylpiperidine as a chiral building block.
Protocol 1: General Procedure for N-Acylation of (S)-2-Propylpiperidine Hydrochloride
Rationale: This protocol describes the fundamental step of functionalizing the piperidine nitrogen. The hydrochloride salt is an ammonium salt and is unreactive towards electrophiles. Therefore, a non-nucleophilic base is required to neutralize the salt in situ, liberating the free secondary amine for reaction with an acylating agent (e.g., an acyl chloride or anhydride). Triethylamine (TEA) is a common choice as its hydrochloride salt byproduct is often easily removed during workup.
Materials:
-
(S)-2-Propylpiperidine hydrochloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 2.2 eq)
-
Acyl chloride of choice (e.g., Benzoyl chloride, 1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add (S)-2-propylpiperidine hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous DCM via syringe to dissolve the starting material. Cool the flask to 0°C in an ice bath.
-
Basification: Slowly add triethylamine (2.2 eq) to the stirring suspension. The rationale for using a slight excess of base is to ensure complete neutralization of both the starting material's HCl salt and the HCl generated during the acylation. Stir for 15-20 minutes at 0°C.
-
Acylation: In a separate vial, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the free amine (visualized with a ninhydrin stain).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove excess acyl chloride and HCl salts), water, and finally brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.
Section 3: Advanced Synthetic Protocols
While commercially available, situations may arise where a custom synthesis of 2-propylpiperidine is necessary. Modern asymmetric methods provide elegant and highly stereoselective routes that bypass the classical, and often arduous, resolution of racemic mixtures.
Chiral Auxiliary-Mediated Synthesis
Causality of the Method: This strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate.[13] The auxiliary, an enantiopure molecule itself, creates a chiral environment that forces a subsequent reaction to proceed with high diastereoselectivity. One face of the reactive intermediate is sterically blocked by the auxiliary, directing the incoming reagent to the other face. After the key stereocenter is set, the auxiliary is cleaved and can often be recovered. This method provides a reliable way to control absolute stereochemistry.[13]
Diagram 2: Workflow for chiral auxiliary-mediated synthesis of (S)-2-propylpiperidine.
Protocol 2: Synthesis of (S)-2-Propylpiperidine via Chiral Auxiliary
Rationale: This protocol is a conceptual representation based on established principles.[1] It uses (R)-phenylglycinol as the chiral auxiliary, which reacts with a keto-acid to form a chiral bicyclic lactam. Subsequent reduction is directed by the stereocenter of the auxiliary. Finally, hydrogenolysis removes the auxiliary to yield the desired enantiopure piperidine.
Materials:
-
5-Oxooctanoic acid (1.0 eq)
-
(R)-Phenylglycinol (1.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
Lithium aluminum hydride (LAH, excess)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Hydrochloric acid (HCl) in diethyl ether
Step-by-Step Methodology:
Part A: Formation of the Chiral Lactam
-
Setup: Combine 5-oxooctanoic acid (1.0 eq) and (R)-phenylglycinol (1.05 eq) in a round-bottom flask with toluene.
-
Azeotropic Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water is removed azeotropically, driving the formation of the bicyclic lactam. Monitor the reaction until no more water is collected.
-
Isolation: Cool the reaction and remove the toluene under reduced pressure. The crude lactam can often be used directly in the next step or purified by crystallization.
Part B: Diastereoselective Reduction
-
Setup: In a flame-dried flask under Argon, prepare a suspension of LAH in anhydrous THF and cool to 0°C.
-
Addition: Dissolve the chiral lactam from Part A in anhydrous THF and add it dropwise to the LAH suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Quenching (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add water, then 15% aq. NaOH, then more water. This procedure is critical for safely quenching the excess LAH and precipitating the aluminum salts.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude N-protected piperidine.
Part C: Auxiliary Cleavage and Salt Formation
-
Hydrogenolysis: Dissolve the crude product from Part B in methanol. Add 10% Pd/C catalyst.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) while stirring vigorously for 12-24 hours. This step cleaves the benzylic C-N bond, removing the auxiliary.
-
Filtration and Salt Formation: Filter the reaction mixture through Celite to remove the catalyst. Cool the filtrate to 0°C and slowly add a solution of HCl in diethyl ether until precipitation is complete.
-
Isolation: Collect the precipitated (S)-2-propylpiperidine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Section 4: Analytical Characterization and Troubleshooting
Proper characterization is essential to confirm the identity, purity, and (if applicable) the enantiomeric excess of the synthesized product.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Complex multiplets in the aliphatic region (~1.0-3.5 ppm), a broad singlet for the N-H protons. | Confirms structural integrity. |
| ¹³C NMR | Distinct signals for the eight carbon atoms. | Confirms the carbon skeleton. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free base (m/z = 128.14). | Confirms molecular weight. |
| Chiral HPLC | For enantiopure samples, a single peak should be observed on a suitable chiral column. For racemic mixtures, two well-resolved peaks of equal area will be seen. | Determines enantiomeric excess (e.e.). |
| FTIR | Characteristic N-H stretching bands (~3200-3400 cm⁻¹) and C-H stretching bands (~2800-3000 cm⁻¹). | Identifies key functional groups. |
Common Troubleshooting Scenarios
| Issue | Potential Cause | Suggested Solution |
| Low yield in N-acylation | Incomplete neutralization of HCl salt; moisture in the reaction. | Use a slight excess of base (2.2 eq); ensure all glassware and solvents are rigorously dried. |
| Incomplete auxiliary cleavage | Inactive catalyst; insufficient hydrogen pressure. | Use fresh Pd/C catalyst; ensure a positive hydrogen pressure and vigorous stirring to facilitate catalyst-substrate interaction. |
| Broad or unexpected NMR peaks | Presence of water or polymeric material.[1] | Use properly dried deuterated solvents for NMR analysis; repurify the compound via crystallization or chromatography.[1] |
Conclusion
This compound is a versatile and powerful reagent that bridges classical organic chemistry with modern asymmetric synthesis and pharmaceutical development. Its utility as a chiral building block allows for the precise construction of stereochemically complex molecules. By understanding the causality behind the protocols—from the necessity of basification for N-functionalization to the steric-directing role of a chiral auxiliary—researchers can leverage this compound to its full potential. Adherence to rigorous safety protocols and analytical validation is paramount to ensuring both successful experimental outcomes and the well-being of the scientist.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemexper. (n.d.). CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-. Retrieved from [Link]
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PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-N-propylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-N-propylpiperidine IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). (+)-Coniine. National Center for Biotechnology Information. Retrieved from [Link]
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Coldham, I., et al. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1784-1785. Retrieved from [Link]
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Reddy, P. V., et al. (2014). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 12(4), 646-654. Retrieved from [Link]
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Szałek, A., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 64(13), 9231-9251. Retrieved from [Link]
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Zhang, Z., et al. (2024). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. Nature Communications, 15(1), 1-11. Retrieved from [Link]
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Application Notes and Protocols for 2-Propylpiperidine Hydrochloride as a Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 2-Propylpiperidine Hydrochloride
This compound, also known as (±)-coniine hydrochloride, is a piperidine alkaloid that acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[3] The diverse family of nAChR subtypes, formed by different combinations of α and β subunits, presents a rich landscape for therapeutic intervention in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.[4][5]
This document provides a comprehensive guide for the characterization of this compound as a nAChR agonist. It is designed to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to effectively utilize this compound in their studies. The protocols provided herein are adaptable for the investigation of other novel nAChR ligands.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClN | [6] |
| Molecular Weight | 163.69 g/mol | [6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 211-212 °C | [4] |
| Solubility | Soluble in water (1 mL in 90 mL), alcohol, ether, acetone, benzene, and amyl alcohol. Slightly soluble in chloroform. | [4] |
| Storage | Store at -20°C, sealed away from moisture and light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
Note on Handling: 2-Propylpiperidine (coniine) is acutely toxic.[1][2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Mechanism of Action: nAChR Agonism
This compound mimics the action of the endogenous neurotransmitter acetylcholine (ACh) at nAChRs. Upon binding, it induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the neuronal membrane and the initiation of downstream signaling events.
Caption: Agonist binding to nAChRs initiates a signaling cascade.
Application 1: In Vitro Characterization
Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific nAChR subtype using a radiolabeled ligand such as [³H]epibatidine.
Rationale: This assay quantifies the ability of the unlabeled test compound (this compound) to compete with a high-affinity radioligand for binding to the receptor. The resulting IC₅₀ value is then used to calculate the inhibition constant (Ki), a true measure of binding affinity.
Materials:
-
Membranes: Prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from brain tissue (e.g., rat cortex).
-
Radioligand: [³H]epibatidine (specific activity ~50-80 Ci/mmol).
-
Unlabeled Ligands: this compound, Nicotine (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates, vacuum filtration manifold, and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM MgCl₂, 1 mM EGTA, pH 7.4 with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL binding buffer + 50 µL [³H]epibatidine (final concentration ~0.1-0.5 nM) + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL Nicotine (final concentration 100 µM) + 50 µL [³H]epibatidine + 100 µL membrane suspension.
-
Competition: 50 µL this compound (serial dilutions) + 50 µL [³H]epibatidine + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for the competitive radioligand binding assay.
Protocol 2: Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes how to assess the functional activity of this compound on nAChRs expressed in Xenopus laevis oocytes.
Rationale: TEVC allows for the precise control of the oocyte's membrane potential while measuring the ion current flowing through the expressed nAChRs in response to agonist application.[7] This technique is ideal for determining agonist potency (EC₅₀) and efficacy.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Agonist Solutions: Acetylcholine (ACh) and this compound dissolved in ND96 at various concentrations.
-
TEVC setup (amplifier, micromanipulators, perfusion system).
-
Glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject each oocyte with ~50 nL of cRNA solution containing the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days at 16-18°C in ND96 supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply ACh or this compound at various concentrations using the perfusion system.
-
Record the inward current elicited by the agonist application. Ensure complete washout and recovery between applications.
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., ACh).
-
Plot the normalized current against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
| Parameter | Description |
| EC₅₀ | The concentration of an agonist that produces 50% of the maximal response. |
| Efficacy | The maximal response produced by an agonist relative to a full agonist. |
Application 2: In Vivo Characterization
Protocol 3: Assessment of Antinociceptive Effects in Mice
This protocol describes two common behavioral assays, the hot plate test and the writhing test, to evaluate the antinociceptive (pain-relieving) properties of this compound in mice.[3]
Rationale: These assays measure responses to thermal and chemical pain stimuli, respectively, providing a behavioral readout of the compound's potential analgesic effects mediated by nAChRs.
Materials:
-
Male Swiss-Webster mice (20-25 g).
-
This compound dissolved in saline.
-
Morphine (positive control).
-
Mecamylamine (nAChR antagonist for mechanism confirmation).
-
Hot plate apparatus.
-
0.6% acetic acid solution.
-
Rotarod apparatus (to control for motor impairment).
Procedure:
-
Hot Plate Test (Thermal Nociception):
-
Acclimate mice to the testing room for at least 1 hour.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally).
-
At a set time post-injection (e.g., 30 minutes), place the mouse on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
-
Writhing Test (Chemical Nociception):
-
Administer this compound.
-
After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution (10 mL/kg, intraperitoneally).
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.
-
-
Rotarod Test (Motor Coordination):
-
To ensure that the observed effects are not due to motor impairment, test the mice on a rotarod apparatus at the same doses and time points used in the nociception tests. Record the time the mice are able to stay on the rotating rod.
-
Data Analysis:
-
Hot Plate: Compare the mean latency times between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Writhing Test: Compare the mean number of writhes between the treatment and control groups.
-
Mechanism Confirmation: To confirm the involvement of nAChRs, pre-treat a group of mice with mecamylamine before administering this compound and observe if the antinociceptive effect is blocked.[3]
Caption: Workflow for in vivo behavioral assessment.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound as a nicotinic acetylcholine receptor agonist. By employing a combination of in vitro and in vivo techniques, researchers can elucidate its binding affinity, functional potency and efficacy, and its physiological effects. These methodologies are not only applicable to the study of this compound but can also be adapted for the screening and characterization of other novel compounds targeting the diverse family of nAChRs, thereby contributing to the development of new therapeutics for a range of neurological disorders.
References
- Erkent, U., Iskit, A., & Ilhan, M. (2016). The effect of coniine on presynaptic nicotinic receptors.
- Lukas, R. J., Changeux, J. P., Le Novère, N., Albuquerque, E. X., Balfour, D. J., Berg, D. K., ... & Stokes, C. (1999). International Union of Pharmacology. XX. Current status of the nomenclature for nicotinic acetylcholine receptors and their subunits. Pharmacological reviews, 51(2), 397-401.
- Lee, C. H., & Pan, C. H. (2009). Fetal muscle-type nicotinic acetylcholine receptor activation in TE-671 cells and inhibition of fetal movement in a day 40 pregnant goat model by optical isomers of the piperidine alkaloid coniine. Journal of applied toxicology, 29(8), 679-687.
-
PubChem. (n.d.). 2-Propylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Stühmer, W. (1998). Electrophysiological recording from Xenopus oocytes. Methods in enzymology, 293, 280-300.
-
Wikipedia. (n.d.). Coniine. Retrieved from [Link]
- Forsyth, C. S., & Frank, A. A. (1993). Evaluation of developmental toxicity of coniine to rats and rabbits.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of 2-Propylpiperidine Hydrochloride
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 2-propylpiperidine hydrochloride, a compound of significant interest in medicinal chemistry and alkaloid synthesis. The protocol details a robust and well-established method starting from 2-propylpyridine, focusing on the catalytic hydrogenation of the pyridine ring to yield the corresponding piperidine derivative. Subsequent conversion to the hydrochloride salt ensures stability and enhances handling characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety precautions, and methods for characterization of the final product.
Introduction and Significance
2-Propylpiperidine, also known as coniine in its chiral forms, is a piperidine alkaloid.[1][2] The hydrochloride salt is often preferred for its crystalline nature, improved stability, and solubility in aqueous media, facilitating its use in various applications.[3] Historically, coniine was the first alkaloid to be chemically synthesized, a landmark achievement by Albert Ladenburg in 1886.[4][5] Today, synthetic routes to 2-propylpiperidine and its derivatives are crucial for the development of novel pharmaceuticals and as tools for studying nicotinic acetylcholine receptors (nAChRs), with which they are known to interact.[6]
The synthetic strategy outlined herein involves the catalytic hydrogenation of 2-propylpyridine. This method is widely employed for the reduction of pyridine rings due to its efficiency and the relatively clean nature of the reaction.[7][8] The subsequent formation of the hydrochloride salt is a standard procedure for the isolation and purification of amine compounds.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is achieved in a two-step process starting from 2-propylpyridine:
-
Catalytic Hydrogenation: The aromatic pyridine ring of 2-propylpyridine is reduced to a saturated piperidine ring using a catalyst, typically platinum(IV) oxide (PtO₂), under a hydrogen atmosphere.
-
Salt Formation: The resulting 2-propylpiperidine is treated with hydrochloric acid to form the stable hydrochloride salt.
Catalytic Hydrogenation of 2-Propylpyridine
The hydrogenation of pyridines to piperidines is a classic example of heterogeneous catalysis.[7] The reaction proceeds by the adsorption of both the 2-propylpyridine and hydrogen gas onto the surface of the platinum catalyst. The acidic conditions, provided by a solvent such as glacial acetic acid, are often beneficial for this transformation as they protonate the pyridine nitrogen, activating the ring towards reduction. The reaction involves the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring until it is fully saturated.
Diagram of the Synthetic Workflow
Sources
- 1. Coniine - Structural elucidation | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), … [cymitquimica.com]
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- 8. apps.dtic.mil [apps.dtic.mil]
Topic: Enantioselective Synthesis of (S)-2-Propylpiperidine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Propylpiperidine, historically known as (S)-(+)-coniine, is a neurotoxic piperidine alkaloid most famously associated with the poison hemlock (Conium maculatum) used in the execution of Socrates.[1][2] Its simple structure, featuring a single stereocenter, has made it a benchmark target for the development of new asymmetric synthetic methodologies.[3] The piperidine scaffold is a privileged structure in medicinal chemistry, making efficient access to enantiopure derivatives like (S)-2-propylpiperidine highly valuable for drug discovery and development.[4][5] This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-2-Propylpiperidine hydrochloride via a modern catalytic asymmetric hydrogenation approach. The described method leverages an Iridium-based catalyst with a chiral P,N-ligand to achieve high enantioselectivity in the key stereochemistry-defining step, offering a highly efficient and atom-economical route to the target compound.[6][7]
Introduction and Synthetic Strategy
The synthesis of enantiomerically pure 2-alkylpiperidines has been approached through various strategies, including resolution of racemic mixtures, syntheses from the chiral pool, and the use of chiral auxiliaries.[7][8] While effective, these methods can be lengthy or require stoichiometric amounts of a chiral source.[5] A more advanced and efficient strategy is catalytic asymmetric synthesis, which uses a substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product.
This guide focuses on the asymmetric hydrogenation of a 2-propylpyridine derivative. The core of this strategy rests on two key principles:
-
Pyridine Ring Activation: The aromatic pyridine ring is generally resistant to hydrogenation under mild conditions. To facilitate reduction, the nitrogen is quaternized, typically by N-alkylation (e.g., N-benzylation), to form a pyridinium salt. This activation renders the ring susceptible to reduction by molecular hydrogen (H₂).[6][9]
-
Enantioselective Hydrogenation: The stereochemistry at the C2 position is established by hydrogenating the activated pyridinium salt in the presence of a chiral transition metal catalyst. An Iridium(I) complex bearing a chiral phosphine-nitrogen (P,N) ligand, such as MeO-BoQPhos, has proven highly effective for this transformation, delivering the desired (S)-enantiomer with high selectivity.[6][7]
The overall synthetic workflow is outlined below.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 手性助劑 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vivo Dosing and Administration of 2-Propylpiperidine Hydrochloride
Introduction
2-Propylpiperidine, commonly known as coniine, is a potent neurotoxic piperidine alkaloid originally isolated from poison hemlock (Conium maculatum)[1]. Historically infamous, it is now a critical tool compound for researchers studying the nicotinic acetylcholine receptor (nAChR) system. As a potent antagonist of nAChRs, it induces neuromuscular blockade, leading to respiratory paralysis at high doses[2][3][4]. Its hydrochloride salt (C₈H₁₇N·HCl) is typically used for research purposes to improve solubility and stability.
This document provides a comprehensive guide for researchers on the appropriate dosage, preparation, and administration of 2-propylpiperidine hydrochloride for in vivo studies. It emphasizes safety, scientific rationale, and protocol integrity to ensure reproducible and ethically sound experimental outcomes.
Mechanism of Action
This compound exerts its physiological effects primarily by acting as an antagonist at nicotinic acetylcholine receptors[2][5]. Its mechanism involves:
-
Binding: The compound binds to nAChRs located on the postsynaptic membrane of the neuromuscular junction and in autonomic ganglia[1][6].
-
Initial Stimulation followed by Blockade: Like nicotine, it can initially stimulate the receptor, causing depolarization of the postsynaptic membrane.
-
Persistent Depolarization and Paralysis: However, it remains bound to the receptor, preventing repolarization and leading to a persistent depolarized state. This inactivates the nerve, resulting in a flaccid paralysis, similar to the action of depolarizing neuromuscular blockers like succinylcholine[1].
Death from coniine poisoning is typically caused by respiratory paralysis as the muscles of the diaphragm become paralyzed[1][3]. It is crucial to understand this mechanism to anticipate the clinical signs of toxicity in animal models and to establish humane endpoints.
Figure 1: Simplified diagram showing 2-Propylpiperidine HCl blocking the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, preventing normal activation by acetylcholine (ACh) and leading to paralysis.
Dosage Considerations for In Vivo Studies
The selection of an appropriate dose for 2-propylpiperidine is the most critical factor for a successful and ethical study. The compound has a narrow therapeutic window, and doses that produce functional effects may be close to those causing severe toxicity[7].
Lethal Dose (LD50) Data
The LD50 is the dose required to cause mortality in 50% of a test population. It serves as an essential upper limit when designing experiments. Doses for functional or observational studies should be significantly lower than the LD50.
A key study established the stereoselective toxicity of coniine enantiomers in mice via intraperitoneal (IP) injection[8][9]. The (R)-(-)-enantiomer is more biologically active and toxic than the (S)-(+)-enantiomer[1][8].
| Animal Model | Compound Form | Route | LD50 (mg/kg) | Reference |
| Mouse | (R)-(-)-coniine | IP | 7.0 | [8][9] |
| Mouse | (±)-coniine (racemic) | IP | 7.7 | [8][9] |
| Mouse | (S)-(+)-coniine | IP | 12.1 | [8][9] |
| Mouse | Conmaculatin | IP | >20 (lethal) | [7] |
Note: Most commercially available this compound is the racemic (±) form. Always verify the stereochemistry of your compound. Dosing should begin at a fraction (e.g., 1/10th) of the reported LD50.
Sub-Lethal and Functional Doses
Published studies provide guidance on doses used for non-lethal endpoints, such as teratogenicity and antinociceptive activity.
| Animal Model | Compound Form | Route | Dosage (mg/kg) | Observed Effects | Reference |
| Mouse | Alkaloidal fraction | IP | 10–20 | Strong antinociceptive (pain relief) activity. Doses >20 mg/kg were lethal. | [7] |
| Rat (pregnant) | Coniine | Oral Gavage | 25 (every 8 hrs) | Maternal intoxication, fetal toxicity (lower fetal weight). | [10] |
| Rabbit (pregnant) | Coniine | Oral Gavage | 40 (every 8 hrs) | Maternal intoxication, potential for arthrogryposis (joint contractures). | [10] |
| Avian (Chickens, Quails, Turkeys) | Coniine | Oral Gavage | 25 | Signs of nicotinic toxicity observed. | [11] |
Factors Influencing Dosage Selection
-
Species: Different species metabolize compounds differently, leading to varied sensitivity.
-
Route of Administration: Intravenous (IV) administration will have a faster onset and likely higher toxicity than intraperitoneal (IP), subcutaneous (SC), or oral (PO) routes.
-
Stereoisomer: As noted, the (R)-(-) enantiomer is significantly more potent[8]. Use the LD50 corresponding to the specific form of the compound being used.
-
Vehicle: The vehicle used to dissolve the compound must be non-toxic and appropriate for the chosen route of administration. Sterile saline or phosphate-buffered saline (PBS) are common choices for parenteral injections.
Protocol: Preparation and Administration for an Acute Mouse Study
This protocol outlines a standard procedure for an acute study in mice to assess the behavioral effects of this compound. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective
To assess the dose-dependent effects of (±)-2-propylpiperidine hydrochloride on motor function in mice following intraperitoneal (IP) administration.
Materials
-
(±)-2-Propylpiperidine hydrochloride (CAS No. 15991-59-0)[12]
-
Sterile 0.9% Sodium Chloride (Saline) for Injection
-
8-12 week old C57BL/6 mice (or other appropriate strain)
-
Sterile 1 mL syringes with 27-gauge needles
-
Analytical balance
-
Sterile conical tubes (15 mL)
-
Vortex mixer
Step-by-Step Procedure
-
Animal Acclimatization: House mice in standard conditions for at least one week prior to the experiment to minimize stress.
-
Dose Calculation:
-
Goal: Prepare a 1 mg/mL stock solution. This allows for easy dosing at 10 mL/kg body weight. For a 25 g mouse, this would be a 0.25 mL injection volume to deliver a 10 mg/kg dose.
-
Calculation: Weigh 10 mg of (±)-2-propylpiperidine HCl. Dissolve in 10 mL of sterile saline.
-
(Weight of mouse in kg) x (Desired dose in mg/kg) / (Concentration of solution in mg/mL) = Injection volume in mL
-
Example for a 5 mg/kg dose in a 25g (0.025 kg) mouse: (0.025 kg) x (5 mg/kg) / (1 mg/mL) = 0.125 mL
-
-
Dosing Solution Preparation:
-
Aseptically weigh the required amount of compound and transfer it to a sterile 15 mL conical tube.
-
Add the calculated volume of sterile saline.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear and free of particulates.
-
Prepare a vehicle-only control group (saline).
-
-
Administration (Intraperitoneal Injection):
-
Weigh each mouse immediately before dosing to calculate the precise injection volume.
-
Properly restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume smoothly.
-
-
Post-Administration Monitoring:
-
Immediately place the mouse in an observation chamber.
-
Continuously monitor for the first 30-60 minutes, then at regular intervals for at least 4 hours.
-
Observe for clinical signs of toxicity: Record the onset and severity of symptoms such as muscle weakness, ataxia (staggering), trembling, salivation, respiratory distress, and paralysis[7].
-
Humane Endpoints: If an animal shows severe respiratory distress or complete paralysis, it must be humanely euthanized according to the IACUC-approved protocol.
-
Figure 2: A typical experimental workflow for an acute in vivo study with 2-propylpiperidine HCl.
Safety and Toxicology
This compound is a highly toxic compound and must be handled with extreme caution[4][13].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile)[13][14].
-
Handling: Conduct all weighing and solution preparation in a certified chemical fume hood to avoid inhalation of powder or aerosols[14][15].
-
Spills: In case of a spill, evacuate the area. Use an appropriate spill kit for chemical cleanup, and dispose of waste according to institutional guidelines[15].
-
Exposure:
-
Waste Disposal: All contaminated materials (syringes, tubes, bedding) and unused chemical solutions must be disposed of as hazardous chemical waste.
References
- Wikipedia. (n.d.). Coniine.
-
López-Lázaro, M., et al. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]
- Wikipedia. (n.d.). Conium maculatum.
- ChemicalBook. (2024). CONIINE, D/L-(RG) - Safety Data Sheet.
-
Lee, S. T., et al. (2008). Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers. Chemical Research in Toxicology, 21(10), 2061–2064. [Link]
- Al-Snafi, A. E. (2018). Pharmacology and Toxicology of Conium Maculatum- A Review. The Pharmaceutical and Chemical Journal, 5(2), 74-81.
-
Lee, S. T., et al. (2008). Stereoselective potencies and relative toxicities of coniine enantiomers. PubMed. [Link]
- ResearchGate. (n.d.). The effect of coniine on presynaptic nicotinic receptors. Request PDF.
- Scilit. (n.d.). Comparative Toxicity of Coniine, an Alkaloid of Conium maculatum (Poison Hemlock), in Chickens, Quails, and Turkeys. Scilit.
-
Tuncel, N., et al. (2002). The effect of coniine on presynaptic nicotinic receptors. PubMed. [Link]
- Standard Operating Procedure. (n.d.). Hydrochloric Acid.
- Santa Cruz Biotechnology. (n.d.). (±)-Coniine.
-
Forsyth, C. S., et al. (1995). Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick. PubMed. [Link]
- TargetMol. (n.d.). Coniine hydrochloride.
-
Forsyth, C. S., et al. (1992). Evaluation of developmental toxicity of coniine to rats and rabbits. PubMed. [Link]
- University of California, Berkeley. (n.d.).
-
PubChem. (n.d.). (+)-Coniine. Retrieved from PubChem. [Link]
- ChemScene. (n.d.). (±)-Coniine hydrochloride.
-
PubChem. (n.d.). 2-Propylpiperidine. Retrieved from PubChem. [Link]
-
López-Lázaro, M., et al. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. PubMed. [Link]
- Green, B. T., et al. (2013). Stereoselective Potencies and Relative Toxicities of γ-Coniceine and N-Methylconiine Enantiomers.
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Application Notes and Protocols for 2-Propylpiperidine Hydrochloride: A Comprehensive Guide for Researchers
Introduction
2-Propylpiperidine hydrochloride, also known as (±)-Coniine hydrochloride, is a piperidine derivative with significant applications in neuropharmacological research as a potent nicotinic acetylcholine receptor (nAChR) agonist.[1][2] Its hydrochloride salt form enhances stability and water solubility, making it a more convenient compound for experimental use compared to its free base.[3] This guide provides a detailed overview of the essential procedures for the safe handling, storage, and application of this compound to ensure experimental integrity and personnel safety in a research environment.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and use. The compound is a white to off-white solid.[1] As a hydrochloride salt, it exhibits increased stability and solubility in aqueous solutions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClN | [1][4] |
| Molecular Weight | 163.69 g/mol | [1][4][5] |
| Melting Point | 211-212 °C | [5] |
| Solubility | Soluble in DMSO (25 mg/mL), alcohol, ether, acetone, benzene, and amyl alcohol. Slightly soluble in chloroform. One ml dissolves in 90 ml of water. | [1][5] |
| Appearance | Solid | [1] |
| Odor | Mousy odor | [5] |
| Hygroscopicity | Hygroscopic | [1][6] |
Safety, Handling, and Personal Protective Equipment (PPE)
This compound is a potent compound with significant toxicity and requires stringent safety protocols. The free base, 2-propylpiperidine (coniine), is a neurotoxin that can cause respiratory paralysis, with a fatal dose in humans being less than 0.2g.[7][8] While the hydrochloride salt is more stable, it should be handled with the utmost care.
Hazard Identification and Precautions
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[7][9]
-
Skin and Eye Damage: Piperidine and its derivatives can cause severe skin burns and eye damage.[10][11]
-
Flammability: While the hydrochloride salt is a solid, the parent compound, piperidine, is a highly flammable liquid and vapor.[10][12] Therefore, it is prudent to avoid ignition sources when handling the compound, especially when dissolved in flammable organic solvents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles are required at all times.[13]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[13] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.
-
Body Protection: A lab coat or protective clothing should be worn.[13] In cases of potential splashing, an apron or chemical-resistant suit is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[8][13]
Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Storage Protocols
Proper storage is critical to maintain the stability and integrity of this compound, primarily due to its hygroscopic nature.[1][6]
General Storage Conditions
-
Temperature: Store at -20°C for long-term stability.[1]
-
Atmosphere: Store in a tightly sealed container to prevent moisture absorption.[6][14] A desiccator or a dry box with an inert atmosphere can provide additional protection.[6]
-
Light: Protect from light.[1]
Managing Hygroscopicity
Hygroscopic materials readily absorb moisture from the atmosphere, which can lead to degradation, changes in physical form, and inaccuracies in weighing.[6][15]
-
Receiving: Upon receipt, inspect the container for any signs of damage or a compromised seal.[16]
-
Storage Environment: A relative humidity of 60-70% is generally considered optimal for the storage of most hygroscopic goods to prevent significant moisture exchange.[17]
-
Dispensing: When weighing, minimize the time the container is open to the atmosphere. It is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation.
The following diagram illustrates the recommended receiving and storage protocol.
Caption: Receiving and storage protocol for this compound.
Application and Solution Preparation
This compound is primarily used as a research tool to study the function of nicotinic acetylcholine receptors.[1]
Preparing Stock Solutions
Due to its hygroscopic nature, it is recommended to use freshly opened DMSO for preparing stock solutions.[1]
Table 2: Stock Solution Preparation
| Concentration | Solvent | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 mM | DMSO | 6.1091 mL | 30.5455 mL | 61.0911 mL |
| 5 mM | DMSO | 1.2218 mL | 6.1091 mL | 12.2182 mL |
| 10 mM | DMSO | 0.6109 mL | 3.0546 mL | 6.1091 mL |
Source: Adapted from MedChemExpress.[1]
Stock Solution Storage
Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]
It is crucial to ensure the storage containers are sealed tightly to prevent solvent evaporation and protect from light.[1]
Conclusion
This compound is a valuable tool in pharmacological research. Adherence to the stringent handling and storage protocols outlined in this guide is paramount for ensuring researcher safety, maintaining the integrity of the compound, and achieving reproducible experimental results. By understanding its chemical properties and potential hazards, researchers can confidently and safely incorporate this compound into their studies.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Molbase. (n.d.). Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-. Retrieved from [Link]
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Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
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American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
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PubMed Central. (n.d.). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved from [Link]
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Application Notes and Protocols: 2-Propylpiperidine Hydrochloride in the Synthesis of Biologically Active Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of 2-propylpiperidine hydrochloride as a pivotal chiral building block in the synthesis of piperidine alkaloids. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles and strategic considerations that inform modern synthetic routes to important natural products such as (+)-coniine and (-)-solenopsin A. The protocols detailed herein are designed to be robust and reproducible, reflecting field-proven insights into achieving high stereochemical control and yield.
Introduction: The Strategic Value of the 2-Propylpiperidine Scaffold
The 2-substituted piperidine motif is a privileged scaffold in medicinal chemistry and natural products, appearing in numerous biologically active compounds.[1] 2-Propylpiperidine, in particular, is the core structure of the infamous hemlock alkaloid, coniine, the first alkaloid to be structurally characterized and then chemically synthesized.[2] Its hydrochloride salt is a stable, crystalline solid, making it an ideal starting point for multi-step synthetic campaigns.[3]
The primary challenge and strategic goal in utilizing this precursor is the precise control of the stereocenter at the C-2 position. The biological activity of many piperidine alkaloids is critically dependent on their absolute stereochemistry. For instance, the naturally occurring (S)-(+)-coniine and the (R)-(-)-enantiomer exhibit different toxicities and biological activities.[2] Therefore, modern synthetic efforts are overwhelmingly focused on enantioselective methods that can deliver the desired stereoisomer with high fidelity.
This document will detail two major applications: the enantioselective synthesis of (+)-coniine, a potent nicotinic acetylcholine receptor (nAChR) agonist, and (-)-solenopsin A, a component of fire ant venom with potential applications in angiogenesis inhibition.[4][5]
Foundational Procedures: Handling and Preparation
Safety and Handling
2-Propylpiperidine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[6]
Protocol: Generation of the Free Base from this compound
Many organic reactions require the free amine rather than the hydrochloride salt. The following is a standard, reliable protocol for the neutralization and extraction of 2-propylpiperidine.
Rationale: The hydrochloride salt is highly water-soluble, while the free base has limited water solubility but is readily soluble in many organic solvents. This protocol exploits this differential solubility. A strong base like sodium hydroxide is used to ensure complete deprotonation of the piperidinium ion. The subsequent extraction isolates the free base, and washing with brine removes residual water and inorganic salts.
Materials:
-
(±)-, (R)-, or (S)-2-Propylpiperidine hydrochloride
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water (approx. 10 mL per gram of salt) in a separatory funnel.
-
Cool the solution in an ice bath. Slowly add 2 M NaOH solution dropwise while swirling. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is >12.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, 3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting oil is the free base, 2-propylpiperidine, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperature.
Enantioselective Synthesis of (+)-Coniine
The synthesis of enantiomerically pure coniine serves as a benchmark for new stereoselective methodologies. While classical resolutions using chiral acids like (+)-tartaric acid were historically important, modern approaches build the chirality directly.[2][7] An elegant and efficient strategy developed by Amat, Bosch, and coworkers utilizes a chiral lactam derived from (R)-phenylglycinol to control the stereochemistry.[8]
Causality of Experimental Choices: This synthesis is a powerful example of an auxiliary-controlled diastereoselective alkylation. The bulky phenyl group on the oxazolo-piperidone scaffold effectively blocks one face of the molecule. This steric hindrance directs the incoming propyl group to the opposite face during the Grignard addition, establishing the desired (R) stereocenter at what will become the C-2 position of coniine with high fidelity. The subsequent reductive cleavage of the auxiliary is designed to be mild, preserving the newly created stereocenter.
Synthetic Workflow for (+)-Coniine
Caption: Asymmetric synthesis of (+)-coniine via a chiral lactam.
Detailed Experimental Protocol: Synthesis of (R)-(+)-Coniine
(Adapted from Amat, M.; Llor, N.; Hidalgo, J.; Escolano, C.; Bosch, J. J. Org. Chem. 2003, 68 (5), 1919–1928.)[8]
Step 1: Diastereoselective Propylation of the Chiral Lactam
-
To a stirred suspension of CuBr·SMe₂ (0.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-propylmagnesium bromide (1.2 eq, 2.0 M solution in THF) dropwise.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
Add a solution of the chiral lactam, (3R,8aS)-3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one, (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product, (3R,8aS)-8a-propyl-3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one, is purified by flash column chromatography.
Step 2: Reductive Cleavage of the Chiral Auxiliary
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the propyl-lactam from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).
-
Stir the resulting granular precipitate at room temperature for 30 minutes and then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to afford crude (R)-(+)-coniine. Purification can be achieved by distillation or conversion to the hydrochloride salt for crystallization.
Enantioselective Synthesis of (-)-Solenopsin A
Solenopsin A is a 2,6-disubstituted piperidine alkaloid found in the venom of the red imported fire ant (Solenopsis invicta). The same chiral lactam methodology can be extended to the synthesis of this more complex target, demonstrating its versatility.
Causality of Experimental Choices: The synthesis of solenopsin A requires the installation of two different alkyl groups at the C-2 and C-6 positions with a specific trans stereorelationship. The strategy involves a sequential, stereocontrolled introduction of these substituents. The first alkylation (undecyl group) proceeds via the same face-blocking mechanism as in the coniine synthesis. The resulting intermediate is then transformed into a chiral enamine. The subsequent alkylation with a methyl group is directed by the existing stereocenter, leading to the desired trans product.
Synthetic Workflow for (-)-Solenopsin A
Caption: Key steps in the asymmetric synthesis of (-)-solenopsin A.
Detailed Experimental Protocol: Synthesis of (-)-Solenopsin A
(Adapted from Amat, M.; et al. Org. Lett. 2000, 2 (2), 155-157 and J. Org. Chem. 2003, 68 (5), 1919–1928.)[8][9]
Step 1: Synthesis of (3S,8aR)-8a-Undecyl-3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one
-
This step is analogous to Step 1 of the coniine synthesis, using the enantiomeric lactam ((3S,8aR)-isomer) and undecylmagnesium bromide as the Grignard reagent.
Step 2: Diastereoselective Methylation
-
To a solution of diisopropylamine (1.5 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.5 eq) and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of the undecyl-lactam from Step 1 (1.0 eq) in THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add methyl iodide (MeI, 2.0 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, (3S,6R,8aR)-6-methyl-8a-undecyl-3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one, is purified by flash chromatography.
Step 3: Reductive Cleavage to (-)-Solenopsin A
-
This step is analogous to Step 2 of the coniine synthesis, using LiAlH₄ to reduce the lactam and cleave the auxiliary, yielding (2R,6R)-(-)-Solenopsin A.
Comparison of Modern Synthetic Strategies
While the chiral auxiliary approach is highly effective, other modern methods offer alternative routes to enantiopure 2-alkylpiperidines. Catalytic asymmetric hydrogenation of pyridine derivatives, for instance, provides a more atom-economical pathway.
| Method | Key Features | Typical Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
| Chiral Auxiliary (Amat/Bosch) | Diastereoselective alkylation of a phenylglycinol-derived lactam. Reliable and high stereocontrol. | Good to Excellent | >98% (derived from dr) | >95:5 | [8] |
| Catalytic Asymmetric Hydrogenation | Direct enantioselective reduction of a 2-propylpyridinium salt using a chiral Iridium catalyst (e.g., with MeO-BoQPhos ligand). | Good | Up to 93% ee | N/A | [1] |
| Ring-Closing Metathesis (RCM) | Formation of the piperidine ring from an acyclic diene precursor using a chiral Molybdenum catalyst. | Moderate to Good | Good (e.g., 92% ee) | N/A | [5] |
| Biomimetic Organocatalysis | Asymmetric Mannich-type addition to a cyclic imine (Δ¹-piperideine) using a chiral organocatalyst like proline. | Good | Up to 97% ee | N/A | [10] |
Conclusion
This compound is a versatile and valuable precursor for the stereocontrolled synthesis of a wide range of piperidine alkaloids. The choice of synthetic strategy—be it auxiliary-based, catalytic, or biomimetic—depends on the specific target molecule, desired stereochemistry, and available resources. The detailed protocols provided for (+)-coniine and (-)-solenopsin A highlight a robust, auxiliary-based method that offers excellent stereocontrol and has been successfully applied to numerous natural product syntheses. By understanding the causal factors behind the high selectivity of these reactions, researchers can effectively adapt and apply these principles to the synthesis of novel piperidine-based compounds for drug discovery and development.
References
-
Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]
-
Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546–4549. [Link]
-
Wikipedia contributors. (2023). Coniine. In Wikipedia, The Free Encyclopedia. [Link]
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Arbiser, J. L., Kau, T., Konar, M., et al. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood, 109(2), 560–565. [Link]
-
Baria, B. (2020). Synthesis of Coniine. YouTube. [Link]
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Dimitrijević, E., & D'Andrea, S. V. (2013). Synthetic approaches to coniine and other 2-alkyl piperidines. Facta universitatis-series: Physics, Chemistry and Technology, 11(1), 1-26. [Link]
-
Amat, M., Llor, N., & Bosch, J. (2000). Enantioselective Syntheses of 2-Alkyl- and 2,6-Dialkylpiperidine Alkaloids: Preparations of the Hydrochlorides of (−)-Coniine, (−)-Solenopsin A, and (−)-Dihydropinidine. Organic Letters, 2(2), 155–157. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. [Link]
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LookChem. (n.d.). Coniine hydrochloride. [Link]
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Qu, B., Collum, D. B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(40), 12343-12347. [Link]
-
Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent? r/chemistry. [Link]
-
Amat, M., et al. (2000). Enantioselective Syntheses of 2-Alkyl- and 2,6-Dialkylpiperidine Alkaloids: Preparations of the Hydrochlorides of (−)-Coniine, (−)-Solenopsin A, and (−)-Dihydropinidine. Organic Letters, 2(2), 155-157. [Link]
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PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. [Link]
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Application Note and Protocol for the Solubilization of 2-Propylpiperidine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed protocol for the dissolution of 2-Propylpiperidine hydrochloride, a compound of significant interest in medicinal chemistry and pharmacology. As the hydrochloride salt of the potent nicotinic acetylcholine receptor (nAChR) agonist, (±)-coniine, its proper handling and solubilization are critical for accurate and reproducible experimental outcomes.[1][2] This document outlines the physicochemical properties of this compound, offers step-by-step instructions for its dissolution in various solvents, and provides guidance on storage and safety considerations. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each step to ensure scientific integrity.
Introduction to this compound
2-Propylpiperidine, in its hydrochloride salt form, is a more stable and commonly utilized analog of the naturally occurring alkaloid coniine.[3] The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and this compound serves as a valuable building block in organic synthesis and a crucial research tool in neuropharmacology.[2][4] The conversion of the free base, a liquid, to its hydrochloride salt results in a crystalline solid with enhanced stability and altered solubility characteristics, making it more amenable to laboratory handling and weighing.[2][4] Understanding the principles of its dissolution is paramount for its effective use in downstream applications, from in vitro biological assays to synthetic chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing a robust dissolution protocol. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClN | [1][5][6] |
| Molecular Weight | 163.69 g/mol | [1][5][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 211-212 °C | [7] |
| Solubility | Soluble in alcohol, ether, acetone, benzene, and amyl alcohol. Slightly soluble in chloroform. In water, 1 mL dissolves in 90 mL. | [7][8] |
The hydrochloride salt form generally exhibits higher solubility in polar solvents, particularly water and alcohols, compared to its free base counterpart which is more soluble in non-polar organic solvents.[4]
Safety and Handling Precautions
This compound is a potent compound and should be handled with care. The free base, coniine, is a neurotoxin that can cause respiratory paralysis.[8][9] While the hydrochloride salt is more stable, appropriate safety measures are still necessary.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid and its solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Spills: In case of a spill, avoid generating dust. Absorb liquids with an inert material and dispose of all waste in accordance with local regulations.
-
Toxicity: This compound is harmful if swallowed and toxic in contact with skin or if inhaled. In case of exposure, seek immediate medical attention.
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[1][10]
Dissolution Protocols
The choice of solvent is dictated by the intended application. The following protocols provide detailed steps for preparing solutions of this compound.
Preparation of Aqueous Stock Solutions
Due to its moderate aqueous solubility, preparing high-concentration stock solutions in pure water may be challenging. However, for many biological assays, aqueous buffers are required. The basic nature of the piperidine nitrogen means that the pH of the solution can significantly impact solubility.[11]
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Solvent Addition: Add the desired volume of deionized water or an appropriate aqueous buffer (e.g., PBS, TRIS) to a volumetric flask.
-
Dissolution: Add the weighed compound to the solvent. Cap the flask and vortex or sonicate to aid dissolution. Gentle warming (to 37°C) can be employed, but be mindful that the compound is less soluble in hot water.[7][8]
-
pH Adjustment (if necessary): If the compound does not fully dissolve, the pH of the solution can be adjusted. Since it is a hydrochloride salt of a weak base, the initial solution will be slightly acidic. Further lowering the pH is unlikely to improve solubility.
-
Sterilization (for cell-based assays): If the solution is intended for sterile applications, filter it through a 0.22 µm syringe filter.
Preparation of Organic Stock Solutions
For applications requiring higher concentrations or for use in organic synthesis, organic solvents are preferred. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions for biological screening.
Protocol:
-
Weighing: As in the aqueous protocol, accurately weigh the this compound.
-
Solvent Selection: Choose a suitable organic solvent. For biological assays, DMSO is recommended.[1] For other applications, ethanol, methanol, or acetone are also viable options.[7][8]
-
Dissolution: Add the solvent to the weighed compound in a suitable container (e.g., a vial or flask).
-
Aiding Dissolution: Cap the container and vortex thoroughly. Sonication can be particularly effective for dissolving compounds in DMSO.[1]
-
Storage: Store the resulting stock solution as recommended in the storage section below.
Dissolution Workflow Diagram
Caption: A flowchart illustrating the decision-making process and steps for dissolving this compound based on the intended application.
Stock Solution Preparation Table
The following table provides examples for preparing stock solutions at various concentrations.
| Target Concentration | Solvent | Mass of Compound for 1 mL | Mass of Compound for 5 mL | Mass of Compound for 10 mL |
| 1 mM | DMSO | 0.1637 mg | 0.8185 mg | 1.637 mg |
| 5 mM | DMSO | 0.8185 mg | 4.0925 mg | 8.185 mg |
| 10 mM | DMSO | 1.637 mg | 8.185 mg | 16.37 mg |
| 25 mM | DMSO | 4.0925 mg | 20.4625 mg | 40.925 mg |
Note: For aqueous solutions, it is advisable to perform a small-scale solubility test first, as achieving concentrations above ~70 mM (based on 1 mL in 90 mL) may be difficult.
Storage of Solutions
Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store the solid compound at -20°C, sealed and protected from moisture and light.[1]
-
Stock Solutions: Once prepared, aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles.
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Ensure the containers are tightly sealed to prevent solvent evaporation and moisture absorption, especially for hygroscopic solvents like DMSO.
-
Troubleshooting
-
Incomplete Dissolution: If the compound does not fully dissolve in an aqueous buffer, try gentle warming or sonication. If solubility remains an issue, consider preparing the stock solution in DMSO and then diluting it into the aqueous buffer for the final working concentration. Be mindful of the final DMSO concentration in your assay.
-
Precipitation Upon Dilution: When diluting a concentrated organic stock solution into an aqueous buffer, precipitation can occur. To mitigate this, add the stock solution to the buffer dropwise while vortexing. Performing serial dilutions can also be beneficial.
-
Compound Degradation: If you suspect degradation (e.g., discoloration of the solution), it is recommended to prepare a fresh stock solution. The free base is known to darken and polymerize on exposure to light and air.[8]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the dissolution of this compound. By understanding its physicochemical properties and following the detailed steps for preparation and storage, researchers can ensure the reliable and effective use of this important chemical entity in their experiments.
References
-
This compound | C8H18ClN | CID 11156 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-. LookChem. Available at: [Link]
-
2-Propylpiperidine | C8H17N | CID 9985 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Piperidine - Wikipedia. Available at: [Link]
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(+)-Coniine | C8H17N | CID 441072 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols: 2-Propylpiperidine Hydrochloride as a Versatile Building Block in Drug Discovery
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved pharmaceuticals.[1][2][3][4] This guide focuses on the utility of 2-propylpiperidine hydrochloride, a key building block that offers unique steric and lipophilic properties for drug design. As the more stable and user-friendly salt form, the hydrochloride facilitates handling and storage while being readily deployable in a variety of synthetic transformations.[5][6] We provide an in-depth analysis of its properties, safety considerations, and detailed, field-proven protocols for its application in core synthetic reactions, including N-alkylation and amide coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold to construct novel chemical entities with therapeutic potential.
Introduction: The Strategic Value of the 2-Propylpiperidine Scaffold
The six-membered nitrogenous heterocycle, piperidine, is a highly privileged structure in drug discovery, enhancing druggability by improving pharmacokinetic profiles (ADME) and facilitating transport across biological membranes, often with reduced toxicity.[2] The introduction of a propyl group at the 2-position creates a chiral center and appends a lipophilic chain, which can be strategically employed to:
-
Modulate Physicochemical Properties: Fine-tune lipophilicity (LogP) and aqueous solubility.[7][8]
-
Enhance Biological Activity and Selectivity: The propyl group can probe hydrophobic pockets in target proteins, creating specific and potent interactions not achievable with simpler scaffolds.[7][8]
-
Improve Pharmacokinetic Properties: The substitution pattern can influence metabolic stability, preventing unwanted degradation and extending the compound's half-life.[2]
2-Propylpiperidine is historically known as the natural alkaloid coniine, a neurotoxin found in hemlock.[9][10] However, when incorporated into larger, more complex molecules, this scaffold is instrumental in developing safe and effective therapeutics across various disease areas, including CNS disorders, cancer, and infectious diseases.[2][11]
Why Use the Hydrochloride Salt?
While the free base of 2-propylpiperidine is a liquid, the hydrochloride salt is typically a more stable, crystalline solid.[5][6] This offers significant practical advantages in a laboratory setting:
-
Enhanced Stability: Less susceptible to degradation from atmospheric CO₂ and oxidation.
-
Ease of Handling: As a solid, it is easier to weigh and dispense accurately.
-
Improved Solubility: Generally more soluble in protic solvents.[6][12]
In synthetic protocols, the hydrochloride salt is easily converted to the reactive free base in situ through the addition of a suitable base, a step seamlessly integrated into the reaction workflow.
Physicochemical Properties and Safety Data
Accurate knowledge of a building block's properties and hazards is fundamental to its effective and safe use.
Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-propylpiperidine;hydrochloride | [5][13] |
| Molecular Formula | C₈H₁₈ClN | [5][13] |
| Molecular Weight | 163.69 g/mol | [5][13] |
| Appearance | White crystalline solid (typical) | [5] |
| CAS Number | 15991-59-0 (racemic) | [5][13] |
| Melting Point | 211-212 °C | [12] |
Safety and Handling
2-Propylpiperidine and its salts are classified as hazardous materials and must be handled with appropriate precautions. The free base is toxic if swallowed, inhaled, or in contact with skin.[9][14]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[15][16] Work should be conducted in a well-ventilated fume hood.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[14][16][17] Store locked up.[16]
-
Handling: Avoid breathing dust, vapor, or mist.[15] Prevent contact with skin and eyes.[15] Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[15][16]
-
Spills: In case of a spill, remove all ignition sources.[15] Absorb with an inert material (e.g., vermiculite) and collect for disposal in a sealed container.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[16]
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[14][16][17]
Core Synthetic Protocols
The secondary amine of the 2-propylpiperidine scaffold is the primary site of reactivity, serving as a versatile handle for diversification. The following protocols are robust starting points for common synthetic transformations.
Protocol 1: Direct N-Alkylation via Nucleophilic Substitution
This method is a straightforward approach for introducing alkyl groups onto the piperidine nitrogen. The key to success is controlling the reaction conditions to favor mono-alkylation and overcome the steric hindrance imposed by the 2-propyl group. The use of a base is required to neutralize the hydrochloride salt and the acid generated during the reaction.[18]
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base sufficient for deprotonating the piperidinium salt and scavenging the H-X byproduct. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base that can be used when a homogeneous reaction is preferred.[19]
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents for Sₙ2 reactions, effectively solvating the ions without interfering with the nucleophile.[18][19]
-
Slow Addition: Adding the alkyl halide slowly helps maintain a low instantaneous concentration, minimizing the risk of over-alkylation to form a quaternary ammonium salt.[18][20]
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.) and anhydrous acetonitrile (MeCN) or DMF (to make a ~0.2 M solution).
-
Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the N-alkylated product.
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techniques for the purification of 2-Propylpiperidine hydrochloride
An Application Guide: Techniques for the Purification of 2-Propylpiperidine Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple instructions to explain the fundamental principles behind various purification strategies. We explore methodologies including recrystallization, acid-base extraction, and column chromatography, offering step-by-step protocols, troubleshooting insights, and guidance on selecting the most appropriate technique based on impurity profiles and sample characteristics. The aim is to equip scientists with the expertise to obtain high-purity this compound, a critical prerequisite for reliable downstream applications in medicinal chemistry and organic synthesis.
Introduction and Scientific Context
2-Propylpiperidine, also known historically as coniine, is a piperidine derivative of significant interest in synthetic and medicinal chemistry.[1] Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and crystallinity compared to the free base.[2] The purity of this compound is paramount, as even minor impurities can drastically alter the outcomes of chemical reactions, affect pharmacological activity in biological assays, or compromise the integrity of structural analysis.
Common synthetic routes, such as the hydrogenation of pyridine derivatives or the cyclization of amine precursors, can introduce a range of impurities.[1][3] These may include unreacted starting materials, reaction byproducts (e.g., from over-alkylation or side reactions), residual solvents, and water.[4] Therefore, a robust purification strategy is not merely a procedural step but a critical component of the research and development workflow. This guide provides the technical details and scientific rationale for achieving high-purity this compound.
Physicochemical Properties: The Foundation of Purification
An effective purification strategy is designed by exploiting the differences in physicochemical properties between the target compound and its impurities. The distinct characteristics of 2-Propylpiperidine in its free base and hydrochloride salt forms are central to the techniques described herein.
| Property | 2-Propylpiperidine (Free Base) | This compound (Salt) | Rationale for Purification |
| Molecular Formula | C₈H₁₇N[1] | C₈H₁₈ClN[5] | - |
| Molecular Weight | 127.23 g/mol [6] | 163.69 g/mol [5] | - |
| Appearance | Colorless to yellow-green liquid[6] | Solid / Crystalline[2] | The solid state of the salt makes it a prime candidate for recrystallization. |
| Water Solubility | Slightly soluble (~18 mg/mL)[6] | Expected to be highly soluble[2] | The high water solubility of the salt form is key for acid-base extraction workups. |
| Organic Solvent Solubility | Readily soluble in most organic solvents (ethanol, ether, acetone, etc.)[1][6] | Sparingly soluble in non-polar organic solvents; soluble in alcohols. | This differential solubility is the basis for separation via extraction and recrystallization. |
| pKa (of conjugate acid) | ~11 (Estimated based on piperidine) | N/A | The basicity of the nitrogen atom (pKa of its conjugate acid) allows for protonation by acid to form the water-soluble salt, which is the core principle of acid-base extraction.[7][8] |
| Melting Point | -2 °C[9] | ~210 °C | A sharp melting point is a good indicator of purity for the final hydrochloride salt. |
Primary Purification Methodologies
The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity. We present three primary methods, from the simplest to the most powerful.
Recrystallization
Principle: This technique is the most effective method for purifying solid compounds like this compound. It leverages the difference in solubility of the compound in a hot solvent versus a cold solvent. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Application: Best suited as the final purification step for the hydrochloride salt when impurities are present in relatively small amounts.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test small batches of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol/diethyl ether, acetone).
-
The goal is to find a single solvent or a binary solvent system where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
A common and effective system for amine hydrochlorides is a polar solvent like ethanol or isopropanol, with a less polar "anti-solvent" like diethyl ether or ethyl acetate to induce precipitation.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (e.g., boiling isopropanol) dropwise while stirring until the solid is completely dissolved. Working with a concentrated solution is key to maximizing yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to minor, highly conjugated impurities, add a small amount of activated charcoal (1-2% by weight) to the hot solution.
-
Swirl the mixture for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a free-flowing crystalline solid. Verify purity by melting point analysis.
-
Caption: Workflow for purification by recrystallization.
Acid-Base Extraction
Principle: This powerful liquid-liquid extraction technique separates compounds based on their acidic or basic properties.[8] 2-Propylpiperidine is a base that exists as a neutral, organic-soluble free base or a charged, water-soluble hydrochloride salt. By adjusting the pH of the aqueous phase, we can control which layer the compound resides in, effectively separating it from neutral or acidic impurities.[7][10]
Application: Ideal for removing non-basic impurities from the crude product or for purifying the free base before converting it to the final hydrochloride salt.
Experimental Protocol: Acid-Base Extraction
-
Liberate the Free Base:
-
Dissolve the crude this compound in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add a suitable organic solvent that is immiscible with water (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Slowly add a strong base, such as 2M sodium hydroxide (NaOH), while shaking gently and venting frequently. Monitor the pH of the aqueous layer with pH paper; continue adding base until the pH is >10. This deprotonates the piperidinium ion, converting it to the organic-soluble free base.
-
R-NH₂⁺Cl⁻ (aq) + NaOH (aq) → R-NH (org) + H₂O (l) + NaCl (aq)
-
-
Extract the Free Base:
-
Shake the separatory funnel vigorously, venting often to release pressure.
-
Allow the layers to separate. The 2-propylpiperidine free base will now be in the organic layer.
-
Drain the aqueous layer and save it. Extract the aqueous layer again with fresh organic solvent two more times to ensure complete recovery.
-
Combine all organic extracts.
-
-
Wash and Dry:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolate the Free Base:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining liquid is the purified 2-propylpiperidine free base.
-
-
Re-form the Hydrochloride Salt:
-
Dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Caption: Logic for separating the basic amine from neutral/acidic impurities.
Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried by a mobile phase. More polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster.
Application: This is the most powerful method for separating complex mixtures or impurities with polarities similar to the target compound. It is typically performed on the free base form, as the ionic hydrochloride salt is too polar and will not elute from a standard silica gel column.
Experimental Protocol: Flash Column Chromatography of the Free Base
-
TLC Analysis and Eluent Selection:
-
The first step is to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).
-
Dissolve a small amount of the crude free base in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in various mobile phases (e.g., mixtures of ethyl acetate/hexanes or dichloromethane/methanol).
-
Crucial Insight: Amines often "streak" or "tail" on silica gel due to strong interactions with acidic silanol groups. To prevent this, add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase (typically 0.5-2%).[4][11]
-
The ideal solvent system should give the target compound a Retention Factor (Rf) of approximately 0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent like hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform, crack-free stationary phase bed.
-
-
Sample Loading:
-
Dissolve the crude 2-propylpiperidine free base in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure.
-
Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the mobile phase (including the triethylamine) under reduced pressure to yield the purified free base.
-
Convert the purified free base to the hydrochloride salt as described in the Acid-Base Extraction protocol (Step 5).
-
Caption: General workflow for purification by column chromatography.
Purity Assessment
After purification, the purity of this compound should be confirmed. Common methods include:
-
Melting Point Analysis: A sharp melting point range close to the literature value (~210 °C) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
Summary and Method Selection
The purification of this compound is a critical step for ensuring experimental reliability. The appropriate technique is dictated by the specific context of the synthesis.
| Situation | Recommended Primary Technique | Rationale |
| Crude product is solid with minor colored impurities. | Recrystallization | Simple, efficient for removing small amounts of impurities from a crystalline solid. |
| Crude product contains significant neutral or acidic impurities. | Acid-Base Extraction | Highly effective at separating the basic target compound from non-basic contaminants. |
| Crude product is an oil or contains impurities of similar polarity. | Column Chromatography (on free base) | Offers the highest resolving power for complex mixtures that cannot be separated by other means. |
Often, a combination of methods yields the best results. For example, an initial acid-base extraction to remove gross impurities can be followed by a final recrystallization of the hydrochloride salt to achieve analytical-grade purity.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (+)-Coniine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Coniine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propylpiperidine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-propylpiperidine hydrochloride. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthetic process. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions to common challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method is the catalytic hydrogenation of 2-propylpyridine. This reaction involves the reduction of the pyridine ring to a piperidine ring using a metal catalyst, typically platinum or palladium, under a hydrogen atmosphere. The resulting 2-propylpiperidine free base is then converted to its hydrochloride salt for improved stability and handling.[1][2]
Q2: What are the major classes of impurities I should be aware of in this synthesis?
A2: The primary impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the synthetic process and include unreacted starting material (2-propylpyridine), partially hydrogenated intermediates (e.g., 2,3-dihydro-2-propylpyridine, 1,2,3,4-tetrahydro-2-propylpyridine), and byproducts from side reactions.
-
Degradation-Related Impurities: These can form during the reaction, work-up, or storage. A common example is the formation of 2-propylpiperidine N-oxide through oxidation.
-
Reagent- and Solvent-Related Impurities: Residual solvents, traces of the catalyst, and other reagents used in the process can also be present in the final product.
Q3: My final this compound product is discolored (yellow to brown). What is the likely cause?
A3: Discoloration is often indicative of impurity formation. Potential causes include:
-
Oxidation: The free base, 2-propylpiperidine, is susceptible to air oxidation, which can lead to colored byproducts. This can occur during the work-up or if the hydrochloride salt is not formed promptly.
-
High-Molecular-Weight Byproducts: Polymerization or other side reactions, potentially catalyzed by residual acids or metals, can form colored oligomeric species.[3]
-
Residual Starting Material: 2-Propylpyridine, if not completely removed, can contribute to color, especially if it undergoes side reactions.
Q4: How can I effectively monitor the progress of the hydrogenation reaction?
A4: The reaction progress can be monitored by several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of the volatile starting material (2-propylpyridine) and the appearance of the product (2-propylpiperidine). It can also help in identifying volatile intermediates and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or charged aerosol detector) can be used to monitor the conversion of the starting material and the formation of the product and non-volatile impurities.
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment, TLC can be used to track the disappearance of the starting material.
II. Troubleshooting Guide: From Synthesis to Purification
This section provides a detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis of this compound.
A. Issues During Catalytic Hydrogenation of 2-Propylpyridine
The catalytic hydrogenation of 2-propylpyridine is a critical step, and several challenges can arise.
Symptoms:
-
Slow or stalled hydrogen uptake.
-
GC-MS or HPLC analysis shows a significant amount of unreacted 2-propylpyridine after the expected reaction time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity or Poisoning | The catalyst may be old, of poor quality, or poisoned by impurities in the starting material or solvent (e.g., sulfur compounds).[1][4] | 1. Use a fresh, high-quality catalyst. 2. Ensure the purity of 2-propylpyridine and solvents. Consider passing them through a plug of activated carbon or alumina if impurities are suspected.3. Increase catalyst loading (e.g., from 1 mol% to 5 mol%).[1] |
| Insufficient Hydrogen Pressure | The pressure may be too low to achieve a sufficient concentration of hydrogen at the catalyst surface for efficient reduction. | 1. Gradually increase the hydrogen pressure. Typical pressures range from 50 to 1000 psi, depending on the catalyst and reactor setup. |
| Poor Mass Transfer | Inefficient stirring can lead to poor mixing of the gas, liquid, and solid phases, limiting the reaction rate. | 1. Increase the stirring speed to ensure the catalyst is well-suspended and to maximize gas-liquid interface. |
| Low Reaction Temperature | The reaction may require a higher temperature to overcome the activation energy barrier for pyridine ring reduction. | 1. Gradually increase the reaction temperature. A common range is 25-80 °C.[1] Monitor for byproduct formation at higher temperatures. |
Symptoms:
-
GC-MS or HPLC analysis reveals the presence of peaks corresponding to di- or tetra-hydro-2-propylpyridine intermediates.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Time or Catalyst Deactivation | The reaction may not have been allowed to proceed to completion, or the catalyst may have lost activity before full reduction occurred. | 1. Increase the reaction time. 2. Increase the catalyst loading. 3. Consider a more robust catalyst. For example, rhodium-on-carbon (Rh/C) can sometimes be more effective than palladium-on-carbon (Pd/C) for complete pyridine reduction.[1] |
| Suboptimal Reaction Conditions | The chosen temperature and pressure may favor the formation and accumulation of intermediates. | 1. Increase hydrogen pressure and/or temperature to drive the reaction to completion. |
B. Issues During Work-up and Hydrochloride Salt Formation
After the hydrogenation, proper work-up and salt formation are crucial for obtaining a pure and stable product.
Symptoms:
-
The isolated 2-propylpiperidine free base or the final hydrochloride salt has an undesirable color.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidation of the Free Base | 2-Propylpiperidine, a secondary amine, is susceptible to oxidation by atmospheric oxygen, leading to colored impurities such as N-oxides.[3] | 1. Minimize air exposure during work-up. Perform extractions and solvent removal under an inert atmosphere (e.g., nitrogen or argon).2. Promptly convert the free base to the hydrochloride salt , which is more stable. |
| Formation of Colored Byproducts During Salt Formation | The reaction of the amine with hydrochloric acid can sometimes generate heat, which may promote the formation of colored impurities, especially if other reactive species are present.[5] | 1. Perform the salt formation at a low temperature (e.g., 0-5 °C).2. Add the hydrochloric acid solution slowly with vigorous stirring to control the exotherm. |
| Residual Metal Catalyst | Traces of the hydrogenation catalyst can sometimes lead to color formation. | 1. Ensure complete removal of the catalyst by filtration through a fine filter aid like Celite. |
Symptoms:
-
The amount of isolated this compound is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Precipitation | The hydrochloride salt may have some solubility in the chosen solvent, leading to losses during filtration. | 1. Cool the solution to a lower temperature (e.g., 0 °C or below) to maximize precipitation.2. Use a solvent in which the hydrochloride salt is less soluble. A common choice is diethyl ether or a mixture of an alcohol and an ether. |
| Incorrect Stoichiometry of HCl | Adding too little hydrochloric acid will result in incomplete conversion to the salt, while a large excess might in some cases increase solubility. | 1. Carefully control the stoichiometry of HCl. A slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure complete protonation. |
| Losses During Work-up | The free base can be somewhat volatile and may be lost during solvent removal if not done carefully. | 1. Use rotary evaporation at a moderate temperature and pressure. |
III. Analytical Protocols for Impurity Profiling
Accurate identification and quantification of impurities are essential for process optimization and quality control.
Protocol 1: GC-MS for Volatile Impurities
This method is suitable for detecting and identifying unreacted 2-propylpyridine and partially hydrogenated intermediates.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.
Expected Elution Order: 2-Propylpiperidine will elute before 2-propylpyridine due to its lower boiling point and lack of aromaticity. Partially hydrogenated intermediates will typically elute between these two compounds.
Protocol 2: HPLC for Non-Volatile Impurities and Quantification
This method can be used to quantify the purity of this compound and to detect less volatile impurities like N-oxides.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm or a Charged Aerosol Detector (CAD) for universal detection.
Note: This is a starting point for method development. The gradient and mobile phase composition may need to be optimized for specific impurity profiles.[7]
IV. Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of this compound and identifying potential degradation products that may form during storage. These studies should be conducted according to ICH Q1A(R2) guidelines.[7][8]
Protocol for Forced Degradation Study:
Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress conditions:
| Stress Condition | Procedure | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C for 24 hours. | Generally stable, but monitor for any changes. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C for 24 hours. | Generally stable, but monitor for any changes. |
| Oxidative Degradation | 3% H₂O₂, store at room temperature in the dark for 24 hours. | Formation of 2-propylpiperidine N-oxide is likely. |
| Thermal Degradation | Heat the solid sample at 80 °C for 48 hours. | Monitor for discoloration and the formation of any new impurities. |
| Photolytic Degradation | Expose the solid sample and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[9] | Monitor for the formation of any new impurities. |
Analyze the stressed samples by a validated stability-indicating HPLC method (similar to Protocol 2) to identify and quantify any degradation products.
V. Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the synthetic pathway and potential impurity formation.
Caption: Synthetic pathway and common impurity formation.
Caption: A logical workflow for troubleshooting synthesis issues.
VI. References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH. [Link]
-
Reddit. (2015). What exactly are colored impurities? r/chemhelp. [Link]
-
Google Patents. (1964). Production and decolorization of quaternary ammonium compounds.
-
ICH Official Website. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Propylpyridine on Newcrom R1 HPLC column. [Link]
-
Dalton Transactions. (2017). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. The Royal Society of Chemistry. [Link]
-
Defense Technical Information Center. (1986). Piperidine Synthesis. [Link]
-
YouTube. (2023). Making Piperidine to piss off my FBI Agent. [Link]
-
Sciencemadness Discussion Board. (2005). Synthesis of piperdine. [Link]
-
Chemguide. (n.d.). Formation of ammonium salts. [Link]
-
Google Patents. (1985). Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. (2012). Propyne hydrogenation over alumina-supported palladium and platinum catalysts. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1843-1848.
-
Google Patents. (2016). Synthetic method of piperidine hydrochloride.
-
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
Google Patents. (1987). Removal of impurities from amines.
-
ResearchGate. (2022). Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free.... [Link]
-
PubMed. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. [Link]
-
The Royal Society of Chemistry. (1954). The mechanism of catalytic hydrogenation and related reactions. [Link]
-
NIST WebBook. (n.d.). Piperidine, 2-propyl-, (S)-. [Link]
-
SpectraBase. (n.d.). 2-Propylpyridine - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 2-Propylpyridine - Optional[13C NMR] - Spectrum. [Link]
-
PubChem. (n.d.). 2-Propylpiperidine. [Link]
-
MDPI. (2023). Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. [Link]
-
MDPI. (2020). Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. [Link]
-
Google Patents. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Acta Poloniae Pharmaceutica. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Oregon State University. (2019). Hydrogen Interaction with Platinum and Palladium Surfaces. [Link]
-
PubChem. (n.d.). 2-Propylpyridine. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
MDPI. (2021). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
PubMed Central. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
-
PubMed Central. (2011). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
ResearchGate. (2014). Nano-Porous Ruthenium-Palladium and Ruthenium-Platinum Alloys and Their Application as Hydrogenation Catalysts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. US3146267A - Production and decolorization of quaternary ammonium compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. database.ich.org [database.ich.org]
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Navigating the Stability of 2-Propylpiperidine Hydrochloride Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Propylpiperidine Hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability challenges you may encounter when working with solutions of this compound. This resource is structured in a practical question-and-answer format to directly address common issues and provide robust troubleshooting strategies, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound solutions.
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a secondary amine, the piperidine ring is susceptible to oxidation, which can be accelerated by these factors. The hydrochloride salt form is utilized to enhance stability and aqueous solubility compared to the free base.
Q2: What is the recommended way to store this compound solutions?
A2: For optimal stability, solutions should be stored in tightly sealed, amber glass vials to protect from light and air. It is recommended to store them at refrigerated temperatures (2-8°C). For long-term storage, aliquoting the solution can prevent repeated freeze-thaw cycles, which may affect stability.
Q3: My this compound solution has turned yellow/brown. What does this indicate and can I still use it?
A3: A change in color, typically to yellow or brown, is a common indicator of degradation, likely due to oxidation of the piperidine moiety upon exposure to air and/or light. It is strongly recommended to perform a purity check using a stability-indicating analytical method, such as HPLC, before using a discolored solution. For critical applications, it is best to prepare a fresh solution.
Q4: I'm observing precipitation in my aqueous solution of this compound. What could be the cause?
A4: While this compound has better water solubility than its free base, precipitation can still occur due to several factors:
-
Low Temperature: Storing highly concentrated solutions at low temperatures can lead to precipitation.
-
pH Shift: A significant increase in the pH of the solution can cause the hydrochloride salt to convert to the less soluble free base.
-
Supersaturation: The initial concentration may have exceeded its solubility limit under the specific storage conditions.
If precipitation is observed, gently warming the solution and vortexing may help redissolve the compound. However, if the issue persists, preparing a fresh, less concentrated solution is advisable.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues during your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Recommended Solution |
| Degradation of Stock Solution | Prepare fresh solutions for each experiment, especially for sensitive assays. Use a validated stability-indicating HPLC method to check the purity of the stock solution before use. |
| pH Instability in Assay Buffer | Ensure the pH of your experimental buffer is within a stable range for this compound (typically acidic to neutral). Monitor the pH of the final solution after adding the compound. |
| Interaction with Other Reagents | Evaluate the compatibility of this compound with other components in your experimental setup. Some reagents may catalyze degradation. |
Issue 2: Appearance of New Peaks in Chromatogram
| Possible Cause | Recommended Solution |
| Forced Degradation | If you are performing forced degradation studies, the new peaks are expected degradation products. Use a mass spectrometer (LC-MS) to identify these new species and elucidate the degradation pathway. |
| Unintentional Degradation | If new peaks appear in a standard solution, it indicates instability under your current storage or handling conditions. Review your storage procedures (light, temperature, container) and analytical method parameters. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Analyze a blank (solvent only) to rule out contamination from the analytical system. |
Section 3: Experimental Protocols and Methodologies
To ensure the integrity of your results, it is crucial to employ robust analytical methods for stability assessment.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[1][2].
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber[3]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and the stock solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[3]. A control sample should be protected from light.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from any degradation products[4].
Suggested HPLC Parameters (to be optimized and validated):
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute any more non-polar degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | As 2-propylpiperidine lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended. |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Section 4: Visualizing Stability Concepts
Diagram 1: General Degradation Pathways
This diagram illustrates the potential degradation pathways for this compound under common stress conditions.
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence for addressing stability issues.
Caption: Workflow for troubleshooting stability issues.
References
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
-
PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available from: [Link]
-
ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Available from: [Link]
-
Proclinical. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]
-
American Chemical Society. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Available from: [Link]
-
ResearchGate. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Available from: [Link]
-
MDPI. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available from: [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
PubMed. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Available from: [Link]
Sources
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed 2-Propylpiperidine Hydrochloride Reactions
Welcome to the Technical Support Center for the synthesis of 2-Propylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides, detailed experimental protocols, and a comprehensive set of frequently asked questions to ensure the success of your reactions.
Introduction: The Synthesis of 2-Propylpiperidine
The most prevalent and industrially significant route to 2-Propylpiperidine is the catalytic hydrogenation of 2-propylpyridine. This process, while conceptually straightforward, is fraught with potential pitfalls that can lead to low yields, impure products, or complete reaction failure. The aromaticity of the pyridine ring necessitates forcing conditions for its complete saturation, and the basic nitrogen atom within the ring can act as a catalyst poison, further complicating the synthesis.[1][2]
This guide will systematically address the most common issues encountered in this reaction, providing not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.
Core Troubleshooting Areas
We will focus on three primary areas of difficulty:
-
Low or No Conversion: The reaction stalls or fails to initiate.
-
Incomplete Reaction & Side Product Formation: The reaction proceeds but yields a mixture of the desired product, starting material, and unwanted byproducts.
-
Product Isolation & Purification Issues: Difficulties in obtaining pure this compound from the reaction mixture.
Section 1: Low or No Conversion
A stalled reaction is a common frustration. The root cause often lies with the catalyst or the reaction conditions.
FAQ 1: My hydrogenation of 2-propylpyridine is not starting. I see no hydrogen uptake and TLC/GC-MS analysis shows only starting material. What's the problem?
Answer: This issue almost always points to catalyst inactivation or poisoning. The lone pair of electrons on the nitrogen of the 2-propylpyridine can coordinate strongly to the active sites of the metal catalyst (e.g., Pd, Pt, Rh), effectively poisoning it and preventing the catalytic cycle from proceeding.[3]
Troubleshooting Steps:
-
Catalyst Choice and Handling:
-
Catalyst Activity: Ensure your catalyst is active. Older catalysts, especially those that have been exposed to air, may have reduced activity. Palladium on carbon (Pd/C) can be pyrophoric, and improper handling can lead to deactivation.[4]
-
Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active metal species.
-
-
The Acidification Strategy (Protonation to Prevent Poisoning):
-
Mechanism: The most effective way to prevent catalyst poisoning by the pyridine nitrogen is to protonate it with an acid. This converts the pyridine to a pyridinium salt. The positive charge on the nitrogen withdraws the lone pair, preventing it from binding to and deactivating the catalyst.[5]
-
Recommended Acids: Glacial acetic acid is a common and effective choice of solvent and acid. Alternatively, adding a stoichiometric amount of a strong acid like hydrochloric acid (HCl) can be used.[5][6]
-
Experimental Protocol: Hydrogenation of 2-Propylpyridine using PtO₂ with Acidification
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 2-propylpyridine (1 equivalent).
-
Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the starting material).
-
Catalyst Addition: Under a stream of nitrogen or argon, add the PtO₂ catalyst (Adam's catalyst), typically at a loading of 1-5 mol%.
-
Reaction Execution: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-70 bar).[6] Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).[6]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
Troubleshooting Flowchart: Low/No Conversion
Caption: Troubleshooting workflow for a stalled 2-propylpyridine hydrogenation.
Section 2: Incomplete Reaction & Side Product Formation
Even when the reaction initiates, it may not proceed to completion, resulting in a complex mixture of products.
FAQ 2: My reaction has stopped, but GC-MS analysis shows a mixture of 2-propylpyridine, 2-propylpiperidine, and other species with intermediate molecular weights. What are these byproducts?
Answer: The hydrogenation of pyridine to piperidine is a stepwise process that proceeds through dihydropyridine and tetrahydropyridine intermediates.[7][8] If the reaction stalls prematurely, these intermediates can be present in your final mixture. The presence of starting material indicates that the reaction has not gone to completion.
Reaction Pathway and Intermediates
Caption: Stepwise hydrogenation of 2-propylpyridine to 2-propylpiperidine.
Troubleshooting Steps:
-
Reaction Conditions: The saturation of the aromatic pyridine ring is often the most challenging step and may require more forcing conditions than the initial reduction steps.[1]
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction towards completion. Pressures of 50-80 bar are common.[1][6]
-
Increase Temperature: Gently increasing the temperature can provide the necessary activation energy for the complete reduction of the aromatic ring. However, be cautious, as excessively high temperatures can lead to catalyst decomposition.[3]
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor by TLC or GC-MS until no further change is observed.
-
-
Catalyst Loading: If the catalyst has partially deactivated during the reaction, increasing the initial catalyst loading can sometimes compensate and drive the reaction to completion.[5]
Table 1: Typical Catalysts and Conditions for Pyridine Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent(s) | Notes |
| PtO₂ (Adam's Catalyst) | 50 - 70 | Room Temp - 70 | Glacial Acetic Acid, Ethanol | Often used with an acid to prevent catalyst poisoning.[6] |
| Rhodium on Carbon (Rh/C) | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction. |
| Palladium on Carbon (Pd/C) | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be prone to catalyst poisoning.[3] |
| Raney Nickel | High | 170 - 200 | - | Often used for the industrial synthesis of piperidine itself. |
Section 3: Product Isolation & Purification Issues
Successfully synthesizing the desired product is only half the battle. Isolating pure this compound presents its own set of challenges.
FAQ 3: After workup, my product is a viscous oil and I'm having trouble getting it to crystallize as the hydrochloride salt. What should I do?
Answer: This is a common issue that can arise from residual solvent, moisture, or impurities in your product. The free base of 2-propylpiperidine is a liquid, and for effective salt formation and crystallization, it needs to be pure and dry.
Troubleshooting Steps:
-
Ensure Complete Removal of the Free Base:
-
Aqueous Workup: After filtering off the catalyst, the reaction mixture (if acidic) needs to be neutralized and then made basic (pH > 10) to ensure the piperidine is in its free base form for extraction.
-
Efficient Extraction: Use a suitable organic solvent like diethyl ether or dichloromethane for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Drying: Thoroughly dry the combined organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or potassium carbonate).
-
-
Purification of the Free Base:
-
Vacuum Distillation: If impurities are present, vacuum distillation of the crude 2-propylpiperidine free base is a highly effective purification method before proceeding to the salt formation.
-
Experimental Protocol: Isolation and Hydrochloride Salt Formation
-
Catalyst Removal: After the reaction is complete, cool the vessel and carefully vent the hydrogen. Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent (e.g., methanol or ethanol).[5]
-
Workup:
-
Concentrate the filtrate under reduced pressure.
-
If the reaction was run in an acidic solvent, dissolve the residue in water and basify to pH > 12 with a strong base (e.g., 5M NaOH solution).
-
Extract the aqueous layer multiple times with diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude 2-propylpiperidine free base.
-
-
Purification (if necessary): Purify the crude free base by vacuum distillation.
-
Salt Formation:
-
Dissolve the purified 2-propylpiperidine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The this compound will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Analytical Characterization
Proper analysis is key to successful troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress. Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonia) to distinguish the starting material from the more polar product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the starting material, product, and any volatile intermediates or byproducts.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity and purity of the final product. For 2-propylpiperidine, you would expect to see the disappearance of aromatic protons from the 2-propylpyridine starting material and the appearance of aliphatic protons corresponding to the piperidine ring.[6][11][12]
Safety Precautions
-
Catalytic Hydrogenation: These reactions are typically run under high pressure and involve flammable hydrogen gas. Use appropriate high-pressure equipment and ensure the system is properly sealed and vented.
-
Pyrophoric Catalysts: Some catalysts, like Pd/C, can be pyrophoric. Handle them under an inert atmosphere and never allow them to dry out completely in the presence of air.
-
2-Propylpiperidine: This compound is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[13]
References
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. Available from: [Link]
-
Zhang, J., et al. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions, 2017, 46(38), 13038-13047. Available from: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available from: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of. ResearchGate. Available from: [Link]
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Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. YouTube. Available from: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available from: [Link]
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Zhou, Y.-G. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 2016, 18(19), 5102-5105. Available from: [Link]
-
On the Role of β Hydrogen Atoms in the Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine. ResearchGate. Available from: [Link]
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ReddyMasu, S., et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 2015, 8(4), 1807-1813. Available from: [Link]
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Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. Cardiff University. Available from: [Link]
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Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. Available from: [Link]
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2-Propylpiperidine. PubChem. Available from: [Link]
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Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society. Available from: [Link]
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Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. Available from: [Link]
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. Available from: [Link]
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Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. National Institutes of Health. Available from: [Link]
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Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. MDPI. Available from: [Link]
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Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available from: [Link]
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Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Available from: [Link]
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Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. Available from: [Link]
- 2-chloropyridine synthetic method. Google Patents.
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- 13. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Propylpiperidine Hydrochloride
Welcome to the Technical Support Center for the synthesis and optimization of 2-propylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.
I. Introduction to the Synthesis of this compound
The synthesis of 2-propylpiperidine, a key intermediate in various pharmaceutical compounds, is most commonly achieved through the catalytic hydrogenation of 2-propylpyridine. This process, while conceptually straightforward, is fraught with potential challenges that can impact yield, purity, and reproducibility. The subsequent conversion to its hydrochloride salt is crucial for stability and handling.[1][2] This guide will focus on the optimization of the catalytic hydrogenation step and the subsequent salt formation, providing a framework for robust and scalable synthesis.
II. Troubleshooting Guide: Catalytic Hydrogenation of 2-Propylpyridine
This section addresses specific issues that may arise during the catalytic hydrogenation of 2-propylpyridine to 2-propylpiperidine.
Issue 1: Low or No Conversion of 2-Propylpyridine
-
Question: My reaction shows minimal to no consumption of the 2-propylpyridine starting material. What are the likely causes and how can I resolve this?
-
Answer: Low or no conversion is a common issue in catalytic hydrogenation and can stem from several factors related to the catalyst, reaction conditions, or substrate purity. A systematic approach is crucial for diagnosis and resolution.
-
Catalyst Inactivity:
-
Poisoning: The active sites of the catalyst can be blocked by various substances. Common poisons for platinum group metal (PGM) catalysts include sulfur compounds, and even the nitrogen atom of the pyridine substrate or piperidine product can act as an inhibitor.[3][4] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch is recommended.
-
Deactivation: Improper storage or handling can lead to catalyst deactivation. Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric and should be handled under an inert atmosphere.[5] Always use a fresh batch of catalyst to rule out deactivation as the primary cause of low conversion.
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: The reduction of the aromatic pyridine ring requires sufficient hydrogen pressure. While balloon pressure might suffice for some reductions, hydrogenating a pyridine ring often necessitates higher pressures, achievable with a Parr shaker or a similar hydrogenation apparatus.[6][7]
-
Inadequate Temperature: While many hydrogenations can be run at room temperature, increasing the temperature can enhance the reaction rate. However, be cautious as higher temperatures may also promote side reactions.[3]
-
Poor Agitation: Inefficient stirring leads to poor mass transfer in the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), thereby limiting the reaction rate.[3] Ensure vigorous stirring to maximize the contact between reactants.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like methanol, ethanol, or acetic acid are often effective for pyridine hydrogenation as they can help to protonate the nitrogen, facilitating the reduction.[7][8] If solubility is an issue, a mixture of solvents can be employed.
-
Issue 2: Formation of Impurities and Side Reactions
-
Question: My reaction is producing significant impurities alongside the desired 2-propylpiperidine. What are the common side reactions and how can I minimize them?
-
Answer: The formation of side products is a key challenge in optimizing the synthesis of 2-propylpiperidine.
-
Incomplete Reduction: The presence of partially hydrogenated intermediates, such as tetrahydropyridine derivatives, indicates incomplete reduction. This can be addressed by increasing the reaction time, hydrogen pressure, or catalyst loading.
-
N-Alkylation: If using an alcohol solvent at elevated temperatures, N-alkylation of the product piperidine can occur. If this is observed, consider using a less reactive solvent or lowering the reaction temperature.
-
Hydrogenolysis: While less common for the propyl group, aggressive reaction conditions (high temperature and pressure) with certain catalysts could potentially lead to the cleavage of the C-N bond or other functional groups if present.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate and purify the 2-propylpiperidine from the reaction mixture. What are the best practices for workup and purification?
-
Answer: The basic nature of piperidines can present challenges during purification.
-
Catalyst Removal: After the reaction is complete, the solid catalyst must be carefully removed by filtration. Filtering through a pad of Celite is a common and effective method to prevent the fine catalyst particles from passing through.[5] Safety Note: The catalyst on the Celite pad can be pyrophoric and should be kept wet with a solvent like water or isopropanol and disposed of properly.[5]
-
Purification of the Free Base:
-
Distillation: 2-Propylpiperidine is a liquid and can be purified by distillation. However, if pyridine is present as an impurity, complete separation can be difficult due to the potential formation of an azeotrope.[9]
-
Chromatography: Basic compounds like piperidines can interact strongly with acidic silica gel, leading to streaking and poor recovery during column chromatography.[10] Using a silica gel treated with a small amount of a base like triethylamine or using a different stationary phase such as alumina can mitigate this issue.
-
-
Formation and Purification of the Hydrochloride Salt: Converting the free base to its hydrochloride salt is an excellent purification strategy.[1][2] The salt is typically a solid that can be recrystallized to a high purity. This also improves the compound's stability and ease of handling.[1] A common method is to dissolve the crude 2-propylpiperidine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether. The hydrochloride salt will precipitate and can be collected by filtration.
-
III. Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the hydrogenation of 2-propylpyridine?
A1: The choice of catalyst is critical and depends on the desired reaction conditions and scale.
-
Platinum (IV) oxide (PtO2, Adams' catalyst): This is a highly effective catalyst for pyridine hydrogenation, often used in acidic solvents like acetic acid.[8][11] It can often achieve complete reduction under relatively mild conditions.
-
Palladium on Carbon (Pd/C): A very common and versatile catalyst. For pyridine reduction, it may require higher pressures and/or temperatures compared to PtO2.[3][7]
-
Rhodium on Carbon (Rh/C) or Rhodium Oxide (Rh2O3): These are also very active catalysts for the hydrogenation of aromatic rings, including pyridines, and can sometimes offer better selectivity.[12]
-
Raney Nickel: A more cost-effective option, particularly for large-scale synthesis, but it often requires higher temperatures and pressures.[13]
Q2: What are the optimal reaction conditions (pressure, temperature, solvent)?
A2: Optimal conditions are substrate and catalyst-dependent. A good starting point for optimization is:
-
Pressure: 50-100 psi (approximately 3.5-7 bar) of hydrogen gas. Higher pressures can increase the reaction rate.[8]
-
Temperature: Room temperature to 50 °C. Monitor for exotherms, especially on a larger scale.
-
Solvent: Methanol, ethanol, or acetic acid are excellent choices. Acetic acid can protonate the pyridine nitrogen, making it more susceptible to reduction.[8]
| Parameter | Recommended Starting Range | Rationale |
| Catalyst | 5-10 mol% PtO2 or 10% Pd/C | Provides a good balance between reaction rate and cost. |
| Solvent | Methanol, Ethanol, Acetic Acid | Protic solvents aid in the protonation and subsequent reduction of the pyridine ring.[7][8] |
| H2 Pressure | 50-100 psi (3.5-7 bar) | Sufficient pressure is required to overcome the aromaticity of the pyridine ring.[8] |
| Temperature | 25-50 °C | Balances reaction rate with minimizing potential side reactions. |
| Agitation | Vigorous Stirring | Ensures efficient mass transfer in the three-phase system.[3] |
Q3: How do I safely handle the reagents and catalysts involved?
A3: Safety is paramount in any chemical synthesis.
-
2-Propylpyridine: This is a flammable liquid and should be handled in a well-ventilated fume hood.[14] Avoid contact with skin and eyes.[15]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The reaction should be conducted in a well-ventilated area, away from ignition sources.[16]
-
Catalysts (e.g., Pd/C): Many hydrogenation catalysts are pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen.[5] Never allow the dry, used catalyst to come into contact with air. Quench the catalyst carefully by keeping it wet with water or an alcohol.
-
2-Propylpiperidine: This is a corrosive and toxic compound.[17] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]
IV. Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Propylpyridine using PtO2
-
Inerting the Reaction Vessel: To a clean, dry hydrogenation vessel (e.g., a Parr shaker bottle), add 2-propylpyridine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approximately 10-20 mL per gram of substrate).[8]
-
Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add Platinum (IV) oxide (PtO2, 5 mol%).
-
Hydrogenation: Seal the vessel, connect it to the hydrogenation apparatus, and purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen to 50-70 bar.[8]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC, GC, or NMR by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete (typically 6-10 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.[8]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of acetic acid or methanol. Caution: Keep the catalyst wet at all times.
-
Basification and Extraction: Carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution or solid sodium hydroxide) until the pH is >10. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude 2-propylpiperidine.
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the crude 2-propylpiperidine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise.
-
Precipitation: The this compound will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the solid under vacuum to obtain the purified this compound.
V. Visualizations
Diagram 1: Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of 2-propylpyridine.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion in catalytic hydrogenation.
VI. References
-
BenchChem. (2025). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?.
-
WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
-
ChemicalBook. (n.d.). 2-N-PROPYLPYRIDINE - Safety Data Sheet.
-
BenchChem. (n.d.). 2-Propylpiperidine | 3238-60-6.
-
Fisher Scientific. (2013). SAFETY DATA SHEET - 2-n-Propylpyridine, 97%.
-
Reddit. (2022). Hydrogenation reaction tips and tricks.
-
Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
-
ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
-
Google Patents. (n.d.). US2813100A - Hydrogenation process.
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
PubMed Central (NIH). (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts.
-
Echemi. (n.d.). Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-.
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
-
PubMed Central (NIH). (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride.
-
ResearchGate. (n.d.). Optimization of the reaction conditions.
-
Echemi. (n.d.). Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-.
-
PubChem. (n.d.). 2-Propylpiperidine.
-
DTIC. (2025). Piperidine Synthesis.
-
PubChem. (n.d.). This compound.
-
ChemScene. (n.d.). (S)-2-Propylpiperidine hydrochloride.
-
NIST. (n.d.). Piperidine, 2-propyl-, (S)-.
-
ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
-
Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
YouTube. (2023). Making Piperidine to piss off my FBI Agent.
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of.
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
-
Sigma-Aldrich. (n.d.). Coniine hydrochloride.
-
PubMed. (2021). Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors.
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
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Technical Support Center: Synthesis of 2-Propylpiperidine Hydrochloride
Introduction: Navigating the Synthesis of 2-Propylpiperidine
Welcome to the technical support guide for the synthesis of 2-propylpiperidine hydrochloride. As a crucial heterocyclic scaffold in pharmaceutical development and a well-known natural alkaloid (coniine), the synthesis of 2-propylpiperidine demands high purity and stereochemical control.[1][2] However, the path from starting material to the final, crystalline hydrochloride salt is often complicated by side reactions that can impact yield, purity, and the safety of the final compound.
This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights. We will dissect the most common synthetic routes, explore the mechanistic origins of frequent side reactions, and provide actionable protocols to mitigate these issues.
A Critical Note on Safety: 2-Propylpiperidine, particularly the (S)-enantiomer known as coniine, is a potent neurotoxin.[3][4][5] Ingestion is highly toxic to humans and livestock, causing respiratory paralysis and death.[3][5] All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 1: Catalytic Hydrogenation of 2-Propylpyridine
The catalytic hydrogenation of a pyridine ring is one of the most direct and widely used methods for synthesizing piperidine derivatives.[6][7] While effective, this approach is sensitive to reaction conditions, and several side reactions can occur.
Frequently Asked Questions & Troubleshooting
Q1: My hydrogenation of 2-propylpyridine is stalling or incomplete, leaving significant amounts of starting material. What's going wrong?
This is a common issue that can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can bind strongly to the metal center of the catalyst (e.g., Pt, Pd, Rh), inhibiting its activity.[8] Furthermore, impurities in your 2-propylpyridine starting material, such as sulfur or other heterocyclic compounds, can irreversibly poison the catalyst.
-
Insufficient Pressure or Temperature: The saturation of an aromatic ring is a thermodynamically demanding reaction.[7] Insufficient hydrogen pressure or low temperatures will result in slow or incomplete conversion. Reactions often require elevated pressures (30-80 bar) and temperatures (60-80 °C) to achieve full conversion in a reasonable timeframe.[7]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Protic, acidic solvents like glacial acetic acid are often used because they protonate the pyridine nitrogen, reducing its ability to poison the catalyst and increasing the ring's susceptibility to reduction.[6][9]
Q2: I'm observing a byproduct with a mass corresponding to a di- or tetrahydropyridine. How can I prevent this?
The formation of partially hydrogenated intermediates, such as 2-propyl-1,2,3,4-tetrahydropyridine, is a classic side reaction.
-
Mechanism: Hydrogenation proceeds stepwise. If the reaction is stopped prematurely or if conditions are not sufficiently forcing, these stable intermediates can become the major product. In some cases of substituted pyridines, the reduction can be incomplete, leading to tetrahydropyridine byproducts.[1]
-
Mitigation Strategy: The key is to ensure the reaction goes to completion.
-
Increase Reaction Time: Monitor the reaction by GC-MS or TLC until all starting material and intermediates are consumed.
-
Optimize Conditions: Increasing hydrogen pressure and/or temperature can provide the energy needed to reduce the final double bond.[7]
-
Catalyst Choice: Platinum-based catalysts like PtO₂ (Adams' catalyst) are often highly effective for complete pyridine ring saturation, especially in acidic media.[6][9] Rhodium on carbon (Rh/C) is also a robust choice.[8]
-
dot
Caption: Catalytic hydrogenation pathway and potential side reaction.
Protocol 1: Optimized Catalytic Hydrogenation
This protocol is designed to maximize the yield of 2-propylpiperidine while minimizing the formation of incompletely reduced byproducts.
-
Preparation: To a high-pressure hydrogenation vessel, add 2-propylpyridine (1.0 eq) and a suitable solvent such as glacial acetic acid (10-20 volumes).
-
Catalyst Loading: Add the catalyst, such as 5 mol% PtO₂ or 5% Rh/C, under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-70 bar.[6] Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing via GC-MS. The reaction is complete when the starting material is no longer detectable.
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Basify the filtrate carefully with a strong base (e.g., NaOH solution) while cooling in an ice bath. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propylpiperidine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PtO₂ or Rh/C | Highly active for aromatic ring saturation.[6][8] |
| Solvent | Glacial Acetic Acid | Protonates pyridine, enhancing reactivity and preventing catalyst poisoning.[6] |
| Pressure | 50-80 bar H₂ | Provides sufficient driving force for complete reduction.[7] |
| Temperature | 60-80 °C | Overcomes the activation energy for aromatic saturation.[7] |
Section 2: Hydride Reduction of 2-Propylpyridinium Salts
Direct reduction of pyridine with mild hydride reagents like sodium borohydride (NaBH₄) is generally ineffective.[10] The pyridine ring must first be "activated" by forming a pyridinium salt, which makes the ring more electrophilic and susceptible to hydride attack.
Frequently Asked Questions & Troubleshooting
Q1: What is the purpose of forming a pyridinium salt before reduction, and what are the common side reactions?
-
Activation: Reacting 2-propylpyridine with an alkylating agent (e.g., benzyl bromide) or an acylating agent (e.g., ethyl chloroformate) forms a positively charged pyridinium salt. This positive charge withdraws electron density from the ring, making it susceptible to nucleophilic attack by a hydride from NaBH₄.[6][11]
-
Primary Side Reaction - Incomplete Reduction: The initial hydride attack typically occurs at the 2- or 6-position, generating a dihydropyridine intermediate. Subsequent reduction steps lead to a tetrahydropyridine and finally the desired piperidine. If the reaction is incomplete, these unsaturated heterocyclic intermediates will contaminate the product.
-
Secondary Side Reaction - Regioisomers: The initial hydride attack can sometimes yield a mixture of 1,2- and 1,4-dihydropyridine intermediates, which can lead to different tetrahydropyridine isomers upon further reduction. Careful control of conditions is needed to favor the desired pathway.
Q2: My reduction is clean but gives a low yield. How can I improve it?
Low yields often point to issues with the stability of the reagents or intermediates.
-
Hydrolysis of NaBH₄: Sodium borohydride reacts with protic solvents like water or methanol, especially under acidic conditions, to release hydrogen gas.[12] This decomposition competes with the desired reduction. While the reaction is often run in alcohols, it's crucial to control the temperature and pH (if possible) to minimize this side reaction.[13]
-
Stoichiometry: Ensure at least a stoichiometric amount of hydride is available for the reduction. Since one mole of NaBH₄ can theoretically deliver four hydride equivalents, a molar ratio of >0.25 NaBH₄ per mole of pyridinium salt is required.[14] In practice, an excess is often used to ensure complete conversion.
dot
Caption: Workflow for synthesis via pyridinium salt reduction.
Section 3: Purification & Hydrochloride Salt Formation
Regardless of the synthetic route, effective purification is critical for obtaining high-quality this compound.
Q1: What is the most effective way to separate my 2-propylpiperidine product from unreacted 2-propylpyridine?
The significant difference in basicity between piperidines (pKa ~11) and pyridines (pKa ~5) is the key to their separation.
-
Acid-Base Extraction: A highly effective method involves dissolving the crude mixture in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl). The more basic 2-propylpiperidine will be protonated and move to the aqueous phase, while the less basic 2-propylpyridine will remain in the organic layer. The layers can then be separated, and the aqueous layer can be basified to recover the pure piperidine.
-
CO₂ Salt Precipitation: A specialized method for separating piperidine from pyridine involves bubbling carbon dioxide through a solution of the mixture in an organic solvent. The more basic piperidine forms a solid carbamate salt, which precipitates and can be isolated by filtration.[15]
Q2: I'm trying to form the hydrochloride salt, but I'm getting an oil or a poor-quality solid. What should I do?
The formation of a clean, crystalline hydrochloride salt depends heavily on the solvent, stoichiometry, and purity of the freebase.
-
Ensure Purity: Start with pure 2-propylpiperidine freebase. Impurities can inhibit crystallization.
-
Solvent Choice: Use a non-polar organic solvent in which the freebase is soluble but the hydrochloride salt is not. Common choices include diethyl ether, isopropanol, or ethyl acetate.
-
Controlled HCl Addition: Prepare a solution of your purified freebase in the chosen solvent and cool it in an ice bath. Slowly add a stoichiometric amount of HCl (either as a solution in a compatible solvent like isopropanol or as dry HCl gas). Adding a large excess of acid can lead to oily products.
-
Crystallization: After precipitation, allow the slurry to stir in the cold to promote crystallization. If an oil forms, try scratching the side of the flask, adding a seed crystal, or gently warming to dissolve and then slowly re-cooling. The hydrochloride salt of 2-propylpiperidine should form rhombic crystals with a melting point around 220 °C.[16]
References
-
Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Source: ACS Catalysis, via NIH PMC URL: [Link]
-
Title: Coniine - Structural elucidation Source: Slideshare URL: [Link]
-
Title: Synthetic approaches to coniine and other 2-alkyl piperidines Source: ResearchGate URL: [Link]
-
Title: Alkylation of Amines, Part 1: with Alkyl Halides Source: YouTube URL: [Link]
-
Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]
-
Title: Coniine - Wikipedia Source: Wikipedia URL: [Link]
- Title: A kind of purification method of high-purity piperidine Source: Google Patents URL
-
Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: International Journal of ChemTech Research URL: [Link]
-
Title: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Source: The University of Liverpool Repository URL: [Link]
-
Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: ResearchGate URL: [Link]
-
Title: 2-Propylpiperidine | C8H17N | CID 9985 Source: PubChem URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules, via NIH PMC URL: [Link]
-
Title: Sodium Borohydride NaBH4 Reduction Reaction Mechanism Source: YouTube URL: [Link]
-
Title: 2: Reduction of Organic Compounds (Experiment) Source: Chemistry LibreTexts URL: [Link]
-
Title: The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom Source: MDPI URL: [Link]
-
Title: reduction of carbonyl compounds using sodium tetrahydridoborate Source: Chemguide URL: [Link]
-
Title: Chemical reaction hazards associated with the use of sodium borohydride Source: IChemE URL: [Link]
-
Title: (+)-Coniine | C8H17N | CID 441072 Source: PubChem URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. thalesnano.com [thalesnano.com]
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- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icheme.org [icheme.org]
- 13. chemguide.co.uk [chemguide.co.uk]
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- 16. Coniine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Propylpiperidine Hydrochloride
Welcome to the technical support center for the purification of 2-propylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this piperidine derivative. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is off-color (yellow to brown). What are the likely causes and how can I fix this?
A1: An off-color appearance in your this compound is typically indicative of impurities. The most common culprits are oxidation byproducts and residual starting materials or reagents from the synthesis. Piperidines, in their free base form, are susceptible to air oxidation, which can lead to colored impurities.[1] These impurities can be carried through to the hydrochloride salt.
Troubleshooting Steps:
-
Minimize Air Exposure: During the workup and conversion to the hydrochloride salt, ensure the free base is handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Charcoal Treatment: Before final crystallization, you can treat a solution of the hydrochloride salt with activated charcoal. The charcoal will adsorb many colored impurities. Use a minimal amount of charcoal and filter it off while the solution is hot to prevent premature crystallization of your product.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively separate the desired colorless product from the colored impurities.
Q2: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What are the key considerations?
A2: Solvent selection is critical for successful recrystallization.[2] The ideal solvent will dissolve your this compound at an elevated temperature but have poor solubility at lower temperatures, allowing for high recovery of pure crystals upon cooling.[2]
Key Considerations:
-
Polarity: this compound is a salt, making it polar. Therefore, polar solvents are a good starting point.
-
Solubility Data: this compound is soluble in alcohol, ether, acetone, and benzene, and slightly soluble in chloroform.[3] It is also soluble in water, but less so in hot water.[3]
-
Solvent Systems: Often, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) provides the best results. Common systems for amine hydrochlorides include ethanol/diethyl ether, methanol/acetone, or isopropanol/hexane.
Experimental Approach to Solvent Screening:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a potential "good" solvent and heat to dissolve.
-
Slowly add a "poor" solvent until the solution becomes slightly cloudy (the saturation point).
-
Cool the mixture to room temperature and then in an ice bath to observe crystal formation.
Q3: My yield is very low after purification. What are the potential reasons for this loss of product?
A3: Low yield can be attributed to several factors throughout the purification process.
Potential Causes:
-
Incomplete reaction or side reactions: If the initial synthesis is not optimized, the crude product will contain a lower amount of the desired compound.
-
Loss during workup: Multiple extraction and washing steps can lead to product loss, especially if the incorrect pH is used, causing the amine to partition into the wrong phase.
-
Inappropriate recrystallization solvent: If the compound is too soluble in the mother liquor even at low temperatures, a significant amount will not crystallize.
-
Strong adhesion to stationary phase: During column chromatography, basic compounds like piperidines can adhere strongly to acidic silica gel, leading to poor recovery.[4]
Q4: I am observing peak tailing or multiple peaks during HPLC analysis of my purified this compound. What could be the issue?
A4: Peak tailing in HPLC is a common issue with basic compounds like piperidines when using standard silica-based columns. This is often due to strong interactions between the basic nitrogen and acidic silanol groups on the stationary phase. The appearance of multiple peaks for a seemingly pure compound could be due to differential ionization or interaction with the stationary phase.[5]
Troubleshooting HPLC Analysis:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to compete with your compound for the active sites on the stationary phase, reducing peak tailing.[1]
-
Adjust pH: Using a buffered mobile phase at a lower pH (e.g., pH 3-4) can protonate the silanol groups, reducing their interaction with the protonated amine.
-
Column Choice: Consider using a column specifically designed for basic compounds, such as a "base-deactivated" column or a polymer-based column.
-
Hydrochloride Salt Form: Injecting the hydrochloride salt can sometimes lead to better peak shape compared to the free base.[5]
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is too high, or the compound is melting before it dissolves. The compound is too soluble in the chosen solvent. | Use a lower-boiling solvent or a solvent system. Add a "poor" solvent to the hot solution to induce crystallization. |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the solvent. | Concentrate the solution by evaporating some of the solvent. Add a "poor" solvent (antisolvent). Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Crystals are very fine or powder-like | Crystallization occurred too rapidly. | Allow the solution to cool more slowly. Use a solvent system that provides slightly higher solubility. |
| Low recovery of product | The compound is too soluble in the mother liquor. | Choose a different solvent or solvent system where the compound has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled before filtration. |
Guide 2: Column Chromatography Challenges
| Symptom | Possible Cause | Suggested Solution |
| Product streaks down the column | The compound is strongly interacting with the silica gel. The column is overloaded. | Add a small amount of a base (e.g., triethylamine) to the eluent.[1] Use a less polar solvent system. Reduce the amount of crude product loaded onto the column. |
| Poor separation of product and impurities | The chosen eluent system has the wrong polarity. | Perform a thorough TLC analysis to find an optimal solvent system that gives good separation (Rf of the target compound ~0.3).[1] Consider using a different stationary phase (e.g., alumina). |
| No product elutes from the column | The compound has irreversibly adsorbed to the silica gel. The eluent is not polar enough. | Use a more polar eluent, potentially with a basic modifier. In extreme cases, the product may need to be recovered by dissolving the silica in an appropriate reagent (not ideal). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent system and volumes should be determined empirically on a small scale first.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Diethyl ether or Hexane (as anti-solvent)
-
Activated Charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and gently reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, slowly add diethyl ether or hexane dropwise until the solution becomes slightly turbid.
-
Cooling: Once crystal formation begins, allow the flask to stand at room temperature until crystallization appears complete. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol/diethyl ether mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by Thin Layer Chromatography (TLC)
Materials:
-
Purified this compound
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Spotting: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol). Spot the solution onto the baseline of a TLC plate.
-
Eluent Preparation: Prepare a mobile phase, for example, 95:5:0.5 DCM:MeOH:TEA.
-
Development: Place the TLC plate in a developing chamber saturated with the eluent. Allow the solvent front to travel up the plate.
-
Visualization:
-
Examine the dried plate under a UV lamp.
-
Stain the plate with potassium permanganate to visualize non-UV active spots. Piperidines typically appear as yellow-brown spots on a purple background.
-
-
Analysis: A pure compound should ideally show a single spot.
Visualizations
Workflow for Troubleshooting Impurities
Caption: A decision-making workflow for purifying discolored this compound.
Logic for Selecting a Recrystallization Solvent System
Caption: A logical flow for identifying an effective recrystallization solvent system.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
Sources
Technical Support Center: 2-Propylpiperidine Hydrochloride
Welcome to the dedicated technical support center for 2-Propylpiperidine hydrochloride (also known as (±)-Coniine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we move beyond simple instructions to explain the underlying chemical principles, providing you with the expertise to proactively prevent degradation and troubleshoot issues effectively.
Section 1: Quick Reference - Frequently Asked questions (FAQs)
Q1: My solid this compound has developed a yellowish tint. Is it degraded?
A: A yellowish discoloration is a common indicator of potential degradation, likely due to oxidation. Piperidines can yellow upon prolonged exposure to air and light.[1] While minor discoloration may not significantly impact all experiments, it signifies that the compound has been compromised. For sensitive quantitative analyses or GMP applications, using a fresh, colorless batch is strongly recommended.
Q2: I'm seeing an unexpected loss of potency or new peaks in my HPLC analysis after preparing a solution. What's happening?
A: This is a classic sign of solution-state instability. The primary culprits are oxidation, pH-driven conversion to the less stable free base, or reaction with a non-inert solvent. The stability of piperidine derivatives in solution is highly dependent on pH and temperature.[2][3] Review your solution preparation and storage protocols against the guidelines in Section 3.
Q3: Is this compound hygroscopic?
A: Yes. Piperidine and its hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] Improper storage can lead to the solid clumping and introducing water, which may facilitate hydrolytic or other degradation pathways.[5]
Q4: What are the ideal long-term storage conditions for this compound?
A: For maximum stability, store this compound in a tightly sealed, opaque (amber) container in a cool, dry, and dark place.[6] For ultimate protection against oxidation and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is the gold standard.[6]
Q5: Can I heat a solution of this compound to get it to dissolve faster?
A: Gentle warming may be acceptable, but prolonged exposure to high temperatures should be avoided. The compound has a melting point of approximately 210-248°C[4], and thermal decomposition can occur at elevated temperatures, especially in solution.[7][8] Always use the lowest necessary temperature for the shortest possible time.
Section 2: In-Depth Troubleshooting Guides
This section addresses specific problems you might encounter.
Issue 1: Physical Appearance Changes in Solid Compound
| Symptom | Potential Root Cause | Recommended Action & Scientific Rationale |
| Color Change (White to Yellow/Brown) | Oxidation: The secondary amine of the piperidine ring is susceptible to aerobic oxidation, a process often accelerated by light (photodegradation).[6][9] | 1. Discard and Replace: For best results, use a fresh lot. 2. Future Prevention: Store the compound under an inert atmosphere (N₂ or Ar), in an amber vial, and in a desiccator to minimize exposure to both oxygen and light.[6] |
| Clumping or "Wet" Appearance | Hygroscopicity: The compound has absorbed atmospheric moisture.[4] | 1. Dry Under Vacuum: The material can be dried in a vacuum oven at a mild temperature (e.g., 40-50°C) to remove water. 2. Future Prevention: Store in a desiccator over a suitable desiccant (e.g., Drierite). Ensure the container is tightly sealed immediately after use. |
Issue 2: Instability in Solution & Poor Experimental Reproducibility
| Symptom | Potential Root Cause | Recommended Action & Scientific Rationale |
| Appearance of New Peaks in Chromatogram | Chemical Degradation: This could be oxidation or reaction with the solvent. Secondary amines can be oxidized to various species, including hydroxylamines.[10][11] | 1. Prepare Solutions Fresh: Do not store stock solutions for extended periods unless stability has been formally verified. 2. Use High-Purity, Degassed Solvents: Remove dissolved oxygen from solvents by sparging with nitrogen or argon. 3. Evaluate Solvent Choice: Ensure the solvent is inert. For example, avoid highly acidic or basic conditions that could catalyze degradation.[12] |
| Decreasing Peak Area of Parent Compound Over Time | pH-Mediated Degradation: If the solution pH is neutral or basic, the hydrochloride salt can deprotonate to the free base. The free base form is generally more reactive and prone to oxidation.[5] | 1. Maintain Acidic pH: For aqueous solutions, maintaining a slightly acidic pH (e.g., 4-6) will keep the piperidine nitrogen protonated and more stable.[2] 2. Use Buffered Systems: For prolonged experiments, use an appropriate buffer system to lock the pH in a stable range. |
| Low Yields in Reactions Requiring the Free Base | Degradation After Deprotonation: When a base is added to generate the nucleophilic free amine, it becomes highly susceptible to oxidation if not handled under inert conditions.[9] | 1. In Situ Generation: Add the base to your reaction mixture containing the hydrochloride salt immediately before adding the electrophile. 2. Use Inert Atmosphere: Perform the deprotonation and subsequent reaction steps under a nitrogen or argon atmosphere to prevent air oxidation. |
Section 3: Standard Operating Procedures (SOPs)
Adherence to these validated protocols will minimize the risk of degradation.
SOP 1: Receipt, Handling, and Storage
-
Receipt: Upon receiving, inspect the container for damage. Do not accept if the seal is broken.[13] Unpack in a designated area, not in a sterile or positive-pressure environment.[13]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat. The compound is harmful if swallowed and can cause skin/eye irritation.[14][15]
-
Aliquotting: If frequent use is expected, aliquot the bulk container into smaller, single-use vials upon receipt. This minimizes repeated exposure of the entire batch to the atmosphere.
-
Primary Storage: Store the main container and aliquots in a desiccator inside a cool, dark cabinet (2-8°C is often ideal for long-term stability).[16]
-
Inert Atmosphere Storage (Recommended): For maximum protection, place vials inside a larger, sealed container that has been purged with argon or nitrogen before placing in cold storage.
SOP 2: Preparation of Aqueous Stock Solutions
-
Solvent Selection: Use HPLC-grade water. To minimize oxidation, degas the water by sparging with nitrogen for 15-20 minutes prior to use.
-
pH Adjustment: For enhanced stability, consider using a buffer system or acidifying the water slightly (e.g., to pH 4-5 with dilute HCl) before adding the compound.[2][12]
-
Weighing: Weigh the required amount of this compound quickly to minimize exposure to air.
-
Dissolution: Add the solid to the prepared solvent and mix using a vortex or sonication until fully dissolved. Avoid excessive heating.
-
Storage: Store the stock solution in a tightly capped amber vial at 2-8°C.
-
Use: Prepare solutions fresh whenever possible. If storing, do not use beyond a validated period (e.g., 24-48 hours) unless you have conducted your own stability study.
SOP 3: Monitoring Stability by RP-HPLC
This is a basic workflow to check for degradation products. A full stability-indicating method validation is required for regulatory purposes.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 20mM ammonium acetate, pH adjusted to 4.5) is a good starting point.[17]
-
Detection: UV detection at a wavelength such as 210 nm, or use a Diode Array Detector (DAD/PDA) to assess peak purity.
-
Procedure: a. Prepare a fresh solution of the compound (T=0 sample). b. Inject and record the chromatogram. Note the retention time and peak area of the main peak. c. Store the solution under your intended experimental conditions. d. At subsequent time points (e.g., T=4, 8, 24 hours), re-inject the solution. e. Analysis: Compare the chromatograms. Look for a decrease in the main peak's area and the appearance of new peaks, which indicate degradation.
Section 4: Technical Deep Dive - Degradation Mechanisms
Understanding the "why" is critical for effective prevention. The primary degradation pathways for this compound are driven by its chemical structure.
Caption: Decision workflow for ensuring compound stability.
References
- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. Benchchem.
- (±)-Coniine hydrochloride (this compound). MedChemExpress.
- This compound | 15991-59-0. Biosynth.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health.
- Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. National Institutes of Health.
- The Influence of pH and Temperature on the Stability of N -[(piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 2-Propylpiperidine. PubChem.
- 2-n-Propylpiperidine. CymitQuimica.
- The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed.
- Piperidine | Solubility of Things. Solubility of Things.
- Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. Organic Chemistry Portal.
- Safety Data Sheet. Jubilant Ingrevia.
- Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate | Request PDF. ResearchGate.
- Surface-mediated reactions. 9. Selective oxidation of primary and secondary amines to hydroxylamines. PubMed.
- (S)-2-Propylpiperidine hydrochloride. ChemScene.
- This compound. PubChem.
- Oxidation of Amines. Chemistry LibreTexts.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. PubMed.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. National Institutes of Health.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health.
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
- Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. National Institutes of Health.
- Piperidine hydrochloride | 6091-44-7. ChemicalBook.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health.
- Development of forced degradation and stability indicating studies of drugs—A review. CORE.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
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- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
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- 8. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate [organic-chemistry.org]
- 11. Surface-mediated reactions. 9. Selective oxidation of primary and secondary amines to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 15. jubilantingrevia.com [jubilantingrevia.com]
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- 17. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproducts in 2-Propylpiperidine Hydrochloride Synthesis
Introduction
2-Propylpiperidine, known historically as coniine, is a foundational piperidine alkaloid.[1][2] Its hydrochloride salt is a more stable, crystalline solid used frequently as a versatile building block in the synthesis of complex pharmaceutical agents and other biologically active molecules.[3][4][5] Achieving high purity (>98%) is critical for researchers and drug development professionals, as even trace impurities can significantly alter reaction outcomes, biological activity, and safety profiles.[6]
This technical guide provides an in-depth resource for identifying and troubleshooting common byproducts encountered during the synthesis of 2-propylpiperidine hydrochloride. It is structured to help researchers anticipate potential issues based on their chosen synthetic route and provides clear, actionable protocols for analysis and purification.
Part 1: Common Synthetic Routes and Byproduct Origins
The byproduct profile of a 2-propylpiperidine synthesis is intrinsically linked to the chosen chemical pathway. Understanding the mechanism of the primary reaction and potential side reactions is the first step in effective troubleshooting. The two most prevalent routes are the catalytic hydrogenation of a pyridine precursor and the alkylation of a pre-formed ring.
Sources
- 1. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C8H18ClN | CID 11156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
Technical Support Center: Scaling Up the Synthesis of 2-Propylpiperidine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 2-Propylpiperidine Hydrochloride. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the transition from laboratory-scale synthesis to pilot and industrial-scale production. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to 2-Propylpiperidine?
A1: The most prevalent and industrially viable method for synthesizing 2-Propylpiperidine is the catalytic hydrogenation of 2-propylpyridine.[1] This approach is favored for its high atom economy and the availability of the starting pyridine derivative.[1] Alternative methods, such as intramolecular cyclization reactions and modifications of existing piperidine rings, are also employed but can be more complex and less cost-effective for large-scale production.[2][3] For enantiomerically enriched products, asymmetric hydrogenation of pyridinium salts using specialized chiral catalysts, such as Iridium-based complexes, has proven effective.[4]
Q2: Why is the hydrochloride salt of 2-Propylpiperidine typically used instead of the free base?
A2: The hydrochloride salt form offers several advantages for pharmaceutical development and large-scale handling.[5] 2-Propylpiperidine free base is a liquid that can be volatile and susceptible to oxidation, which may lead to discoloration and impurity formation.[6] Converting it to the hydrochloride salt produces a stable, crystalline solid.[7] This solid form is generally easier to handle, purify through recrystallization, weigh accurately, and formulate. It also exhibits improved stability and a longer shelf life.[5]
Q3: What are the primary challenges when scaling up the synthesis from the lab to a pilot plant?
A3: Scaling up presents several key challenges that are not always apparent at the bench scale.[8] These include:
-
Heat Transfer: Exothermic reactions, like hydrogenation or salt formation, can be managed easily in small flasks but require robust thermal management in large reactors to prevent runaway reactions.
-
Mass Transfer: Efficient mixing becomes critical to ensure homogeneity, especially in heterogeneous catalysis (solid catalyst in a liquid/gas medium). Inadequate mixing can lead to localized "hot spots," incomplete reactions, and increased by-product formation.[8]
-
Safety and Handling: Handling large quantities of flammable solvents, pyrophoric catalysts (like Raney Nickel), and toxic reagents requires stringent safety protocols, specialized equipment, and engineering controls.[9][10] 2-Propylpiperidine itself is toxic if swallowed, inhaled, or in contact with skin.[11]
-
Purification and Isolation: Methods like column chromatography that are common in the lab are often impractical and uneconomical at scale. The process must be adapted to use scalable techniques like fractional distillation and crystallization.[5][12]
-
Polymorphism: The crystalline form of the final hydrochloride salt can be affected by changes in crystallization conditions during scale-up, potentially impacting its physical properties and bioavailability.[8]
Q4: What are the most critical safety precautions for handling 2-Propylpiperidine and its precursors?
A4: Safety is paramount. 2-Propylpiperidine is a flammable liquid and is classified as toxic upon ingestion, inhalation, or dermal contact.[9][11] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[9][13]
-
Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and take measures against static discharge.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Facilities must be equipped with an eyewash fountain and safety shower.[9]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Yield in Catalytic Hydrogenation of 2-Propylpyridine | 1. Catalyst Inactivity/Poisoning: The catalyst (e.g., Pt, Pd, Rh) can be poisoned by sulfur, halides, or other impurities in the starting material or solvent.[1] 2. Incomplete Reaction: Insufficient hydrogen pressure, low temperature, or short reaction time. 3. Poor Mass Transfer: Inefficient mixing in the reactor prevents the substrate and hydrogen from reaching the catalyst surface. | 1. Purify Starting Materials: Ensure 2-propylpyridine and solvents are of high purity. Consider passing them through a column of activated carbon or alumina. 2. Optimize Reaction Conditions: Systematically vary hydrogen pressure (e.g., 50-600 psi), temperature (e.g., 20-100 °C), and reaction time. Monitor reaction progress using GC or HPLC.[4] 3. Improve Agitation: Increase the stirring rate to improve the suspension of the heterogeneous catalyst. For very large scales, consider reactor baffle design or alternative reactor types (e.g., a stirred-tank reactor). |
| Formation of Impurities or By-products | 1. Over-reduction: Cleavage of the C-N bond in the piperidine ring under harsh conditions. 2. Incomplete Reduction: Presence of partially hydrogenated intermediates. 3. Isomerization: The propyl group could potentially migrate under certain catalytic conditions. | 1. Use Milder Conditions: Lower the temperature and/or pressure. Screen for a more selective catalyst. Rhodium and Iridium catalysts can offer higher selectivity compared to Palladium or Platinum under certain conditions.[2] 2. Increase Reaction Time/Catalyst Loading: Ensure the reaction is driven to completion by extending the reaction time or slightly increasing the catalyst loading, while monitoring for over-reduction. 3. Analytical Monitoring: Use GC-MS or LC-MS to identify the by-products, which will provide insight into the side reactions occurring and help guide optimization. |
| Difficulty in Final Product Purification | 1. Azeotrope Formation: The product may form an azeotrope with the solvent or unreacted starting material, making separation by simple distillation difficult.[6] 2. Poor Crystallization of HCl Salt: The salt may oil out or form a fine, difficult-to-filter precipitate. 3. Discoloration: The free base is prone to air oxidation, leading to a yellow or brown color that carries over to the salt.[6] | 1. Utilize Salt Formation: Convert the crude free base directly to the hydrochloride salt. The significant change in physical properties (liquid to solid) allows for easy separation from non-basic impurities via crystallization.[5] 2. Screen Crystallization Solvents: Test various solvent/anti-solvent systems (e.g., isopropanol/heptane, ethanol/MTBE) to find conditions that yield well-defined crystals. Control the cooling rate and consider using seed crystals to promote consistent crystallization. 3. Inert Atmosphere: Handle the purified free base under an inert atmosphere (N₂ or Ar) before and during the salt formation step to prevent oxidation.[6] |
Troubleshooting Workflow: Low Hydrogenation Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the critical catalytic hydrogenation step.
Caption: Decision tree for troubleshooting low hydrogenation yield.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Propylpiperidine via Catalytic Hydrogenation
Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on specific equipment and safety assessments.
-
Reactor Preparation: Ensure a high-pressure reactor (e.g., Parr or Büchi type) is clean, dry, and leak-tested. Inert the vessel by purging with nitrogen gas.
-
Reagent Loading:
-
Under a nitrogen atmosphere, charge the reactor with 2-propylpyridine (1.0 eq).
-
Add a suitable solvent, such as ethanol or methanol (approx. 5-10 volumes).
-
Carefully add the hydrogenation catalyst, for example, 5% Platinum on Carbon (Pt/C) or 10% Palladium on Carbon (Pd/C) (0.5-2 mol% loading), as a slurry in the solvent to minimize fire risk.
-
-
Reaction Execution:
-
Seal the reactor.
-
Purge the headspace multiple times with low-pressure hydrogen before pressurizing to the target pressure (e.g., 100-500 psi H₂).
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 40-80 °C).
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. A small sample can be carefully taken (after depressurizing and purging) to confirm completion by GC analysis.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® or another filter aid to remove the solid catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water immediately after filtration.
-
Remove the solvent from the filtrate under reduced pressure to yield crude 2-propylpiperidine as a liquid.
-
Protocol 2: Preparation and Purification of this compound
-
Dissolution: Dissolve the crude 2-propylpiperidine (1.0 eq) from Protocol 1 in a suitable solvent, such as isopropanol (IPA) or ethyl acetate (EtOAc) (approx. 3-5 volumes).
-
Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrochloric acid (1.0-1.05 eq). A solution of HCl in IPA or gaseous HCl is often preferred over aqueous HCl to avoid introducing water, which can hinder crystallization.
-
Crystallization:
-
The hydrochloride salt will precipitate upon addition of the acid. Stir the resulting slurry at low temperature for 1-2 hours to maximize precipitation.
-
If the product oils out, add more solvent or a small amount of a co-solvent and warm gently to redissolve, then cool slowly.
-
For enhanced purity, an anti-solvent (e.g., heptane or MTBE) can be slowly added to the solution to induce crystallization.
-
-
Isolation and Drying:
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold solvent or anti-solvent to remove residual impurities.
-
Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The result is this compound as a white to off-white crystalline solid.[7][14]
-
Data Summary Tables
Table 1: Comparison of Catalytic Systems for Piperidine Synthesis
| Catalyst System | Substrate | Conditions | Yield | Key Advantages/Disadvantages | Reference |
| Heterogeneous Co on Ti | Pyridine Derivatives | H₂, Acid-free | Good | Avoids acidic conditions, more sustainable metal. | [2] |
| Ir-MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium Salts | H₂ (450-600 psi), THF, 20-30 °C | High (e.g., 88:12 er for 2-propyl) | Excellent for asymmetric synthesis, high enantioselectivity. Requires specialized ligand. | [4] |
| Pd/C or Pt/C | 2-Alkylpyridines | H₂, various solvents, acidic or neutral | Generally High | Readily available, cost-effective catalysts. May require harsher conditions and can have lower selectivity. | [1] |
| Ru₁CoNP/HAP | Furfural (Biomass-derived) | NH₃, H₂ | Up to 93% | Sustainable route from biomass. Multi-step cascade reaction. | [15] |
Table 2: Solubility Data for this compound
| Solvent | Solubility at 25 °C | Suitability for Crystallization |
| Water | Very Soluble | Generally unsuitable as a primary crystallization solvent due to high solubility. |
| Methanol / Ethanol | Soluble | Good for dissolution; requires an anti-solvent for efficient precipitation. |
| Isopropanol (IPA) | Moderately Soluble | Excellent choice for direct crystallization or as part of a solvent/anti-solvent system. |
| Ethyl Acetate (EtOAc) | Slightly Soluble | Can be used for recrystallization, especially at elevated temperatures. |
| Heptane / Hexane | Insoluble | Ideal as an anti-solvent to induce precipitation from more polar solvents. |
| Dichloromethane | Slightly Soluble | Can be used, but residual solvent concerns are higher for pharmaceutical applications. |
References
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC - NIH. Organic Letters. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Molecules. [Link]
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2-Propylpiperidine | C8H17N | CID 9985 - PubChem. PubChem. [Link]
-
synthetic approaches to coniine and other 2-alkyl piperidines - ResearchGate. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. ResearchGate. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
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Pyridine - Wikipedia. Wikipedia. [Link]
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Coniine and the Hemlock Alkaloids - Atropine. Atropine. [Link]
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synthetic approaches to coniine and other 2-alkyl piperidines - ResearchGate. ResearchGate. [Link]
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This compound | C8H18ClN | CID 11156 - PubChem. PubChem. [Link]
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Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. YouTube. [Link]
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Piperidine, 2-propyl-, (S)- - NIST WebBook. NIST. [Link]
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Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. Bioorganic & Medicinal Chemistry Letters. [Link]
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Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. Drug Discovery and Development. [Link]
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Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH. Nature Communications. [Link]
-
(+)-Coniine | C8H17N | CID 441072 - PubChem - NIH. PubChem. [Link]
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Process development and large-scale synthesis of NK1 antagonist - PubMed. Bioorganic & Medicinal Chemistry. [Link]
- CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents.
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Recent Advances in Catalytic Hydrogenation of Furfural - MDPI. Catalysts. [Link]
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Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. Organic Process Research & Development. [Link]
-
Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 - Sciencemadness.org. Sciencemadness.org. [Link]
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Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH. Organic Process Research & Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), … [cymitquimica.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
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- 11. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Process development and large-scale synthesis of NK1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. This compound | C8H18ClN | CID 11156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of a Hygroscopic Compound: A Technical Guide for 2-Propylpiperidine Hydrochloride
Welcome to the technical support center for 2-Propylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to mitigate the challenges posed by its hygroscopic nature. As a hydrochloride salt of a secondary amine, this compound readily absorbs moisture from the atmosphere, which can significantly impact experimental accuracy, product stability, and overall research outcomes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. The information herein is curated from established laboratory practices for handling hygroscopic materials and available chemical data for this compound.
Understanding the Core Issue: Hygroscopicity
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For this compound, this means that even brief exposure to ambient air can lead to water absorption, causing the solid material to become sticky, clump together, or even deliquesce (dissolve in the absorbed water) over time.
The presence of absorbed water can lead to a cascade of issues:
-
Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in concentration calculations for solutions.
-
Altered Physical Properties: Moisture can change the compound's physical state from a free-flowing powder to a dense, clumpy solid, making it difficult to handle and dispense.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the compound.
-
Inconsistent Analytical Results: Water can interfere with various analytical techniques, such as Nuclear Magnetic Resonance (NMR) and chromatography, leading to broadened peaks, chemical shift variations, and inaccurate quantification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when working with this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Inconsistent or Inaccurate Weighing
Symptoms:
-
The weight of the compound on the analytical balance continuously increases.
-
Reproducibility of weighing the same sample is poor.
-
The calculated molarity of prepared solutions is inconsistent between batches.
Root Cause: The compound is actively absorbing atmospheric moisture during the weighing process.
Solutions:
dot
Caption: Recommended workflow for accurately weighing hygroscopic compounds.
| Method | Description | Pros | Cons |
| Rapid Weighing | Minimize the time the compound is exposed to air. Have all materials ready and perform the weighing as quickly as possible. | Simple and requires no special equipment. | May not be sufficient in highly humid environments. |
| Weighing in a Glove Box | Perform the entire weighing process inside a glove box with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon). | Provides the most accurate and reproducible results. | Requires access to a glove box, which may not be available in all labs. |
| Using a Desiccator near the Balance | Keep the stock container in a desiccator right next to the balance. Open the container only for the brief moment needed to transfer the solid. | Reduces moisture uptake during transfer from storage. | The compound is still exposed to ambient air during the weighing itself. |
| Weighing by Difference | Pre-weigh a sealed vial. Quickly add the compound to the vial, seal it, and re-weigh. The difference in mass is the weight of the compound. | More accurate than open-air weighing as it minimizes exposure time. | Requires careful handling to avoid losing material during transfer. |
Expert Tip: For highly accurate quantitative work, such as preparing standards for analytical assays, weighing inside a glove box is the gold standard.
Issue 2: Compound is Clumped or Appears Wet
Symptoms:
-
The powder is not free-flowing and has formed hard clumps.
-
The material sticks to the spatula and container walls.
-
In severe cases, the solid may appear damp or have turned into a paste.
Root Cause: The compound has absorbed a significant amount of moisture due to improper storage or prolonged exposure to a humid environment.
Solutions:
dot
Caption: A general protocol for drying this compound that has absorbed moisture.
| Method | Protocol | Considerations |
| Vacuum Oven Drying | Place the clumped material in a shallow glass dish and dry in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours. The melting point of this compound is 211-212°C, so a moderate temperature is unlikely to cause degradation. | Ensure the temperature is well below the compound's melting and decomposition points. Applying a vacuum helps to remove water vapor more efficiently. |
| Desiccation | For mildly clumped material, breaking up the clumps with a clean, dry spatula and storing it in a desiccator with a fresh, active desiccant (e.g., Drierite®, phosphorus pentoxide) may be sufficient over a longer period. | This is a slower process and may not be effective for heavily hydrated material. |
Caution: Before drying any chemical, it is crucial to consult its Safety Data Sheet (SDS) for information on thermal stability. While a general SDS for piperidine hydrochloride suggests it is stable, specific data for the 2-propyl derivative should be considered if available.
Issue 3: Unexpected or Poor Analytical Results
Symptoms:
-
NMR Spectroscopy: Broadened peaks (especially for N-H and α-protons), unexpected chemical shifts, or the presence of a large water peak that can suppress other signals.
-
Chromatography (e.g., HPLC): Drifting retention times, poor peak shape, or the appearance of new impurity peaks over time.
-
Reaction Chemistry: Lower than expected yields, formation of side products, or complete reaction failure.
Root Cause: The presence of water is interfering with the analytical measurement or the chemical reaction.
Solutions:
-
For NMR:
-
Use a freshly opened or properly dried deuterated solvent.
-
If the compound must be handled in the open, prepare the NMR sample as quickly as possible.
-
Consider using a solvent with a water suppression sequence if a significant water peak is unavoidable.
-
For quantitative NMR (qNMR), the presence of water will lead to an underestimation of the compound's purity. It is essential to either use a rigorously dried sample or determine the water content accurately by another method (e.g., Karl Fischer titration) and correct the calculated purity.
-
-
For Chromatography and Reactions:
-
Ensure that all solvents and reagents used in the experiment are anhydrous.
-
If the reaction is moisture-sensitive, it should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
If this compound is a reactant, its purity and water content should be confirmed before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: The best practice is to store it in a tightly sealed container, with the cap secured with Parafilm® to create an additional barrier against moisture. This primary container should then be placed inside a desiccator containing an active desiccant. For long-term storage, consider a location with controlled low humidity. Some suppliers recommend storage at 2-8°C, which can also help to minimize moisture uptake.
Q2: Can I use a standard laboratory oven to dry this compound?
A2: It is not recommended to use a standard laboratory oven that is open to the atmosphere. This can be ineffective as the oven will just be heating humid air. A vacuum oven is the preferred method as the vacuum helps to remove water vapor as it evaporates from the compound. Always use a moderate temperature to avoid any potential thermal degradation.
Q3: How can I quantitatively determine the water content in my sample of this compound?
A3: The most accurate and widely accepted method for determining water content in solid samples is Karl Fischer titration . This technique is highly specific to water and can provide precise results. Knowing the exact water content allows you to correct the mass of the compound used in your experiments, leading to more accurate concentration calculations.
Q4: My lab does not have a glove box. What are the most critical steps to take to minimize moisture absorption?
A4: If a glove box is unavailable, focus on speed and minimizing exposure.
-
Equilibrate: Allow the sealed container to warm to room temperature before opening to prevent condensation.
-
Minimize Open Time: Have everything ready before you open the stock container. Weigh the compound as quickly as possible.
-
Small Aliquots: If you use the compound frequently, consider aliquoting it into smaller, tightly sealed vials. This limits the exposure of the main stock to repeated openings.
-
Use a Desiccator: Always store the compound in a desiccator, even for short periods between uses.
Q5: Will the hygroscopic nature of this compound affect its reactivity in a chemical synthesis?
A5: Yes, absolutely. If the reaction is sensitive to water (e.g., reactions involving Grignard reagents, organolithiums, or certain coupling reactions), the water absorbed by the this compound can act as a reactant or a catalyst for undesired side reactions, leading to reduced yield and purity of your target molecule. In such cases, it is critical to use a freshly dried or anhydrous grade of the compound and to run the reaction under an inert atmosphere.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 11156. [Link]
-
Quality Scales Unlimited. 5 Best Practices for Analytical Balances. [Link]
-
Labcompare. The Do's and Don'ts of Laboratory Balances. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
-
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
PubMed. [Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 1)]. [Link]
-
Chromatography Forum. How to weigh a higroscopic substance. [Link]
-
Reddit. Tips on weighing hygroscopic substance on a microbalance : r/labrats. [Link]
-
PubMed Central. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). [Link]
-
Reddit. Drying and Storing Hygroscopic Salts : r/chemistry. [Link]
-
PerMix. Mixing & Drying Hygroscopic Materials. [Link]
-
Asaclean® Purging Compounds. 5 Tips to Help Process Dry Hygroscopic Resins. [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
HepatoChem. How do you handle hygroscopic salts?. [Link]
-
ACS Publications. Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]
-
National Center for Biotechnology Information. 2-Propylpiperidine. PubChem Compound Summary for CID 9985. [Link]
-
National Institutes of Health. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. [Link]
-
Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
Wikipedia. Hygroscopy. [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
NIST. Piperidine, 2-propyl-, (S)-. [Link]
-
PubMed. Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: 2. Deamidation of Peptides and Proteins. [Link]
-
ResearchGate. Investigation on the impact of different proportions of components in formulations on stability of a moisture sensitive drug. [Link]
-
AAPS Newsmagazine. Excipient Reactivity and Drug Stability in Formulations. [Link]
-
ResearchGate. Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying. [Link]
Technical Support Center: Common Pitfalls in the Synthesis of Piperidine Derivatives
Welcome to the technical support center for piperidine synthesis. The piperidine ring is a cornerstone structural motif in medicinal chemistry, found in numerous FDA-approved pharmaceuticals.[1][2][3] However, its synthesis is often fraught with challenges ranging from incomplete reactions to complex purification issues. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of piperidine derivatives.
Section 1: Pitfalls in Piperidine Ring Formation
The construction of the piperidine core is the foundational step, and two common methods—the reduction of pyridines and the cyclization via reductive amination—each present a unique set of challenges.
FAQ 1: My catalytic hydrogenation of pyridine is stalling or giving low yields. What's going on?
Answer: This is a frequent and frustrating issue. The high aromatic stability of the pyridine ring makes it resistant to reduction, and several factors can halt the reaction.[2]
Common Causes & Solutions:
-
Catalyst Poisoning: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can bind strongly to the surface of metal catalysts (like Palladium or Platinum), blocking active sites and preventing further hydrogenation.[2][4]
-
Solution 1: Acidic Additives. The most effective solution is to perform the reaction in an acidic medium (e.g., using acetic acid as a solvent or adding a stoichiometric amount of HCl).[4] Protonation of the nitrogen to form a pyridinium salt prevents its lone pair from coordinating to and poisoning the catalyst surface.[4]
-
Solution 2: Catalyst Choice. Rhodium-based catalysts, such as Rh₂O₃, have shown high efficacy for pyridine hydrogenation under milder conditions and can sometimes overcome poisoning issues where Pd or Pt fail.[5]
-
-
Insufficient Pressure or Temperature: Saturating the aromatic ring is thermodynamically demanding.[6]
-
Solution: Most pyridine hydrogenations require elevated hydrogen pressure (30-80 bar) and temperature (80-100 °C) to achieve reasonable reaction rates and conversions.[6] If your benchtop setup is limited, consider a dedicated high-pressure reactor.
-
-
Inactive Catalyst: The catalyst batch itself may be old or deactivated.
-
Solution: Always test a new batch of catalyst on a known, reliable reaction. If in doubt, use a fresh bottle.
-
Troubleshooting Workflow: Incomplete Pyridine Hydrogenation
Use this decision tree to diagnose and solve low-conversion issues in your catalytic hydrogenation reactions.
Caption: A troubleshooting decision tree for incomplete pyridine hydrogenation.
FAQ 2: My intramolecular reductive amination to form a piperidine ring is failing. Instead of my desired product, I'm getting a polymer or just recovering starting material. Why?
Answer: Intramolecular reductive amination is a powerful "one-pot" method for forming piperidine rings from linear precursors (typically containing an amine and a carbonyl group).[7][8][9] However, success hinges on the intramolecular cyclization being faster than competing side reactions.
Common Causes & Solutions:
-
Intermolecular vs. Intramolecular Reaction: If the concentration of your linear substrate is too high, intermolecular reactions (one molecule's amine reacting with another's carbonyl) can dominate, leading to oligomers or polymers instead of the desired cyclic piperidine.
-
Solution: High Dilution. The key principle to favor intramolecular reactions is to use high dilution conditions (e.g., concentrations of 0.01 M to 0.05 M). This decreases the probability of molecules encountering each other, giving the ends of a single molecule a better chance to find each other and cyclize.
-
-
Slow Imine Formation/Equilibrium: The initial step is the formation of a cyclic imine (or iminium ion), which is an equilibrium process.[10] If this equilibrium does not favor the cyclic imine, the reaction will not proceed.
-
Solution 1: pH Control. The reaction is typically catalyzed by mild acid (pH ~5-6).[9] Too much acid will protonate the starting amine, making it non-nucleophilic. Too little acid will not sufficiently activate the carbonyl for nucleophilic attack. A screen of pH conditions is often necessary.
-
Solution 2: Dehydration. The formation of the imine releases water.[10] Adding a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, can drive the equilibrium towards the imine intermediate.
-
-
Incorrect Reducing Agent: The choice of reducing agent is critical. It must be selective enough to reduce the iminium ion much faster than it reduces the starting carbonyl group.[7]
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is a mild reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes or ketones. Sodium cyanoborohydride (NaBH₃CN) is also widely used for its selectivity.[7]
-
Section 2: Pitfalls in Piperidine Functionalization
Once the core is formed, subsequent functionalization, particularly at the nitrogen, can introduce new challenges.
FAQ 3: I'm trying to perform a simple N-alkylation on my piperidine with an alkyl halide, but I'm getting a messy mixture including a significant amount of quaternary ammonium salt. How can I achieve clean mono-alkylation?
Answer: This is a classic problem in amine chemistry known as over-alkylation.[11][12] The root cause is that the product of the first alkylation (a tertiary amine, in the case of starting with a secondary piperidine) is often as nucleophilic, or even more so, than the starting amine. This allows it to compete for the alkylating agent, leading to the formation of the quaternary ammonium salt.[12][13]
Common Causes & Solutions:
-
Runaway Reactivity: As described above, the product is reactive, leading to multiple additions.
-
Solution 1: Reductive Amination. The superior method for controlled mono-alkylation is reductive amination.[7][12] React your secondary piperidine with an aldehyde or ketone. This forms a tertiary iminium ion, which is then reduced in situ. This pathway avoids the use of reactive alkyl halides and completely prevents the possibility of over-alkylation.[14]
-
Solution 2: Control Stoichiometry and Addition Rate. If you must use an alkyl halide, use the piperidine as the excess reagent. More effectively, add the alkylating agent very slowly (e.g., via syringe pump) to a solution of the piperidine and a non-nucleophilic base (like K₂CO₃ or DIPEA).[15] This maintains a low instantaneous concentration of the alkylating agent, favoring its reaction with the more abundant starting amine.[15]
-
Protocol: Robust Mono-N-Alkylation via Reductive Amination
This protocol provides a general and reliable method for the N-alkylation of a secondary piperidine derivative with an aldehyde.
-
Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Imine Formation: Add acetic acid (0.1-0.2 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the aldehyde by TLC.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting piperidine is consumed (as monitored by TLC or LC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Section 3: Stereoselectivity and Purification
Controlling the 3D arrangement of substituents and isolating the final product are final, but critical, hurdles.
FAQ 4: How can I control the stereochemistry during my piperidine synthesis? My reaction is giving me a mixture of diastereomers.
Answer: Achieving stereoselectivity is a major challenge and depends heavily on the chosen synthetic route.[3][16] The factors influencing the stereochemical outcome are often subtle.
Common Causes & Solutions:
-
For Cyclization Reactions (e.g., Pictet-Spengler, Aza-Diels-Alder): The stereochemistry is determined during the ring-closing step.
-
Cause: High reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, leading to poor selectivity.[17] The choice of Lewis or Brønsted acid catalyst can also significantly influence the transition state geometry.[17]
-
Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[17] Additionally, evaluate different acid catalysts (e.g., TFA, BF₃·OEt₂, Sc(OTf)₃) and solvents, as these can dramatically alter the diastereomeric ratio.[17]
-
-
For Reduction of Substituted Pyridines: The stereochemistry is set during the delivery of hydrogen atoms to the ring.
-
Cause: The catalyst surface and the substituents on the ring direct the approach of the molecule. Simple heterogeneous hydrogenation often gives mixtures.
-
Solution: This often requires more advanced, substrate-directed methods. For example, a hydroxyl group already present on a side chain can coordinate to a rhodium or ruthenium catalyst and direct hydrogenation to one face of the ring. Alternatively, employing chiral catalysts or auxiliaries is a common strategy in modern asymmetric synthesis.[16]
-
FAQ 5: My piperidine derivative is smearing badly during silica gel column chromatography, making purification impossible. What can I do?
Answer: This is a very common issue. The basic nitrogen of the piperidine interacts strongly with the acidic silanol groups on the surface of the silica gel.[18][19] This acid-base interaction leads to significant band broadening and "tailing" of the product spot on TLC and poor separation on the column.
Solutions for Improved Chromatography:
| Method | Description | Advantages | Disadvantages |
| Add a Basic Modifier | Add a small amount (0.1-1%) of a competing base like triethylamine (Et₃N) or ammonium hydroxide to the eluent.[18] | Simple to implement with standard silica gel. Effectively neutralizes acidic sites, leading to sharper peaks. | The modifier can be difficult to remove from the final product. Ammonia can alter the polarity significantly.[20] |
| Use Basic Alumina | Use basic alumina as the stationary phase instead of silica gel.[21] | Eliminates the acidic interaction. Excellent for purifying basic compounds. | Separation patterns can differ significantly from silica, requiring new method development. |
| Use Amine-Functionalized Silica | Use a commercially available stationary phase where the silica surface is functionalized with amino groups (KP-NH).[18][22] | Provides a basic surface, preventing tailing without needing mobile phase additives.[22] Often gives excellent separation for amines.[18] | More expensive than standard silica gel. |
| Reversed-Phase Chromatography | Purify using a C18 stationary phase with a mobile phase like acetonitrile/water. | Can be very effective for polar, ionizable compounds.[18] | Requires different equipment and solvents; removing water from the final product can be energy-intensive. |
Data Summary: Comparison of Chromatographic Conditions
| Stationary Phase | Mobile Phase Example | Key Feature | Best For |
| Silica Gel | Hexane/EtOAc + 1% Et₃N | Acidic sites are masked by an additive. | Quick fix for moderate tailing. |
| Basic Alumina | Hexane/EtOAc | Inherently basic surface. | Strongly basic compounds that are sensitive to silica. |
| Amine-Functionalized Silica | Hexane/EtOAc | Basic functionalized surface. | Difficult separations of basic amines where additives are undesirable.[18] |
| Reversed-Phase (C18) | Acetonitrile/H₂O + 0.1% TFA | Separation based on hydrophobicity. | Polar piperidine salts or highly functionalized derivatives. |
References
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Various Authors. (2025). Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]
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Nevado, C., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
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Harder, S., et al. (2014). Multinuclear Magnesium Hydride Clusters: Selective Reduction and Catalytic Hydroboration of Pyridines. Organometallics - ACS Publications. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Available at: [Link]
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Zhang, G., et al. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH. Available at: [Link]
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Rueping, M., et al. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. Available at: [Link]
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Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. Available at: [Link]
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Various Authors. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]
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Smith, M., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. PMC. Available at: [Link]
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MacMillan, D. W. C., et al. (n.d.). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC - NIH. Available at: [Link]
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Orp Rep Daily. (2006). Purifying amines on silica. WordPress.com. Available at: [Link]
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Engle, K. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]
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Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]
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Davies, H. M. L., et al. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Cardona, F., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. Available at: [Link]
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Engle, K. M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
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Various Authors. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Available at: [Link]
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Lin, S., et al. (n.d.). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PMC. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. Available at: [Link]
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]
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Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
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Koper, M. T. M., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. Available at: [Link]
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Various Authors. (n.d.). Early examples of intramolecular asymmetric reductive amination... ResearchGate. Available at: [Link]
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Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
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Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. Available at: [Link]
-
All 'Bout Chemistry. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]
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Sarpong, R., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. Available at: [Link]
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Virta, P., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters - ACS Publications. Available at: [Link]
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Various Authors. (2022). Electrolytic reduction of pyridine to piperidine. Sciencemadness Discussion Board. Available at: [Link]
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Various Authors. (2008). Preparation of piperidine from pyridine? Sciencemadness.org. Available at: [Link]
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Various Authors. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. Available at: [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available at: [Link]
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solvent effects on 2-Propylpiperidine hydrochloride reactivity
Technical Support Center: 2-Propylpiperidine Hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on the reactivity of this versatile building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot experiments and optimize your reaction outcomes.
Section 1: Foundational Concepts - The Solvent's Decisive Role
The reactivity of this compound, an ammonium salt, is inextricably linked to its immediate environment. The choice of solvent dictates not only the solubility of the salt but also the stabilization of reactants, transition states, and products, thereby influencing reaction rates and even mechanistic pathways.[1][2] The key to mastering its use lies in understanding the interplay between the ionic nature of the hydrochloride salt and the physical properties of the solvent.
Key Solute-Solvent Interactions:
-
Ion-Dipole Interactions: In its hydrochloride form, the piperidinium cation and the chloride anion are readily solvated by polar solvents. Polar protic solvents (e.g., alcohols) can hydrogen bond with both the cation and the anion, while polar aprotic solvents (e.g., DMSO, DMF) primarily interact via dipole-dipole forces.
-
Hydrogen Bonding: The protonated nitrogen (N-H+) is a strong hydrogen bond donor.[3][4] Protic solvents can act as both H-bond donors and acceptors, strongly solvating the salt. This can be a double-edged sword: while it enhances solubility, it can also over-stabilize the ground state, potentially increasing the activation energy for a desired reaction.[5]
-
Dielectric Constant (ε): This bulk property reflects a solvent's ability to separate ions. High-dielectric solvents like water and DMSO are effective at dissolving ionic salts. However, reaction kinetics do not always correlate directly with the dielectric constant; the specific nature of the transition state is critical.[1][2][6]
The following diagram illustrates how different solvent classes interact with the ionic species.
Caption: Solute-solvent interactions for 2-Propylpiperidine HCl.
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My N-alkylation reaction with an alkyl halide is sluggish and giving poor yields. I'm using toluene as a solvent. What's going wrong?
A1: This is a classic issue of mismatched solvent polarity for the reaction mechanism. N-alkylation of a secondary amine with an alkyl halide typically proceeds via an SN2 mechanism. This reaction involves a charge-separated transition state that is significantly more polar than the reactants.
-
The Problem: A non-polar solvent like toluene cannot effectively stabilize this polar transition state, leading to a high activation energy and a slow reaction rate. Furthermore, the starting material, this compound, has very limited solubility in non-polar solvents.[7]
-
The Solution: Switch to a polar aprotic solvent such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF). These solvents possess strong dipoles that can stabilize the SN2 transition state.[8] They are considered ideal for SN2 reactions because they solvate the cation effectively without forming a tight hydrogen-bonding shell around the nucleophile (the free amine in equilibrium), leaving it more available for reaction.
-
Pro-Tip: For this reaction, you will need to add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl as it is formed and to deprotonate the piperidinium hydrochloride to the more reactive free amine.
Q2: I switched to ethanol for my reaction, and while the starting material dissolved, the reaction rate is surprisingly slow, even slower than in another polar solvent I tried. Why would this be?
A2: This is an excellent observation that highlights the nuanced difference between polar protic and polar aprotic solvents. While ethanol is polar and will dissolve your hydrochloride salt, its protic nature can be detrimental to certain reaction types.
-
The Problem: Protic solvents like ethanol can form strong hydrogen bonds with the nucleophilic nitrogen atom of the free piperidine. This "solvation shell" stabilizes the reactant amine, making its lone pair of electrons less available to attack the electrophile and thereby increasing the reaction's activation energy.
-
An Interesting Case Study: In a kinetic study on the synthesis of substituted piperidines, researchers found that the reaction rate was actually slower in methanol (ε = 32.7) compared to ethanol (ε = 24.5).[1][2] They concluded this was due to the specific stabilization of a non-polar transition state in their multi-component reaction, which was more favorable in the less polar ethanol. This demonstrates that while general rules are helpful, the specific mechanism and transition state structure are the ultimate arbiters of the optimal solvent.
-
The Solution: Unless your reaction mechanism specifically benefits from a protic solvent (e.g., by stabilizing an anionic intermediate), a polar aprotic solvent is often a better choice for reactions involving amine nucleophiles.
Q3: I am struggling to dissolve this compound in my chosen reaction solvent (Dichloromethane). How can I improve its solubility without changing the solvent entirely?
A3: Dichloromethane (DCM) is a moderately polar solvent and may not be sufficient to fully dissolve a salt.
-
The Problem: The ionic lattice energy of the hydrochloride salt is too high to be overcome by the solvation energy provided by DCM alone.
-
The Solutions:
-
Use a Co-Solvent: Add a small amount of a more polar solvent in which the salt is highly soluble, such as methanol or DMSO. Start with 5-10% (v/v) and observe the effect. Be aware that this can alter the overall properties of the solvent medium and may affect reactivity.
-
Phase-Transfer Catalysis (PTC): If your reaction involves another phase (e.g., an aqueous base), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the reactive anion into the organic phase, which can facilitate the reaction and help bring the hydrochloride salt into the solution as the reaction proceeds.
-
In-situ Free-Basing: You can perform a liquid-liquid extraction by dissolving the salt in a minimal amount of water, adding a base (like 2M NaOH), and extracting the resulting free amine into your reaction solvent (DCM). After drying the organic layer (e.g., with MgSO₄), you have the neutral, more soluble form of the amine ready for your reaction. The free base is readily soluble in most organic solvents.[9][10]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best "all-purpose" starting solvent for reactions with this compound? There is no single "best" solvent. The choice is always mechanism-dependent. However, for general exploratory work, Tetrahydrofuran (THF) or Acetonitrile (MeCN) are excellent starting points. They offer a good balance of polarity to dissolve the salt (often with gentle heating) and are aprotic, which is favorable for many common reactions like alkylations and acylations.
Q2: How does using the hydrochloride salt vs. the free base affect my solvent choice? The hydrochloride salt is generally a crystalline solid with higher stability and a longer shelf life.[11] Its ionic nature demands more polar solvents for dissolution (e.g., alcohols, DMSO, water, THF).[12] The free base is an oily liquid and, being non-ionic, is much more soluble in a wider range of organic solvents, including less polar ones like toluene and diethyl ether, but has limited water solubility.[9][10] If you are working with a non-polar solvent system, it is almost always necessary to use the free base form of the amine.
Q3: Can computational chemistry help predict the best solvent? Yes, computational modeling is a powerful tool. Using methods like Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), chemists can calculate the energy of reactants, transition states, and products in different simulated solvent environments.[13][14] This allows for an in-silico prediction of which solvent will lower the activation energy barrier the most, guiding experimental design and saving significant lab time.
Q4: Are there any "green" or environmentally preferable solvent alternatives? Absolutely. The field of green chemistry encourages replacing hazardous solvents. For reactions involving piperidine derivatives, consider:
-
Ethanol: As it can be derived from renewable sources, ethanol is a greener alternative to methanol.[1][2]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF is a great substitute for THF, offering higher boiling points and less peroxide formation.
-
Cyclopentyl methyl ether (CPME): Another greener ether solvent with a high boiling point and stability against peroxide formation.
Section 4: Experimental Protocols & Data
Protocol 1: General Workflow for Solvent Screening
This protocol provides a systematic approach to identifying the optimal solvent for a new reaction involving this compound.
Caption: Workflow for systematic solvent screening experiments.
Methodology:
-
Preparation: In separate, identical reaction vials, place this compound (1.0 eq) and any other solid reagents.
-
Solvent Addition: Add the chosen candidate solvent (e.g., THF, MeCN, DMF, EtOH) to each vial to achieve the same concentration.
-
Reagent Addition: Add your liquid starting material (e.g., an alkyl halide, 1.1 eq) and base (1.2 eq) to each vial.
-
Reaction: Place all vials in a heating block set to the desired temperature and stir consistently.
-
Analysis: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product.
Data Table: Solvent Properties and Their Influence on Piperidine Reactivity
The table below summarizes key properties of common solvents and provides insights into their expected effect on reactions involving piperidine derivatives.
| Solvent | Dielectric Constant (ε at 25°C) | Type | Expected Effect on SN2 Reactivity | Reference |
| n-Hexane | 1.9 | Non-Polar | Very Poor: Low solubility, poor TS stabilization | [15] |
| Toluene | 2.4 | Non-Polar | Poor: Low solubility, poor TS stabilization | [7] |
| Diethyl Ether | 4.3 | Weakly Polar Aprotic | Moderate: Better solubility for free base | [7] |
| THF | 7.6 | Polar Aprotic | Good: Good balance of solubility and TS stabilization | [7] |
| Dichloromethane | 9.1 | Polar Aprotic | Moderate: May require co-solvent for salt solubility | [9] |
| Ethanol | 24.5 | Polar Protic | Fair to Good: Good solubility, but may slow rate by solvating nucleophile | [1][2] |
| Acetonitrile | 37.5 | Polar Aprotic | Excellent: Strong TS stabilization, good solubility | [7] |
| DMF | 38.3 | Polar Aprotic | Excellent: Strong TS stabilization, high solubility | [8] |
| DMSO | 47.2 | Polar Aprotic | Excellent: Highest polarity and solubility, may be hard to remove | [6] |
References
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PubChem. (n.d.). This compound. Retrieved from PubChem website: [Link]
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Harifi-Mood, A. R., & Habibi-Yangjeh, A. (2011). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. International Journal of Chemical Kinetics, 43(4), 185-190. [Link]
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Hossain, M. K., & Ismail, H. (2021). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Journal of Physical Chemistry & Biophysics, 11(S4). [Link]
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Iaroshenko, V. O., & Villinger, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Molbase. (n.d.). Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-. Retrieved from Molbase website: [Link]
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Kalyani, P., & Swamy, P. A. (2006). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 118(6), 553-557. [Link]
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Rakitin, O. A., & Zibarev, A. V. (2012). Conformation equilibrium of 3-(hydroxymethyl)piperidine in solvents with different polarity. Russian Chemical Bulletin, 61(8), 1545-1550. [Link]
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Coldham, I., & Watson, C. N. (2012). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 77(14), 6048-6057. [Link]
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ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from ResearchGate: [Link]
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PubChem. (n.d.). Piperidine. Retrieved from PubChem website: [Link]
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Coldham, I., & Watson, C. N. (2012). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 77(14), 6048-6057. [Link]
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Lee, J. Y., & Karlin, K. D. (2018). Impact of Intramolecular Hydrogen Bonding on the Reactivity of Cupric Superoxide Complexes with O–H and C–H Substrates. Accounts of Chemical Research, 51(7), 1833-1841. [Link]
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PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from PubChem website: [Link]
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Ab-Thalib, S., & Abdullah, M. P. (2004). Spectroscopic investigations of solvent effect on chiral interactions. Journal of the Brazilian Chemical Society, 15(5), 725-731. [Link]
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NIST. (n.d.). 2-N-propylpiperidine. Retrieved from NIST WebBook: [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from Wikipedia: [Link]
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Pérez, J. J., & Luque, F. J. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24(45), 27721-27732. [Link]
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Mancini, P. M., & Martinez, R. D. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (9), 1137-1140. [Link]
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Gökçe, H., & Utku, S. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. [Link]
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Kim, K. S., & Lee, J. Y. (2004). Hydrogen bonding nature between calix[9]arene and piperidine/triethylamine. Bulletin of the Korean Chemical Society, 25(4), 545-549. [Link]
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Rao, C. N. R., Singh, S., & Senthilnathan, V. P. (1976). Spectroscopic studies of solute–solvent interactions. Chemical Society Reviews, 5, 297-316. [Link]
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Catalyst Selection for 2-Propylpiperidine Hydrochloride Synthesis: A Technical Support Guide
Introduction
Welcome to the technical support center for the synthesis of 2-propylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important piperidine derivative. 2-Propylpiperidine, also known as coniine, and its hydrochloride salt are valuable intermediates in the pharmaceutical industry.[1] The piperidine scaffold is a common feature in many FDA-approved drugs, making its efficient synthesis a critical aspect of drug discovery and development.[1][2]
The most prevalent and scalable method for synthesizing 2-propylpiperidine is the catalytic hydrogenation of 2-propylpyridine. The choice of catalyst is paramount and directly influences the reaction's efficiency, selectivity, and overall success. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to assist you in selecting the optimal catalyst and conditions for your specific needs.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the most common types of catalysts used for the hydrogenation of 2-propylpyridine?
The most frequently employed catalysts for the hydrogenation of pyridine and its derivatives are based on platinum-group metals (PGMs).[3][4] These include:
-
Rhodium (Rh): Often considered one of the most active catalysts for pyridine hydrogenation, enabling reactions under mild conditions.[5][6][7]
-
Ruthenium (Ru): Known for its high efficiency and diastereoselectivity in the hydrogenation of substituted pyridines.[8][9]
-
Platinum (Pt): Platinum(IV) oxide (PtO₂), or Adams' catalyst, is a classic and effective catalyst, particularly in acidic media.[10][11]
-
Palladium (Pd): Palladium on carbon (Pd/C) is a versatile and widely used catalyst, though it may sometimes require more forcing conditions for pyridine ring reduction compared to rhodium or ruthenium.[12][13]
-
Iridium (Ir): Iridium-based catalysts have shown promise in the ionic hydrogenation of pyridines, offering excellent functional group tolerance.[3][14]
Non-noble metal catalysts, such as Raney Nickel, are also used, especially in industrial settings, due to their lower cost, although they often require higher temperatures and pressures.[13][15]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice between a homogeneous and a heterogeneous catalyst depends on several factors, including the desired reaction conditions, scalability, and ease of product purification.
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium (e.g., Pd/C, PtO₂, Rh₂O₃). They are generally preferred for their ease of separation from the reaction mixture, reusability, and suitability for continuous flow processes.[16][17]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium (e.g., certain Rh, Ru, and Ir complexes). They often exhibit higher activity and selectivity under milder conditions due to their well-defined active sites.[18][19][20] However, their separation from the product can be challenging.
Caption: A decision-making workflow for catalyst selection.
Q3: What is the role of the catalyst support?
For heterogeneous catalysts, the support material (e.g., activated carbon, alumina, titania) plays a crucial role. It disperses the metal nanoparticles, providing a large surface area for the reaction and preventing their aggregation. The support can also influence the catalyst's activity and selectivity through metal-support interactions.[9]
Q4: What are the typical reaction conditions for the catalytic hydrogenation of 2-propylpyridine?
Reaction conditions vary significantly depending on the chosen catalyst.
-
Rhodium-based catalysts can operate under very mild conditions, such as 5 bar of hydrogen pressure and 40°C.[4][7]
-
Platinum and Palladium catalysts often require pressures ranging from 50 to 70 bar and may necessitate the use of an acidic solvent like glacial acetic acid to activate the pyridine ring.[10][11]
-
Ruthenium catalysts can also function under mild conditions, for instance, 10 bar of H₂.[9]
-
Raney Nickel typically requires more forcing conditions, with temperatures around 200°C and pressures of 150-300 atmospheres.[15]
Q5: How does the presence of functional groups on the pyridine ring affect catalyst selection?
The presence of other reducible functional groups (e.g., nitro, cyano, carbonyl) on the pyridine ring is a critical consideration. Some catalysts may indiscriminately reduce all functional groups. However, certain catalytic systems offer high chemoselectivity. For instance, iridium-catalyzed ionic hydrogenation is known for its excellent tolerance of reducible functional groups.[3][14] Rhodium oxide has also been shown to tolerate a variety of functional groups under mild conditions.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation or poisoning.[7][21] 2. Insufficient hydrogen pressure or temperature. 3. Poor quality of starting material or solvent. | 1. Use a fresh batch of catalyst. Ensure the substrate and solvent are free of impurities like sulfur compounds, which can poison the catalyst.[7] 2. Gradually increase the hydrogen pressure and/or temperature within the recommended range for the specific catalyst. 3. Purify the 2-propylpyridine and use high-purity, dry solvents. |
| Formation of Byproducts / Low Selectivity | 1. Over-hydrogenation or side reactions. 2. Incorrect choice of catalyst for the substrate. | 1. Optimize reaction time and temperature. Lowering the temperature can sometimes improve selectivity. 2. If the substrate has other reducible functional groups, switch to a more chemoselective catalyst like an iridium or rhodium complex.[3][7] |
| Difficulty in Filtering the Catalyst (Heterogeneous) | 1. Catalyst particles are too fine. 2. Catalyst has degraded into smaller particles during the reaction. | 1. Use a filter aid such as Celite. 2. Consider using a catalyst with a more robust support. |
| Inconsistent Results | 1. Variation in catalyst activity between batches. 2. Inconsistent reaction setup and procedure. | 1. Purchase catalysts from a reputable supplier and, if possible, test a small batch before scaling up. 2. Standardize all reaction parameters, including stirring rate, heating method, and the procedure for adding reagents. |
Experimental Protocols
Protocol 1: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol is a classic method for the hydrogenation of pyridine derivatives.[1][10]
Materials:
-
2-Propylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
In a suitable glass liner for the autoclave, dissolve 2-propylpyridine in glacial acetic acid.
-
Carefully add Platinum(IV) oxide to the solution. The typical catalyst loading is 1-5 mol%.
-
Place the glass liner in the autoclave and seal the reactor.
-
Purge the reactor several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50-70 bar.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 6-10 hours.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The resulting solution contains 2-propylpiperidine acetate. To obtain the hydrochloride salt, the acetic acid can be removed under vacuum, and the residue can be dissolved in a suitable solvent like diethyl ether, followed by the addition of a solution of HCl in diethyl ether to precipitate this compound.
Protocol 2: Mild Hydrogenation using Rhodium(III) Oxide
This method utilizes a highly active rhodium catalyst under milder conditions.[5][7]
Materials:
-
2-Propylpyridine
-
Rhodium(III) oxide (Rh₂O₃)
-
Trifluoroethanol (TFE)
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
In a glass liner, dissolve 2-propylpyridine in trifluoroethanol.
-
Add Rhodium(III) oxide (typically 0.5 mol%).
-
Place the liner in the autoclave and seal it.
-
Purge the reactor with nitrogen and then with hydrogen.
-
Pressurize the reactor with hydrogen to 5 bar.
-
Heat the reaction mixture to 40°C with vigorous stirring.
-
Maintain these conditions for approximately 16 hours or until hydrogen uptake ceases.
-
After cooling to room temperature, carefully vent the reactor and purge with nitrogen.
-
Remove the catalyst by filtration through Celite.
-
The solvent can be removed under reduced pressure. The resulting 2-propylpiperidine can then be converted to its hydrochloride salt as described in Protocol 1.
Catalyst Performance Comparison
| Catalyst | Typical Conditions | Advantages | Disadvantages | References |
| Rh₂O₃ | 40°C, 5 bar H₂ | High activity, mild conditions, broad functional group tolerance. | Higher cost compared to non-noble metals. | [5][7] |
| Ru/TiO₂ | 80°C, 40 bar H₂ | High efficiency, good diastereoselectivity, reusable. | May require higher temperatures and pressures than Rh. | [9] |
| PtO₂ | Room Temp - 50°C, 50-70 bar H₂ | Well-established, effective for many substituted pyridines. | Often requires acidic conditions and high pressure. | [10][11] |
| Pd/C | 30-50°C, 6 bar H₂ | Versatile, widely available, can be highly selective with additives. | May be less active for pyridine ring reduction than other PGMs. | [12][13] |
| Raney Ni | ~200°C, 150-300 bar H₂ | Cost-effective for large-scale synthesis. | Requires harsh reaction conditions (high T and P). | [15] |
| Ir complexes | Varies | Excellent chemoselectivity for substrates with reducible functional groups. | Homogeneous, requiring separation from the product. | [3][14] |
References
-
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
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Kim, A. N., & Stoltz, B. M. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 13834–13851. [Link]
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Beller, M., et al. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. [Link]
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Zhang, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. ACS Publications. [Link]
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Guan, C., et al. (2017). Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics. [Link]
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Beller, M., et al. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications, 58(62), 8697-8700. [Link]
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Chirik, P. J., et al. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications. [Link]
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Williams, S., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. [Link]
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Rueping, M., et al. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
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Beller, M., et al. (2021). Pyridine‐Stabilized Rhodium Nanoparticles in Ionic Liquids as Selective Hydrogenation and Transfer Hydrogenation Catalysts. ResearchGate. [Link]
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Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 943-952. [Link]
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Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
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Minteer, S. D., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]
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Kostas, I. D., et al. (2022). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. MDPI. [Link]
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Williams, S., et al. (2024). Hydrogenation of alcohol pyridines with Rh₂O₃ catalyst. ResearchGate. [Link]
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Szymczak, N. K., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. NIH. [Link]
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Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. International Journal of ChemTech Research, 8(4), 1840-1845. [Link]
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Satterfield, C. N., & Cocchetto, J. F. (1975). Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. Industrial & Engineering Chemistry Process Design and Development, 14(2), 113-119. [Link]
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Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH. [Link]
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Comins, D. L., & Dehghani, A. (1992). Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines. ChemInform. [Link]
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Musgrave, C. B., et al. (2014). Mechanism of Homogeneous Reduction of CO₂ by Pyridine: Proton Relay in Aqueous Solvent and Aromatic Stabilization. Journal of the American Chemical Society. [Link]
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Chirik, P. J., et al. (2018). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp²)–H Borylation. NIH. [Link]
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Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. ResearchGate. [Link]
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Liu, Z., et al. (2007). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. [Link]
- Britton, E. C., & Lange, N. A. (1957). Hydrogenation process.
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University of Virginia. (2022). Homogeneous Catalytic Reduction of O₂ to H₂O by a Terpyridine-Based FeN₃O Complex. University of Virginia. [Link]
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Organic Chemistry Portal. (2023). Piperidine synthesis. Organic Chemistry Portal. [Link]
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Johnson Matthey. (2023). Platinum-for-palladium substitution. Johnson Matthey. [Link]
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Rueping, M., et al. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Cambridge Open Engage. [Link]
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NIST. (n.d.). Piperidine, 2-propyl-, (S)-. NIST WebBook. [Link]
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Atropine. (n.d.). Coniine and the Hemlock Alkaloids. Atropine. [Link]
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Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Synthetic approaches to coniine and other 2-alkyl piperidines. ResearchGate. [Link]
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Quora. (2020). Why is palladium preferred over platinum in catalytic converters?. Quora. [Link]
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Ahead of the Herd. (2021). Platinum is a poor substitute for palladium. Ahead of the Herd. [Link]
-
Capital.com. (2025). Platinum vs palladium 2025: price drivers and trends. Capital.com. [Link]
-
PubChem. (n.d.). 2-Propylpiperidine. PubChem. [Link]
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Technical Support Center: Monitoring the Progress of 2-Propylpiperidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis and monitoring of 2-Propylpiperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this reaction. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthesis for both yield and purity.
The primary synthetic route to 2-Propylpiperidine is the catalytic hydrogenation of 2-propylpyridine. The resulting free base is then converted to its hydrochloride salt. This guide focuses on monitoring the critical hydrogenation step, as this is where most variability and potential for side-product formation occurs.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for a quick, qualitative check of my reaction's progress?
A1: Thin-Layer Chromatography (TLC) is the ideal method for a rapid assessment. It allows you to visualize the consumption of the starting material (2-propylpyridine) and the appearance of the product (2-propylpiperidine). A typical TLC system would use a silica gel plate with a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (~1%) to reduce tailing of the basic amine product.[1] Visualization can be achieved using potassium permanganate stain or Dragendorff's reagent, which are effective for nitrogen-containing compounds.[2]
Q2: My reaction seems to have stalled. The TLC plate shows both starting material and product, but the ratio isn't changing over time. What's the likely cause?
A2: Catalyst deactivation is the most common culprit for stalled hydrogenation reactions.[3] This can be caused by impurities in your starting material or solvent, or simply by the catalyst losing activity over the course of the reaction. Before resorting to adding more catalyst, ensure your hydrogen pressure and stirring are adequate, as poor gas-liquid mass transfer can also mimic a stalled reaction.[3]
Q3: I've formed the 2-propylpiperidine free base. Why can't I see it on my UV-active TLC or HPLC detector?
A3: The product, 2-propylpiperidine, lacks a significant UV chromophore, unlike the starting material, 2-propylpyridine, which has an aromatic ring. Therefore, monitoring by UV detection will show the disappearance of the starting material, but the product will be invisible. For HPLC analysis, you would need to use a detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS).[4] For TLC, a chemical stain is required for visualization.
Q4: Is it better to monitor the formation of the free base or the final hydrochloride salt?
A4: It is crucial to monitor the formation of the free base (2-propylpiperidine) during the hydrogenation reaction itself. Analytical techniques like GC-MS are ideal for this stage. The conversion to the hydrochloride salt is typically a high-yielding final workup step (acidification) that does not require intermediate monitoring. Characterization of the final salt is then done by methods like NMR and melting point analysis to confirm purity and identity.[5]
In-Depth Troubleshooting Guide
This section addresses more complex issues you may encounter. The key to successful troubleshooting is a systematic approach to identifying the root cause.
Problem 1: Low or No Conversion of 2-Propylpyridine
If your reaction shows minimal product formation after a significant amount of time, consult the following decision tree and table.
Caption: Troubleshooting Decision Tree for Low Conversion.
Problem 2: Formation of Impurities and Side Products
The presence of unexpected spots on a TLC plate or extra peaks in a GC-MS chromatogram indicates side reactions.
| Observed Impurity | Potential Cause | Proposed Solution & Rationale |
| Partially hydrogenated intermediates (e.g., 2-propyl-tetrahydropyridine) | Incomplete reaction due to insufficient time or premature catalyst deactivation.[6] | Solution: Increase reaction time or catalyst loading. Rationale: Driving the reaction to completion ensures full reduction of all intermediates. A fresh portion of catalyst can be added if deactivation is suspected.[3] |
| Ring-opened byproducts (e.g., octylamines) | Over-reduction caused by excessively harsh conditions (high temperature or pressure).[3] | Solution: Reduce the reaction temperature and/or hydrogen pressure. Rationale: Milder conditions provide enough energy for hydrogenation of the aromatic ring but not for the more energy-intensive C-N bond cleavage. |
| N-Alkylated piperidines | If using an alcohol solvent (e.g., methanol, ethanol) at elevated temperatures with certain catalysts. | Solution: Switch to a non-reactive solvent like ethyl acetate or THF. Rationale: This eliminates the source of the alkyl group, preventing the side reaction. |
Analytical Methodologies & Protocols
Accurate monitoring relies on robust analytical methods. Below are detailed protocols for the most common techniques.
Workflow for Reaction Monitoring
Caption: Workflow for Monitoring Hydrogenation Progress.
Protocol 1: Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative assessment of the reaction.
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Spot the diluted sample onto the TLC plate alongside a co-spot of the starting material (2-propylpyridine).
-
Eluent System: Prepare a mobile phase. A good starting point is a mixture of 95:4:1 Dichloromethane:Methanol:Triethylamine . The triethylamine is crucial to prevent the basic piperidine product from streaking on the acidic silica plate.[1]
-
Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to rise.
-
Visualization:
-
Examine the plate under UV light (254 nm). The 2-propylpyridine starting material should be visible as a dark spot. The product, 2-propylpiperidine, will not be visible.
-
Stain the plate using a potassium permanganate solution. Both the starting material and the product will appear as yellow/brown spots against a purple background.
-
-
Analysis: The reaction is complete when the spot corresponding to the starting material is no longer visible.
| Compound | Typical Rf Value | Appearance (KMnO₄ stain) |
| 2-propylpyridine | ~0.6 | Yellow/Brown Spot |
| 2-propylpiperidine | ~0.3 | Yellow/Brown Spot |
| Note: Rf values are approximate and can vary based on exact conditions. |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This is the preferred method for quantitative monitoring and impurity profiling.
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 0.1 mL) from the reaction.
-
Filter it through a small plug of celite or a syringe filter to remove the solid catalyst.
-
Dilute the filtered sample with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration (~1 mg/mL).
-
-
GC-MS Parameters:
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Detector: Scan range of m/z 40-300.
-
-
Analysis: Monitor the chromatogram for the disappearance of the 2-propylpyridine peak and the appearance of the 2-propylpiperidine peak. The mass spectrum of each peak should be used to confirm its identity.
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| 2-propylpyridine | ~6.5 min | 121 (M+), 106, 93, 78 |
| 2-propylpiperidine | ~5.8 min | 127 (M+), 126, 98 (base peak), 84[7][8][9] |
| Note: Retention times are estimates and depend heavily on the specific instrument and conditions. |
Protocol 3: ¹H NMR Spectroscopy
NMR can be used to analyze the crude reaction mixture (after catalyst removal) or the final, purified hydrochloride salt.
-
Sample Preparation: Filter an aliquot of the reaction mixture to remove the catalyst. Evaporate the solvent. Dissolve the residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for the free base, or D₂O/DMSO-d₆ for the hydrochloride salt) in an NMR tube.[4]
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: The disappearance of aromatic signals from 2-propylpyridine and the appearance of aliphatic signals from the piperidine ring indicate product formation.
| Compound | Proton Assignment | Expected Chemical Shift (δ ppm) |
| 2-propylpyridine | Aromatic protons | 7.0 - 8.5 |
| 2-propylpiperidine (free base in CDCl₃) | Piperidine ring protons (α to N) | ~2.5 - 3.1[10][11] |
| Piperidine ring protons (β, γ) | ~1.0 - 1.8[10][11] | |
| 2-Propylpiperidine HCl (in D₂O) | Piperidine ring protons | Shifted downfield compared to free base due to protonation.[12] |
By integrating key signals, the relative ratio of starting material to product can be determined, providing a quantitative measure of conversion.
References
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- BenchChem. (2025).
-
PubChem. 2-Propylpiperidine. National Center for Biotechnology Information. [Link]
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-
NIST. Mass spectrum of 2-Propylpiperidine. NIST Chemistry WebBook, SRD 69. [Link]
- BenchChem. (2025).
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(1), 129-135. [Link]
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ResearchGate. (2017). Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates?. [Link]
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Wang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Pharmaceuticals, 16(11), 1588. [Link]
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ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
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ResearchGate. (2023). ¹H NMR spectrum of PPG-HCl in D₂O. [Link]
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SpectraBase. Piperidine. [Link]
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ResearchGate. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectrum Analysis of 2-Propylpiperidine Hydrochloride
Introduction
In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of heterocyclic compounds is paramount. 2-Propylpiperidine, known historically as coniine, is a piperidine alkaloid of significant biological interest.[1] Its hydrochloride salt is often utilized in research due to its enhanced stability and solubility. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous characterization of such molecules.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-propylpiperidine hydrochloride. Moving beyond a simple cataloging of peaks, we will explore the causal relationships between the molecule's structure—specifically the effects of N-protonation and alkyl substitution—and the resulting spectral features. This comparative approach, contrasting the hydrochloride salt with its free base counterpart, offers researchers the critical insights needed for confident spectral interpretation and quality control.
Core Principles: The Impact of Structure and Protonation on NMR Spectra
The NMR spectrum of this compound is best understood by considering two primary factors: the inherent structure of the 2-substituted piperidine ring and the profound electronic effects introduced by the protonation of the nitrogen atom.
-
Conformation of the Piperidine Ring: Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize steric strain. The 2-propyl substituent will predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational preference influences the local magnetic environments of the ring protons, leading to distinct chemical shifts for axial and equatorial protons.[2]
-
The Effect of N-Protonation: The conversion of the secondary amine in 2-propylpiperidine to an ammonium cation in the hydrochloride salt is the single most influential factor on the NMR spectrum. The positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect. This effect deshields, or pulls electron density away from, the neighboring nuclei. Consequently, the protons and carbons closest to the nitrogen (especially at the C2 and C6 positions) experience a reduced shielding effect from the external magnetic field and resonate at a significantly lower field (higher ppm value).[3] This downfield shift is a key diagnostic feature for confirming salt formation.[4]
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// Define node positions N [pos="0,0!", label="N"]; H_N1 [pos="-0.5,0.5!", label="H"]; H_N2 [pos="0.5,0.5!", label="H"]; C2 [pos="-0.87,-0.5!", label="C2"]; C3 [pos="-0.87,-1.5!", label="C3"]; C4 [pos="0,-2!", label="C4"]; C5 [pos="0.87,-1.5!", label="C5"]; C6 [pos="0.87,-0.5!", label="C6"]; C7 [pos="-1.87,-0.2!", label="C7"]; C8 [pos="-2.74,-0.7!", label="C8"]; C9 [pos="-3.61,-0.2!", label="C9"]; Cl [pos="1.5,1!", label="Cl⁻", fontcolor="#EA4335"];
// Draw bonds N -- C2; N -- C6; N -- H_N1; N -- H_N2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C2 -- C7; C7 -- C8; C8 -- C9;
// Add labels for atoms lab_N [pos="0.2,0.2!", label="1"]; lab_C2 [pos="-1.07,-0.5!", label="2"]; lab_C3 [pos="-1.07,-1.5!", label="3"]; lab_C4 [pos="0,-2.25!", label="4"]; lab_C5 [pos="1.07,-1.5!", label="5"]; lab_C6 [pos="1.07,-0.5!", label="6"]; lab_C7 [pos="-1.87,0.05!", label="1'"]; lab_C8 [pos="-2.94,-0.7!", label="2'"]; lab_C9 [pos="-3.81,-0.2!", label="3'"];
// Add a plus sign near N plus [pos="-0.2,0.4!", label="+", fontcolor="#4285F4", fontsize=16]; } Caption: Numbering scheme for this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound presents a complex but interpretable set of signals. The protonated N-H protons often appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[5] In deuterated water (D₂O), these protons will exchange with deuterium and the signal will disappear.[6]
-
Propyl Group Protons (H-1', H-2', H-3'):
-
H-3' (CH₃): This terminal methyl group appears as a triplet (approx. 0.9-1.0 ppm) due to coupling with the two adjacent H-2' protons (³J ≈ 7 Hz).[7]
-
H-2' (CH₂): These methylene protons are coupled to both the H-3' and H-1' protons. They are expected to appear as a multiplet, often a sextet, in the range of 1.4-1.6 ppm.
-
H-1' (CH₂): These protons are adjacent to the chiral center (C2) and are diastereotopic, meaning they are chemically non-equivalent. They will show complex splitting due to coupling with H-2' and H-2, appearing as multiplets around 1.7-1.9 ppm.
-
-
Piperidine Ring Protons (H-2 to H-6):
-
H-2: This proton is on the carbon bearing the propyl group and is adjacent to the protonated nitrogen. It is significantly deshielded and appears as a multiplet downfield (approx. 3.0-3.3 ppm).
-
H-6: The two protons on C6 are adjacent to the nitrogen. They are diastereotopic and will be deshielded, appearing as multiplets in the range of 2.9-3.2 ppm.
-
H-3, H-4, H-5: These protons form a complex, overlapping series of multiplets in the more shielded region of the spectrum, typically between 1.5 and 2.1 ppm. Their exact shifts and multiplicities are influenced by their axial or equatorial positions and coupling to neighboring protons.[8]
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. For this compound, all eight carbons are chemically distinct and should yield eight signals.
-
Propyl Group Carbons (C-1', C-2', C-3'):
-
C-3' (CH₃): The terminal methyl carbon is the most shielded, appearing furthest upfield around 13-15 ppm.[9]
-
C-2' (CH₂): This central methylene carbon will resonate at approximately 18-20 ppm.
-
C-1' (CH₂): The methylene carbon attached to the piperidine ring will be found around 33-35 ppm.
-
-
Piperidine Ring Carbons (C-2 to C-6):
-
C-2 & C-6: These are the α-carbons adjacent to the protonated nitrogen. Due to the strong inductive deshielding, they appear furthest downfield among the ring carbons. C-2 (bearing the propyl group) will be around 58-61 ppm, while C-6 will be in the 45-48 ppm range.[3]
-
C-3 & C-5: These β-carbons are less affected by the nitrogen and typically appear in the 22-26 ppm range.
-
C-4: The γ-carbon, most distant from the nitrogen, is the most shielded of the ring carbons (excluding the substituent), appearing around 21-23 ppm.
-
Comparative Analysis: Hydrochloride Salt vs. Free Base
The most instructive aspect of analyzing the hydrochloride salt is comparing its spectrum to that of the free base, 2-propylpiperidine. This comparison starkly illustrates the electronic consequences of N-protonation.
| Position | 2-Propylpiperidine (Free Base) Approx. δ (ppm) | 2-Propylpiperidine HCl Approx. δ (ppm) | Δδ (Salt - Base) ppm | Reason for Shift |
| ¹H NMR | ||||
| H-2 | ~2.6 - 2.8 | ~3.0 - 3.3 | +0.4 | Strong deshielding from adjacent -NH₂⁺ group |
| H-6 | ~2.5 - 2.7 | ~2.9 - 3.2 | +0.4 | Strong deshielding from adjacent -NH₂⁺ group |
| Ring H (3,4,5) | ~1.1 - 1.8 | ~1.5 - 2.1 | +0.3 to +0.4 | Moderate inductive deshielding |
| Propyl H (1',2',3') | ~0.9 - 1.5 | ~0.9 - 1.9 | +0.0 to +0.4 | Minor inductive effect, decreases with distance |
| ¹³C NMR | ||||
| C-2 | ~56 - 58 | ~58 - 61 | +2 to +3 | Strong deshielding from adjacent -NH₂⁺ group |
| C-6 | ~43 - 45 | ~45 - 48 | +2 to +3 | Strong deshielding from adjacent -NH₂⁺ group |
| C-3 | ~30 - 32 | ~24 - 26 | -6 to -8 | γ-gauche effect from protonation |
| C-5 | ~25 - 27 | ~22 - 24 | -2 to -3 | γ-gauche effect from protonation |
| C-4 | ~24 - 26 | ~21 - 23 | -2 to -3 | Minor inductive effect |
| C-1' | ~35 - 37 | ~33 - 35 | -2 | β-effect from protonation |
| C-2' | ~19 - 21 | ~18 - 20 | -1 | Minor inductive effect |
| C-3' | ~14 - 15 | ~13 - 15 | ~0 | Negligible effect |
Note: The chemical shifts are estimates based on typical values for piperidine derivatives and may vary with solvent and concentration. The key takeaway is the direction and relative magnitude of the shifts upon protonation.
Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Protocol 1: NMR Sample Preparation
Objective: To prepare a solution of this compound suitable for NMR analysis.
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD), ~0.6 mL
-
5 mm NMR tube of good quality[10]
-
Pasteur pipette and cotton or glass wool plug
-
Small vial
Procedure:
-
Weighing: Accurately weigh 5-20 mg of this compound into a clean, dry vial.[11] The amount depends on the experiment; ¹³C NMR generally requires a more concentrated sample than ¹H NMR.[12]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[13]
-
Solvent Choice:
-
DMSO-d₆: A good general-purpose solvent for amine salts, as it will typically show the N-H protons.[3]
-
D₂O: An excellent solvent for hydrochlorides, but the acidic N-H protons will exchange with deuterium and become invisible in the ¹H spectrum. This can be used diagnostically to identify the N-H signal.
-
CD₃OD (Methanol-d₄): Similar to D₂O, will cause exchange of N-H protons.
-
-
-
Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. The solution should be clear and transparent.[12]
-
Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.[13] The final volume in the NMR tube should be approximately 0.55-0.6 mL, corresponding to a height of about 4 cm.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly near the top. Clean the exterior of the lower part of the tube with a lint-free wipe and a suitable solvent (e.g., isopropanol) before insertion into the spectrometer.[12]
dot digraph "NMR_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_Acq" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_Analysis" { label = "Data Processing & Analysis"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"];
} } Caption: Standard workflow for NMR sample preparation and analysis.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
Objective: To acquire standard 1D ¹H and ¹³C NMR spectra.
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters (Typical):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Spectral Width (SW): ~12-16 ppm
-
Number of Scans (NS): 8-16 (adjust for signal-to-noise)
-
Relaxation Delay (D1): 1-2 seconds
-
-
¹³C NMR {¹H decoupled}:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30')
-
Spectral Width (SW): ~220-240 ppm
-
Number of Scans (NS): 128-1024 (adjust for concentration and desired signal-to-noise)
-
Relaxation Delay (D1): 2-5 seconds
-
Advanced Analysis: 2D NMR for Unambiguous Assignment
For complex molecules like 2-propylpiperidine, 1D spectra can have significant signal overlap. 2D NMR techniques provide an additional dimension of information to resolve ambiguities.
-
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment shows which protons are coupled to each other.[14] A cross-peak between two signals indicates that those protons are spin-spin coupled (typically over 2-3 bonds). This is invaluable for tracing the connectivity of the propyl chain and confirming which protons are adjacent on the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[15] It is the most reliable way to definitively assign each protonated carbon signal by linking it to its known proton signal.
Conclusion
The NMR analysis of this compound is a powerful demonstration of fundamental spectroscopic principles. The key to accurate interpretation lies in a comparative mindset, understanding how the addition of a proton to the nitrogen atom systematically perturbs the chemical environment of the entire molecule. The most diagnostic feature is the significant downfield shift of the α-protons (H-2, H-6) and α-carbons (C-2, C-6) relative to the free base. By employing standardized experimental protocols and, when necessary, advanced 2D techniques, researchers can achieve a complete and confident structural characterization of this and related piperidinium salts.
References
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ACS Publications. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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Rochester Institute of Technology. (n.d.). Sample Preparation. [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
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ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]
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ACS Publications. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. [Link]
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National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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PubMed. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. [Link]
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ePrints Soton. (2021). An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Group. [Link]
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ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]
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DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. [Link]
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ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... [Link]
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Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]
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ResearchGate. (2014). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link]
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Wikipedia. (n.d.). J-coupling. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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University of Arizona. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
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ResearchGate. (n.d.). 1 H NMR 3 J coupling constants.... [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
PubChem. (n.d.). 2-Propylpiperidine. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
MDPI. (n.d.). Spatial Contributions to 1H NMR Chemical Shifts of Free-Base Porphyrinoids. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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NIST. (n.d.). Piperidine, 2-propyl-, (S)-. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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A Comparative Guide to the Mass Spectrometry of 2-Propylpiperidine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the analysis of piperidine alkaloids, a comprehensive understanding of their mass spectrometric behavior is paramount for accurate identification and quantification. This guide provides an in-depth technical comparison of the mass spectrometry data for 2-propylpiperidine hydrochloride, a significant piperidine alkaloid also known as coniine hydrochloride. We will explore its characteristic fragmentation patterns under different ionization techniques and compare its mass spectral features with those of its positional isomers and the structurally related alkaloid, nicotine. This guide is designed to equip you with the practical and theoretical knowledge to confidently analyze this class of compounds.
Introduction to 2-Propylpiperidine
2-Propylpiperidine, a secondary amine, is a chiral alkaloid belonging to the piperidine class. Its hydrochloride salt is the common form used in laboratory settings. Historically, the (S)-enantiomer, coniine, is infamous as the toxic component of poison hemlock (Conium maculatum), responsible for the death of the philosopher Socrates. Beyond its toxicological significance, 2-propylpiperidine and its derivatives are of interest in medicinal chemistry and drug development due to their presence in various natural products and their potential pharmacological activities.
Accurate identification of 2-propylpiperidine is crucial in forensic toxicology, natural product research, and quality control of pharmaceuticals. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose.
Mass Spectrometric Analysis of 2-Propylpiperidine
The choice of ionization technique profoundly influences the fragmentation pattern observed in the mass spectrum. Here, we will delve into the two most common methods for the analysis of 2-propylpiperidine: Electron Ionization (EI) and Electrospray Ionization (ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 2-propylpiperidine. In its free base form, 2-propylpiperidine is amenable to GC analysis. The hydrochloride salt is typically converted to the free base prior to or during injection. Electron Ionization (EI) at 70 eV is the standard ionization method in GC-MS, inducing extensive fragmentation that provides a detailed molecular fingerprint.
Expected EI Mass Spectrum of 2-Propylpiperidine:
The mass spectrum of 2-propylpiperidine is characterized by a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 127, corresponding to its molecular weight. However, the most prominent feature is the base peak at m/z 84 .
Table 1: Key Fragments in the EI Mass Spectrum of 2-Propylpiperidine
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Relative Abundance |
| 127 | [C₈H₁₇N]⁺ | Molecular Ion | Low |
| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of a propyl radical | 100% (Base Peak) |
| 98 | [C₆H₁₂N]⁺ | Loss of an ethyl radical | Moderate |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperidine ring | Moderate |
Causality of Fragmentation:
The fragmentation of cyclic amines under EI is primarily driven by the stabilization of the resulting radical cation. The nitrogen atom's lone pair of electrons plays a crucial role in directing the fragmentation pathways. For 2-propylpiperidine, the most favorable fragmentation is the cleavage of the bond between the piperidine ring and the propyl group (α-cleavage). This results in the loss of a propyl radical (•C₃H₇) and the formation of a stable, resonance-stabilized iminium ion with m/z 84.
Caption: EI Fragmentation of 2-Propylpiperidine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
LC-MS is ideal for analyzing the non-volatile hydrochloride salt of 2-propylpiperidine directly. Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. For this compound, the protonated molecule of the free base will be observed at m/z 128. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of this precursor ion, providing structural information.
Expected ESI-MS/MS Spectrum of 2-Propylpiperidine ([M+H]⁺ at m/z 128):
The fragmentation of protonated piperidine alkaloids in ESI-MS/MS often involves the neutral loss of small molecules.
Table 2: Key Fragments in the ESI-MS/MS Spectrum of Protonated 2-Propylpiperidine
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 128 | 110 | 18 (H₂O) | Loss of water (may involve rearrangement) |
| 128 | 86 | 42 (C₃H₆) | Loss of propene via ring opening |
| 128 | 70 | 58 (C₄H₁₀) | Further fragmentation |
Causality of Fragmentation:
In ESI, the molecule is already protonated, typically at the nitrogen atom. Collision-induced dissociation (CID) in the mass spectrometer provides the energy for fragmentation. The fragmentation pathways of the protonated molecule are different from those of the radical cation formed in EI. Common pathways for protonated piperidines include ring-opening reactions followed by the loss of neutral molecules like alkenes.
Caption: LC-ESI-MS/MS Workflow for 2-Propylpiperidine HCl.
Comparison with Alternatives
To provide a comprehensive analytical context, it is essential to compare the mass spectral data of 2-propylpiperidine with that of its structural isomers and other related alkaloids.
Positional Isomers: 3-Propylpiperidine and 4-Propylpiperidine
Positional isomers, while having the same molecular weight (127 g/mol ), often exhibit distinct fragmentation patterns that allow for their differentiation.
Table 3: Comparison of Key EI-MS Fragments of Propylpiperidine Isomers
| Compound | Molecular Ion (m/z 127) | Base Peak (m/z) | Key Differentiating Fragments (m/z) |
| 2-Propylpiperidine | Present (low) | 84 | 98 |
| 3-Propylpiperidine | Present | 112 (Loss of •CH₃) | 84 (less abundant) |
| 4-Propylpiperidine | Present | 127 (Molecular Ion) | 84 (less abundant) |
The difference in the base peak is a clear diagnostic marker. For 2-propylpiperidine, the α-cleavage leading to m/z 84 is highly favored. In 3-propylpiperidine, the loss of a methyl radical from the propyl chain is a more dominant fragmentation pathway. For 4-propylpiperidine, the molecular ion is more stable, and fragmentation is less pronounced, often resulting in the molecular ion being the base peak.
Structurally Related Alkaloid: Nicotine
Nicotine, while not a simple piperidine, contains a related N-methylpyrrolidine ring and is a well-characterized alkaloid, making it a useful comparison.
Table 4: Comparison of Key EI-MS Fragments of 2-Propylpiperidine and Nicotine
| Compound | Molecular Weight | Molecular Ion (m/z) | Base Peak (m/z) | Other Major Fragments (m/z) |
| 2-Propylpiperidine | 127.23 | 127 | 84 | 98, 56 |
| Nicotine | 162.23 | 162 | 84 | 133, 105, 78 |
Interestingly, both compounds share a base peak at m/z 84. In nicotine, this fragment corresponds to the N-methylpyrrolidinium cation formed by the cleavage of the bond between the pyridine and pyrrolidine rings. However, the presence of a molecular ion at m/z 162 and a significant fragment at m/z 133 (loss of •CH₃) clearly distinguishes nicotine from 2-propylpiperidine.
ESI-MS/MS Comparison:
In ESI-MS/MS, protonated nicotine ([M+H]⁺ at m/z 163) also shows distinct fragmentation from protonated 2-propylpiperidine. A major fragmentation pathway for protonated nicotine is the loss of ammonia (NH₃) or methylamine (CH₃NH₂) after ring opening.
Experimental Protocols
To ensure the reproducibility and accuracy of your analysis, the following detailed protocols are provided as a starting point. Optimization may be required based on your specific instrumentation and sample matrix.
GC-MS Protocol for 2-Propylpiperidine
Sample Preparation:
-
For this compound, dissolve a known amount in a suitable solvent (e.g., methanol).
-
To analyze as the free base, either inject directly into a hot inlet (thermal conversion) or perform a liquid-liquid extraction after basifying the aqueous solution with a strong base (e.g., NaOH) and extracting with an organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate and dilute to the desired concentration.
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
LC-MS/MS Protocol for this compound
Sample Preparation:
-
Dissolve this compound directly in the mobile phase or a compatible solvent (e.g., methanol/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5-95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95-5% B.
-
6.1-8 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500 °C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions:
-
Precursor Ion: m/z 128.
-
Product Ions: m/z 110, 86 (quantifier), 70.
-
Collision energies should be optimized for your specific instrument.
-
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and differentiation from its isomers and other related alkaloids. By understanding the fundamental principles of fragmentation under both EI and ESI conditions, researchers can confidently interpret mass spectral data. The characteristic base peak at m/z 84 in the EI spectrum of 2-propylpiperidine is a key diagnostic feature. In contrast, LC-ESI-MS/MS provides a sensitive method for the direct analysis of the hydrochloride salt, with fragmentation patterns dominated by neutral losses from the protonated molecule. When comparing with its positional isomers and nicotine, significant differences in fragmentation allow for clear differentiation. The detailed protocols provided in this guide serve as a robust starting point for developing and validating analytical methods for 2-propylpiperidine and other piperidine alkaloids in various research and development settings.
References
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Fragmentation of Nicotine (Updated Version). Scribd. [Link]
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. ResearchGate. [Link]
-
Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. Rapid Communications in Mass Spectrometry. [Link]
- Question 2 [16 marks] 2.
A Comparative Analysis of 2-Propylpiperidine Hydrochloride and Other Nicotinic Acetylcholine Receptor Agonists: An Efficacy Guide for Researchers
This guide provides an in-depth, objective comparison of the efficacy of 2-Propylpiperidine hydrochloride, also known as (±)-Coniine hydrochloride, with other prominent nicotinic acetylcholine receptor (nAChR) agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles of these compounds, supported by experimental data and detailed methodologies. Our goal is to equip you with the critical information needed to make informed decisions in your research and development endeavors.
Introduction to Nicotinic Acetylcholine Receptors and their Agonists
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels crucial for fast synaptic transmission in both the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to numerous receptor subtypes with distinct pharmacological profiles, making them significant targets for drug discovery in a variety of neurological disorders.[1] nAChR agonists, which mimic the action of the endogenous neurotransmitter acetylcholine, are valuable tools for probing receptor function and hold therapeutic potential for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3]
This guide focuses on comparing the efficacy of this compound, a potent nAChR agonist, against a panel of well-characterized nAChR agonists: Nicotine, Varenicline, Cytisine, and Epibatidine.[2][4][5][6] We will explore their binding affinities, functional potencies, and efficacies across various nAChR subtypes, providing a comprehensive overview to guide your experimental choices.
Comparative Efficacy of nAChR Agonists
The efficacy of a nAChR agonist is a composite of its binding affinity (Ki), its potency in eliciting a functional response (EC50), and the maximal response it can produce (Emax). The following tables summarize the available quantitative data for this compound and other key nAChR agonists.
Binding Affinity (Ki) and Inhibition Constants (IC50)
The binding affinity of an agonist for a receptor is a primary determinant of its potency. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common measures of this affinity, with lower values indicating a stronger binding interaction.
| Compound | nAChR Subtype | Test System | Radioligand | Ki (nM) | IC50 (µM) | Reference |
| 2-Propylpiperidine HCl (Coniine) | Neuronal (chick brain) | Brain homogenate | [3H]Cytisine | - | 270 | [7] |
| Neuronal (rat brain) | Brain homogenate | [3H]Cytisine | - | 820-1100 | [7] | |
| Muscle-type (chick) | Muscle homogenate | [125I]α-bungarotoxin | - | 70 | [7] | |
| Muscle-type (rat) | Muscle homogenate | [125I]α-bungarotoxin | - | 314 | [7] | |
| Nicotine | α4β2 | Recombinant human | [3H]Cytisine | 6.1 | 0.0059 | [5] |
| α7 | Recombinant human | - | 125 | - | [5] | |
| Varenicline | α4β2 | Recombinant human | [3H]Cytisine | 0.4 | - | [5] |
| α7 | Recombinant human | - | >2100 | - | [5] | |
| Cytisine | α4β2 | Recombinant human | [3H]Cytisine | - | - | [5] |
| Epibatidine | α4β2 | Recombinant rat | [3H]Epibatidine | - | - | [8] |
Functional Potency (EC50) and Efficacy (Emax)
Functional assays measure the biological response to an agonist. The half-maximal effective concentration (EC50) reflects the agonist's potency, while the maximum effect (Emax) indicates its efficacy relative to a full agonist like acetylcholine.
| Compound | nAChR Subtype | Test System | Efficacy (Emax %) | EC50 (µM) | Reference |
| 2-Propylpiperidine HCl (Coniine) | General nAChR | Not Specified | Not Specified | 300 | [4][9] |
| Nicotine | α4β2 | Xenopus oocytes | 100 | 1.2 | [10] |
| α7 | Xenopus oocytes | 100 | 15 | [10] | |
| Varenicline | α4β2 | Xenopus oocytes | 45 | 0.1 | [10] |
| Cytisine | α4β2 | Xenopus oocytes | 15 | 0.2 | [10] |
| Epibatidine | α4β2 | Not Specified | Not Specified | 0.012 | [11] |
Experimental Methodologies for Assessing nAChR Agonist Efficacy
To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step protocols for the key experiments used to characterize nAChR agonists.
Radioligand Binding Assay
This assay quantifies the affinity of an unlabeled agonist by its ability to displace a radiolabeled ligand from the receptor.[1]
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Harvest cells expressing the nAChR subtype of interest or dissect the target tissue.
-
Homogenize the cells/tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, with protease inhibitors).[1]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.[12]
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]Epibatidine or [³H]Cytisine), and binding buffer.[1]
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled, high-affinity nAChR ligand (e.g., 10 µM nicotine) to saturate the receptors.[1][12]
-
Competition: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test agonist.[1]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[12]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12][13]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
-
Detection and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the test agonist concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.[1]
-
Electrophysiology
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on cultured cells, directly measure the ion flow through the nAChR channel upon agonist binding, providing a real-time assessment of receptor function.
Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the subunits of the nAChR subtype of interest.
-
Incubate the injected oocytes for 2-4 days to allow for receptor expression.
-
-
Recording Setup:
-
Agonist Application and Data Acquisition:
-
Apply the test agonist at various concentrations via the perfusion system.
-
Record the inward currents elicited by agonist application.
-
Ensure adequate washout between applications to allow for receptor recovery and prevent desensitization.
-
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Normalize the responses to the maximal response of a reference full agonist (e.g., acetylcholine).
-
Plot the normalized current against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve.
-
Calcium Imaging
Calcium imaging is a high-throughput method to assess nAChR activation, particularly for subtypes with high calcium permeability like the α7 nAChR.[15] This technique utilizes fluorescent calcium indicators to measure the increase in intracellular calcium upon agonist-induced channel opening.
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A Comparative Guide to the Spectroscopic Validation of 2-Propylpiperidine Hydrochloride Synthesis
Abstract
This guide provides a comprehensive comparison and detailed validation workflow for the synthesis of 2-Propylpiperidine Hydrochloride, a compound of significant interest in pharmaceutical and alkaloid chemistry, famously known as (±)-coniine hydrochloride. We delve into the classic Ladenburg synthesis, presenting it as our primary methodology, and contrast it with a modern alternative approach. The core of this document is a rigorous, multi-technique spectroscopic validation process, essential for confirming structural identity, purity, and stereochemistry. We will explore the causality behind experimental choices and the interpretation of data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their synthetic products through self-validating analytical systems.
Introduction: The Imperative for Rigorous Validation
2-Propylpiperidine, a piperidine alkaloid, holds a notable place in chemical history as the first alkaloid to be synthesized, a landmark achievement by Albert Ladenburg in 1886.[1] Its hydrochloride salt is the preferred form for handling and formulation due to its enhanced stability and aqueous solubility.[2] In any synthetic endeavor, particularly in drug development, the unambiguous confirmation of the target molecule's structure and purity is paramount. Spectroscopic analysis is not merely a final checkpoint but an integral part of the synthetic process, providing critical feedback on reaction success, byproduct formation, and overall purity.
This guide establishes a robust framework for the validation of this compound, leveraging a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system that ensures the identity and quality of the final product.
Primary Synthetic Route: The Ladenburg Synthesis
The Ladenburg synthesis, while historic, remains a fundamental example of pyridine functionalization and reduction.[3] Understanding its mechanism is key to anticipating potential side products and designing an effective validation strategy.
Mechanism:
-
Alkylation: 2-Methylpyridine (α-picoline) undergoes a Knoevenagel-type condensation with acetaldehyde. This reaction is typically catalyzed and driven by heat.
-
Dehydration: The intermediate alcohol readily dehydrates to form 2-propenylpyridine.
-
Reduction: The double bond in the side chain and the aromatic pyridine ring are reduced simultaneously to yield racemic (±)-2-propylpiperidine. The classic method uses sodium in ethanol, a dissolving metal reduction.
-
Salt Formation: The resulting free base, an oily liquid, is treated with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the stable, crystalline this compound.[4]
The primary impurities can include unreacted starting materials, partially reduced intermediates (e.g., 2-propylpyridine or 2-propenylpiperidine), and over-alkylated products.
Spectroscopic Validation: An Integrated Workflow
A sequential and logical workflow is crucial for efficient and comprehensive analysis. The process ensures that each analytical step builds upon the last, leading to an unambiguous structural confirmation.
Caption: Integrated workflow for synthesis and spectroscopic validation.
In-Depth Spectroscopic Analysis of this compound
For validation, the hydrochloride salt is typically dissolved in a suitable deuterated solvent, such as D₂O, CD₃OD, or DMSO-d₆. Chloroform-d (CDCl₃) can also be used, though solubility may be lower. The protonation of the nitrogen atom significantly influences the chemical shifts of adjacent protons and carbons.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides the most detailed map of the molecule's proton framework. The key is to analyze chemical shift (δ), splitting patterns (multiplicity), and signal integration. For the hydrochloride salt, the N-H protons often exchange with D₂O, causing their signals to disappear, or appear as broad peaks.
Expected ¹H NMR Data (400 MHz, D₂O)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-2 | ~3.1 - 3.3 | m | 1H | Deshielded by the adjacent positively charged nitrogen. |
| H-6 (axial) | ~2.8 - 3.0 | m | 1H | Deshielded by nitrogen. |
| H-6 (equatorial) | ~3.4 - 3.6 | m | 1H | Deshielded by nitrogen. |
| H-3, H-4, H-5 | ~1.5 - 2.1 | m | 6H | Complex, overlapping multiplets of the piperidine ring protons. |
| Propyl-α-CH₂ | ~1.6 - 1.8 | m | 2H | Adjacent to the chiral center at C-2, leading to diastereotopic protons. |
| Propyl-β-CH₂ | ~1.3 - 1.5 | m | 2H | Typical alkyl region. |
| Propyl-γ-CH₃ | ~0.9 - 1.0 | t | 3H | Terminal methyl group, split into a triplet by the adjacent CH₂. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The values are estimated based on typical piperidine salt spectra.[5][6]
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy confirms the number of unique carbon atoms and their electronic environment. The protonated nitrogen causes a downfield shift for the adjacent α-carbons (C-2 and C-6).
Expected ¹³C NMR Data (100 MHz, D₂O)
| Carbon Assignment | Expected δ (ppm) | Rationale |
|---|---|---|
| C-2 | ~58 - 60 | Deshielded by the adjacent nitrogen and alkyl substituent.[7] |
| C-6 | ~45 - 47 | Deshielded by the adjacent nitrogen. |
| C-4 | ~23 - 25 | Least affected carbon, similar to cyclohexane. |
| C-3, C-5 | ~22 - 28 | Ring carbons in a typical aliphatic environment. May overlap. |
| Propyl-α-CH₂ | ~33 - 35 | Aliphatic carbon attached to the ring. |
| Propyl-β-CH₂ | ~19 - 21 | Aliphatic carbon. |
| Propyl-γ-CH₃ | ~13 - 15 | Terminal methyl carbon. |
Note: Predicted chemical shifts. Reference data can be found in chemical databases.[8][9]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups and the formation of the hydrochloride salt. The most diagnostic feature is the appearance of a broad, strong absorption band for the N-H⁺ stretch.
Expected Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration | Significance |
|---|---|---|
| ~2700 - 3200 | N-H⁺ Stretch (broad) | Confirms the presence of the secondary ammonium salt. This is a key indicator of successful salt formation.[10] |
| 2850 - 2960 | C-H Stretch (aliphatic) | Confirms the presence of the propyl and piperidine C-H bonds.[11] |
| ~1580 - 1650 | N-H⁺ Bend | Asymmetric and symmetric bending of the ammonium group. |
| ~1450 | CH₂ Scissoring | Bending vibration of the methylene groups. |
The absence of bands around 1600-1650 cm⁻¹ (C=C stretch) and ~3000-3100 cm⁻¹ (aromatic C-H stretch) helps confirm the complete reduction of the 2-propenylpyridine intermediate.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight, which is a definitive piece of evidence for the compound's identity. Typically, the analysis is performed on the free base (2-propylpiperidine, MW: 127.23 g/mol ) as the hydrochloride salt is not volatile.[12] If using ESI-MS, the protonated molecule [M+H]⁺ at m/z 128.14 would be observed.
Expected MS Data (Electron Ionization - EI)
| m/z | Interpretation | Significance |
|---|---|---|
| 127 | [M]⁺ | Molecular ion of the free base, 2-propylpiperidine. Confirms the overall molecular formula.[12] |
| 84 | [M - C₃H₇]⁺ | Loss of the propyl group via alpha-cleavage, a characteristic fragmentation of amines. This is often the base peak. |
| 70, 95 | | Further fragmentation of the piperidine ring.[13] |
Comparative Analysis: An Alternative Synthesis
To provide a benchmark, we compare the Ladenburg synthesis to a more direct alkylation approach described by Bergmann, et al.
Alternative Route: Direct Alkylation
-
Lithiation: 2-Methylpyridine is treated with a strong base like phenyl lithium or n-butyllithium to deprotonate the methyl group, forming a nucleophilic carbanion.
-
Alkylation: The carbanion is reacted with an ethyl halide (e.g., bromoethane) to form 2-propylpyridine.
-
Reduction: The resulting 2-propylpyridine is reduced to 2-propylpiperidine. This can be achieved via catalytic hydrogenation (e.g., H₂/Pd, Pt, or Rh) which offers better control and milder conditions than the dissolving metal reduction.[14][15]
-
Salt Formation: As before, the free base is converted to the hydrochloride salt.
Comparison of Synthetic Routes
| Feature | Ladenburg Synthesis | Direct Alkylation / Hydrogenation |
|---|---|---|
| Starting Materials | 2-Methylpyridine, Acetaldehyde | 2-Methylpyridine, Bromoethane |
| Key Reagents | Base catalyst, Sodium metal, Ethanol | Strong base (PhLi), H₂ gas, Metal catalyst (e.g., Pd/C) |
| Key Intermediates | 2-Propenylpyridine | 2-Propylpyridine |
| Potential Impurities | Unreacted starting materials, 2-propenylpyridine, partially reduced products. | Unreacted starting materials, 2-propylpyridine, residual catalyst. |
| Advantages | Historically significant, avoids highly reactive organometallics. | More direct, potentially higher yielding, catalytic hydrogenation is often cleaner. |
| Disadvantages | Use of hazardous sodium metal, potential for side reactions. | Requires handling of pyrophoric organolithium reagents. |
Spectroscopic Differentiation: The primary difference in validation would be the search for different impurities. For the direct alkylation route, ¹H NMR would be used to confirm the absence of aromatic protons from the 2-propylpyridine intermediate (~7.0-8.5 ppm).
Standard Operating Protocols for Spectroscopic Analysis
These protocols provide a standardized methodology for acquiring high-quality data for the validation of this compound.
Protocol 1: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a 5 mm NMR tube.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16 (adjust for signal-to-noise).
-
Relaxation Delay (D1): 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral Width: 0-100 ppm.
-
Number of Scans: 1024 or more (adjust for signal-to-noise).
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: FTIR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory with a small amount of solid sample.
-
Instrument: Fourier Transform Infrared Spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Analysis: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Collect the sample spectrum and ratio it against the background. Identify key absorption bands.
Protocol 3: Mass Spectrometry Data Acquisition
-
Sample Preparation: For analysis of the free base, dissolve the hydrochloride salt in water, basify with NaOH to a pH >11, and extract the free base with an organic solvent (e.g., diethyl ether, dichloromethane). Dry the organic layer and concentrate. Dilute the resulting oil in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: Mass Spectrometer with EI or ESI source.
-
EI-MS Parameters (via GC-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: 40-300 amu.
-
-
ESI-MS Parameters (Direct Infusion):
-
Mode: Positive ion.
-
Solvent Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Mass Range: 50-200 amu.
-
-
Analysis: Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI) and characteristic fragment ions.
Caption: Key ¹H and ¹³C NMR spectral correlations for 2-propylpiperidine.
Conclusion
The synthesis of this compound, while classic, requires a modern and thorough validation approach to ensure its successful and reproducible synthesis. A combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating dataset. By understanding the expected spectral outcomes and the potential impurities from the chosen synthetic route, researchers can confidently confirm the identity, structure, and purity of their product. This guide provides the strategic framework and practical protocols necessary to achieve this high level of scientific rigor.
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Merck Index. (n.d.). Coniine. Royal Society of Chemistry. [Link]
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Wikipedia. (2024). Coniine. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9985, 2-Propylpiperidine. [Link]
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NIST. (n.d.). Piperidine, 2-propyl-, (S)-. NIST Chemistry WebBook. [Link]
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University of Bristol. (n.d.). Synthesis - Atropine. School of Chemistry. [Link]
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NIST. (n.d.). 2-N-propylpiperidine. NIST Chemistry WebBook. [Link]
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NP-MRD. (2022). Showing NP-Card for (-)-coniine (NP0242915). [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8082, Piperidine. [Link]
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Czako, B. (2010). Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines. ChemInform. [Link]
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NIST. (n.d.). Piperidine, 2-propyl-, (S)-. NIST Chemistry WebBook. [Link]
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Rad, T. S., et al. (2016). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]
-
NIST. (n.d.). 2-N-propylpiperidine. NIST Chemistry WebBook. [Link]
-
Wiley Science Solutions. (n.d.). CONIINE;(R)-2-PROPYLPIPERIDINE - Optional[13C NMR]. SpectraBase. [Link]
-
NIST. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
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Velozo, E. S., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids in Senna spectabilis Extracts. Journal of the Brazilian Chemical Society. [Link]
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University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Department of Chemistry. [Link]
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Wiley Science Solutions. (n.d.). Piperidine - Optional[ATR-IR]. SpectraBase. [Link]
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Iriepa, I., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
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DTIC. (1994). Piperidine Synthesis. [Link]
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Weisenburger, G. A., et al. (2000). Enantioselective syntheses of 2-alkyl- and 2,6-dialkylpiperidine alkaloids. The Journal of Organic Chemistry. [Link]
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Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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M. J. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
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A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of 2-Propylpiperidine Hydrochloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in 2-Propylpiperidine
2-Propylpiperidine is a chiral molecule existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In nature, it is often found as a racemic mixture in plants such as poison hemlock (Conium maculatum)[1]. The seemingly subtle difference in the three-dimensional arrangement of atoms at the chiral center has profound implications for the biological activity of these molecules. This is because biological systems, particularly receptors and enzymes, are themselves chiral and can exhibit a high degree of stereoselectivity when interacting with chiral ligands. Understanding these differences is paramount in the fields of pharmacology and toxicology for accurate risk assessment and the potential development of new therapeutic agents.
The primary mechanism of action for 2-propylpiperidine is its function as an agonist at nicotinic acetylcholine receptors (nAChRs)[1][2]. This interaction initially stimulates and subsequently blocks neuromuscular transmission, leading to a range of physiological effects from muscle weakness to respiratory paralysis[1][3]. This guide will delve into the experimental evidence that quantifies the differing potencies of the (R)- and (S)-enantiomers at these receptors and the consequential impact on their in vivo toxicity.
Comparative Biological Activity: A Stereoselective Profile
Experimental evidence clearly demonstrates a significant difference in the biological activity of the (R)- and (S)-enantiomers of 2-propylpiperidine. The (R)-enantiomer is consistently reported to be the more potent and toxic of the two[1].
In Vitro Potency at Nicotinic Acetylcholine Receptors
A key study by Lee et al. investigated the stereoselective potencies of the coniine enantiomers on TE-671 cells, which express human fetal nicotinic neuromuscular receptors[4][5]. The rank order of potency was determined to be:
(-)-coniine [(R)-enantiomer] > (±)-coniine [racemic mixture] > (+)-coniine [(S)-enantiomer] [4][5]
This demonstrates that the (R)-enantiomer has a higher affinity and/or efficacy at the nAChR than the (S)-enantiomer. The racemic mixture exhibits an intermediate potency, as would be expected.
In Vivo Toxicity
The differential in vitro potency translates directly to a marked difference in in vivo toxicity. The acute toxicity, measured as the median lethal dose (LD50) in mice, further highlights the greater biological activity of the (R)-enantiomer.
| Enantiomer/Mixture | LD50 in Mice (mg/kg) |
| (R)-(-)-2-Propylpiperidine | 7.0[4][5] |
| (±)-2-Propylpiperidine (Racemic) | 7.7[2][4][5] |
| (S)-(+)-2-Propylpiperidine | 12.1[4][5] |
Table 1: Comparative in vivo acute toxicity of 2-propylpiperidine enantiomers and their racemic mixture in mice.
These data unequivocally show that the (R)-enantiomer is significantly more toxic than the (S)-enantiomer, with an LD50 value approximately 1.7 times lower.
Mechanistic Insights: The Role of Stereochemistry in Receptor Interaction
The observed stereoselectivity in the biological activity of 2-propylpiperidine enantiomers arises from their differential interaction with the chiral environment of the nAChR binding site. While detailed molecular modeling studies specifically for the enantiomers of 2-propylpiperidine are not extensively available in the reviewed literature, the principles of stereoselective ligand-receptor binding provide a strong theoretical framework.
The binding pocket of the nAChR is composed of a specific arrangement of amino acid residues that create a three-dimensional chiral space. The higher potency of the (R)-enantiomer suggests that its spatial configuration allows for a more optimal fit within this binding site, leading to a more stable and/or effective interaction. This could involve more favorable hydrophobic, hydrogen bonding, or electrostatic interactions with key residues in the receptor.
dot
Caption: Stereoselective interaction of 2-propylpiperidine enantiomers with the nAChR.
Experimental Methodologies
For researchers seeking to replicate or build upon these findings, the following sections detail the foundational experimental protocols.
Enantiomeric Separation of 2-Propylpiperidine Hydrochloride
The classical method for resolving the racemic mixture of 2-propylpiperidine involves fractional crystallization using a chiral resolving agent, such as (+)-tartaric acid. This method, pioneered by Ladenburg, remains a fundamental technique.
Protocol for Resolution of (±)-2-Propylpiperidine:
-
Salt Formation: Dissolve racemic 2-propylpiperidine in a suitable solvent (e.g., ethanol).
-
Addition of Resolving Agent: Add an equimolar amount of (+)-tartaric acid dissolved in the same solvent.
-
Fractional Crystallization: The diastereomeric salts, (R)-2-propylpiperidine-(+)-tartrate and (S)-2-propylpiperidine-(+)-tartrate, will have different solubilities. Allow the less soluble diastereomer to crystallize out of the solution. This may require cooling or slow evaporation of the solvent.
-
Isolation: Isolate the crystals by filtration.
-
Liberation of the Free Base: Treat the isolated diastereomeric salt with a strong base (e.g., NaOH) to liberate the enantiomerically enriched free base.
-
Extraction: Extract the free base with an organic solvent (e.g., diethyl ether).
-
Purification and Hydrochloride Salt Formation: Purify the free base (e.g., by distillation) and then treat with hydrochloric acid to form the desired enantiomerically pure hydrochloride salt.
-
Repeat for the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process.
dot
Caption: Workflow for the chiral resolution of 2-propylpiperidine.
In Vitro Assay for nAChR Activity using TE-671 Cells
The TE-671 cell line, which endogenously expresses the human fetal muscle-type nAChR, is a valuable tool for assessing the activity of nAChR agonists. The potency of the enantiomers can be determined by measuring the depolarization of the cell membrane upon application of the compounds.
Protocol for Membrane Depolarization Assay:
-
Cell Culture: Culture TE-671 cells in appropriate media (e.g., DMEM with fetal bovine serum and antibiotics) until they reach a suitable confluency.
-
Cell Plating: Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Loading with a Membrane Potential-Sensitive Dye: Incubate the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions. This dye will change its fluorescence intensity in response to changes in membrane potential.
-
Compound Application: Prepare serial dilutions of the (R)-, (S)-, and (±)-2-propylpiperidine hydrochloride in a suitable buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add the compound solutions to the wells and immediately begin measuring the change in fluorescence over time. The increase in fluorescence corresponds to membrane depolarization.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves. From these curves, determine the relative potencies of the enantiomers.
In Vivo Acute Toxicity (LD50) Determination in Mice
The following is a general protocol for determining the acute toxicity of the 2-propylpiperidine enantiomers in mice. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Protocol for LD50 Determination:
-
Animal Model: Use a standard strain of laboratory mice (e.g., BALB/c or Swiss albino), of a specific sex and age range.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a range of doses for each enantiomer and the racemic mixture, typically in a sterile saline solution.
-
Administration: Administer the prepared doses to different groups of mice via a specific route (e.g., intraperitoneal or intravenous injection). Include a control group that receives only the vehicle (saline).
-
Observation: Observe the animals continuously for the first few hours after administration and then periodically for up to 14 days. Record all signs of toxicity, such as convulsions, paralysis, and changes in behavior.
-
Mortality: Record the number of deaths in each dose group within a specified timeframe (typically 24 to 48 hours).
-
LD50 Calculation: Use a statistical method, such as the Probit analysis or the Reed-Muench method, to calculate the LD50 value and its 95% confidence interval for each compound.
Conclusion
The biological activity of this compound is highly dependent on its stereochemistry. The (R)-enantiomer exhibits significantly greater potency as a nicotinic acetylcholine receptor agonist and is consequently more acutely toxic in vivo than the (S)-enantiomer. This guide provides researchers with the foundational knowledge and experimental framework to further investigate the stereoselective effects of this and other chiral molecules. A thorough understanding of these principles is crucial for advancing our knowledge in pharmacology, toxicology, and the development of safer and more effective chemical agents.
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A Comparative Guide to the Biological Effects of 2-Propylpiperidine Hydrochloride and Coniine
For researchers, scientists, and drug development professionals engaged in the study of neuroactive compounds, a precise understanding of structure-activity relationships is paramount. This guide provides an in-depth, objective comparison of the biological effects of 2-Propylpiperidine hydrochloride and Coniine. We will dissect their relationship, compare their activities based on experimental data, and provide detailed protocols for their analysis.
The central thesis of this guide is that the comparison between these two named compounds is fundamentally a study in stereochemistry. As we will establish, "this compound" is the chemical name for the synthetic, racemic mixture of coniine hydrochloride. Coniine, the infamous toxic alkaloid from poison hemlock (Conium maculatum), is a chiral molecule existing as two distinct enantiomers.[1] Therefore, the biological activity of this compound is a composite of the effects of its constituent stereoisomers, the more potent of which dictates its toxicological profile.
Structural and Chemical Identity: The Importance of Chirality
Coniine is chemically known as 2-propylpiperidine.[2] It possesses a single chiral center at the C2 position of the piperidine ring, giving rise to two enantiomers (non-superimposable mirror images):
-
(S)-(+)-Coniine: The naturally occurring enantiomer in poison hemlock.[3]
-
(R)-(-)-Coniine: The other enantiomer, which is less abundant in nature but, as we will see, more biologically active.[1][4]
This compound , when sourced synthetically, is typically the racemic mixture, denoted as (±)-Coniine hydrochloride .[5][6] This means it is an equal 1:1 mixture of the (S)-(+) and (R)-(-) enantiomers. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for experimental use.
The distinction between the racemate and the individual enantiomers is not merely academic; it is critical for interpreting biological data, as the three-dimensional arrangement of the propyl group dramatically influences how the molecule interacts with its biological target.[4][7]
Table 1: Chemical Properties of Coniine Isomers
| Property | (S)-(+)-Coniine | (R)-(-)-Coniine | (±)-Coniine / 2-Propylpiperidine |
| IUPAC Name | (2S)-2-Propylpiperidine[8] | (2R)-2-Propylpiperidine | (RS)-2-Propylpiperidine |
| Molecular Formula | C₈H₁₇N[9] | C₈H₁₇N | C₈H₁₇N |
| Molar Mass | 127.23 g/mol [9] | 127.23 g/mol | 127.23 g/mol |
| CAS Number | 458-88-8[1] | 5985-99-9[1] | 3238-60-6[1] |
| Hydrochloride CAS | 555-92-0[10][11] | Not commonly available | 15991-59-0[5][6] |
Mechanism of Action: Neuromuscular Blockade via nAChR
Both coniine enantiomers and their racemic mixture exert their primary biological effect by acting on nicotinic acetylcholine receptors (nAChRs) .[8][12][13] These are ligand-gated ion channels crucial for neurotransmission at the neuromuscular junction and in autonomic ganglia.[8][13][14]
The mechanism proceeds as follows:
-
Binding and Activation: Coniine acts as an nAChR agonist, mimicking acetylcholine. It binds to the receptor on the post-synaptic membrane of muscle cells.[1][8]
-
Persistent Depolarization: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, coniine remains bound to the receptor. This causes a persistent depolarization of the muscle cell membrane.
-
Neuromuscular Blockade: The sustained depolarization leads to inactivation of voltage-gated sodium channels, rendering the muscle fiber unresponsive to further nerve impulses. This results in a state known as a depolarizing neuromuscular blockade.[1][3]
-
Paralysis: The clinical manifestation is a flaccid, ascending paralysis. It typically begins in the lower limbs and progresses upwards to the respiratory muscles.[1][3] Death ultimately occurs from respiratory failure due to paralysis of the diaphragm, while the victim remains fully conscious.[1][9][12]
Caption: Mechanism of coniine-induced neuromuscular blockade.
Comparative Pharmacology and Toxicology: A Tale of Two Enantiomers
The core of this comparison lies in the stereoselective differences in biological activity. Experimental data from both in vivo and in vitro studies demonstrate a clear rank order of potency that directly correlates with toxicity.
In Vivo Toxicity
The most direct measure of a compound's acute toxicity is its median lethal dose (LD50). Studies in mice have quantified the LD50 for the individual enantiomers and the racemic mixture, providing definitive evidence of stereoselective toxicity.
Table 2: Comparative Acute Toxicity (LD50) of Coniine Isomers in Mice
| Compound | Enantiomeric Form | Administration Route | LD50 (mg/kg) | 95% Confidence Interval | Reference(s) |
| Coniine | (R)-(-) | Intravenous (i.v.) | 7.0 | 5.8 - 8.4 | [4][7][15] |
| 2-Propylpiperidine / (±)-Coniine | Racemic (±) | Intravenous (i.v.) | 7.7 | 6.6 - 8.9 | [4][5][7][15] |
| Coniine | (S)-(+) | Intravenous (i.v.) | 12.1 | 10.1 - 14.5 | [4][7][15] |
Analysis of Causality: The data unequivocally shows that (R)-(-)-coniine is the more toxic enantiomer , being approximately 1.7 times more lethal than (S)-(+)-coniine.[4][7][15] The toxicity of 2-propylpiperidine (the racemate) at 7.7 mg/kg is very close to that of the more potent (R)-(-) enantiomer. This is a classic pharmacological principle: in a racemic mixture, the overall biological effect is often dominated by the more active enantiomer. Therefore, when studying this compound, researchers must recognize that its toxicity is not an average of its components but is primarily driven by the (R)-(-) form.
In Vitro Receptor Affinity
The differences in in vivo toxicity are a direct reflection of differential binding and potency at the molecular target, the nAChR. This has been confirmed through in vitro assays using cell lines expressing human nAChRs.
-
Rank Order of Potency: Studies on TE-671 cells, which express human fetal neuromuscular nAChRs, established a potency rank order of (R)-(-)-coniine > (±)-coniine > (S)-(+)-coniine .[4][7] This perfect correlation between in vitro receptor potency and in vivo lethality provides a self-validating system, confirming that the interaction at the nAChR is the primary determinant of toxicity.
-
Receptor Subtype and Species Differences: Coniine's affinity for nAChRs can vary between species and receptor subtypes. For instance, one study found the IC50 for coniine in displacing a radioligand was 70 µM in chick leg muscle but 314 µM in rat diaphragm, indicating a higher affinity for the chick muscle receptor.[16] Similarly, neuronal nAChRs in the chick brain showed a higher affinity for coniine (IC50 of 270 µM) compared to those in the rat brain (IC50 of 820-1100 µM).[16] These differences may explain species-specific susceptibility to coniine's toxic and teratogenic effects.
Experimental Protocols for Comparative Analysis
To ensure scientific integrity, the claims made in this guide are supported by established, replicable experimental protocols. The following methodologies provide a framework for the in-house validation of the comparative biological effects.
Protocol 1: In Vivo Acute Toxicity Assessment (LD50 Determination)
This protocol outlines a method to determine and compare the acute lethality of the different coniine isomers in a mouse model, as described in the reference literature.[4][7][15]
Step-by-Step Methodology:
-
Animal Model: Use adult male Swiss-Webster mice (or a similar standard strain), weighing 20-25g. Acclimate animals for at least one week prior to the experiment.
-
Test Compound Preparation: Prepare stock solutions of (R)-(-)-coniine HCl, (S)-(+)-coniine HCl, and (±)-coniine HCl (2-Propylpiperidine HCl) in sterile, pyrogen-free 0.9% saline. Prepare a range of dilutions to administer doses calculated based on the expected LD50 values (e.g., spanning 5 to 15 mg/kg).
-
Administration: Administer a single dose of the prepared solution via intravenous (i.v.) or intraperitoneal (i.p.) injection. The injection volume should be consistent (e.g., 10 mL/kg).
-
Dose Groups: Assign at least 5-8 animals per dose group. Include a control group receiving only the saline vehicle.
-
Observation: Observe animals continuously for the first 4 hours and then periodically for up to 48 hours. Record the onset of clinical signs (e.g., ataxia, muscle fasciculations, paralysis) and the time of death.
-
Data Analysis: Use probit analysis or a similar statistical method to calculate the LD50 value and its 95% confidence intervals for each compound from the mortality data.
Caption: Workflow for in vivo LD50 determination.
Protocol 2: In Vitro nAChR Competitive Binding Assay
This protocol describes a radioligand displacement assay to quantify the binding affinity (Ki) of the coniine isomers for nAChRs. This method validates the molecular-level interactions that underpin the observed toxicity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells known to express the nAChR subtype of interest (e.g., TE-671, or HEK293 cells transfected with specific nAChR subunits).[4][17]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[18]
-
Wash the membrane pellet and resuspend it in an appropriate binding buffer. Determine the protein concentration using a Bradford or BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine), and serially diluted concentrations of the competitor compound (the coniine isomers).[16][18][19]
-
To determine non-specific binding, include wells with a high concentration of a known nAChR agonist like nicotine (100 µM).[19]
-
To determine total binding, include wells with only the membranes and radioligand.
-
-
Incubation and Filtration:
-
Incubate the plate for a sufficient duration to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[18][20]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand.[18][19]
-
Wash the filters rapidly with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for in vitro competitive binding assay.
Conclusion
The biological activities of this compound and coniine are intrinsically linked through the principles of stereochemistry. This guide has established that:
-
Nomenclature: this compound is the synthetic, racemic form of (±)-coniine hydrochloride.
-
Mechanism: The primary mechanism for all forms is the blockade of nicotinic acetylcholine receptors, leading to neuromuscular paralysis.[1][8]
-
Toxicity is Stereoselective: The (R)-(-)-enantiomer of coniine is significantly more potent and toxic than the (S)-(+)-enantiomer.[4][7][15]
-
Racemate Activity: The biological profile of this compound is dominated by its more active (R)-(-)-coniine component.[4][5]
For professionals in drug discovery and toxicology, this comparison serves as a critical reminder of the importance of chiral purity. Any research utilizing this compound must account for its racemic nature and the differential, data-supported activities of its constituent enantiomers to ensure accurate and meaningful results.
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A Senior Application Scientist's Guide to Analytical Standards for 2-Propylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision and accuracy of analytical methods are paramount. This is particularly true for compounds like 2-Propylpiperidine hydrochloride, a piperidine derivative with significant biological activity.[1] As a Senior Application Scientist, this guide provides an in-depth comparison of analytical standards and methodologies for the characterization of this compound, also known by its common synonym, Coniine hydrochloride.[2][3]
The hydrochloride salt of 2-Propylpiperidine enhances its stability and water solubility, making it a common form for research and development.[4] This guide will navigate through the critical aspects of selecting and utilizing analytical standards, comparing the utility of various analytical techniques, and providing actionable protocols to ensure the quality and integrity of your research.
The Critical Role of Certified Reference Materials
The foundation of any robust analytical method is a well-characterized reference standard. For this compound, several suppliers offer materials with varying levels of certification.
| Supplier | Product Name | Purity Specification | Notes |
| Sigma-Aldrich | Coniine hydrochloride, phyproof® Reference Substance | Primary Reference Standard | Certified absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities.[5] |
| TargetMol | Coniine hydrochloride | Purity: 99.86% | Certificate of Analysis available with LCMS and HNMR data.[4] |
| ChemScene | (±)-Coniine hydrochloride | ≥98% |
Expert Insight: When selecting a reference standard, it is crucial to consider the intended application. For quantitative analysis, a primary reference standard with a certified purity value, such as the phyproof® substance from Sigma-Aldrich, is indispensable for establishing metrological traceability. For qualitative identification, a well-characterized material with high purity from suppliers like TargetMol or ChemScene can be suitable.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for quantitation, identification, or impurity profiling. This section compares the most relevant methodologies.
Titrimetric Analysis: A Classical Approach
The French Pharmacopoeia describes a titrimetric method for the determination of total alkaloids, expressed as coniine, in Poison Hemlock tincture. This classical approach, while not specific to the hydrochloride salt of the pure compound, provides a fundamental method for assay determination.
Principle: The method involves an acid-base titration. The basic nitrogen of the piperidine ring is titrated with a standardized acid.
Advantages:
-
Cost-effective and requires basic laboratory equipment.
-
Can provide high accuracy and precision when performed correctly.
Limitations:
-
Lacks specificity; it will quantify all basic compounds in the sample.
-
Less sensitive compared to modern instrumental methods.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Sensitivity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Propylpiperidine. The free base is readily volatile, and the hydrochloride salt can be analyzed by GC after a simple basic extraction and derivatization, if necessary.
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.
Workflow for GC-MS Analysis of this compound:
Caption: A typical workflow for the GC-MS analysis of this compound.
Performance Data (Reference from a validated method for piperazine designer drugs): [6]
| Parameter | Performance |
| Linearity | Wide concentration range with R² > 0.99 |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | Typically in the low µg/mL to ng/mL range |
| Precision (RSD) | < 15% |
| Accuracy | Within 85-115% |
Expert Insight: While no specific validated method for this compound was found, the performance data for other piperazine compounds provides a reasonable expectation.[6] The key advantages of GC-MS are its high sensitivity and the definitive identification provided by the mass spectrum.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
HPLC is a versatile technique suitable for a wide range of compounds, including salts like this compound. A reversed-phase method would be the most common approach.
Principle: The sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection is typically performed using a UV detector.
Workflow for HPLC Analysis of this compound:
Caption: A standard workflow for the HPLC analysis of this compound.
Expected Performance (Based on methods for other hydrochloride salts): [7][8]
| Parameter | Expected Performance |
| Linearity | Typically in the µg/mL to mg/mL range with R² > 0.999 |
| Limit of Detection (LOD) | Dependent on chromophore, potentially in the ng/mL to µg/mL range |
| Limit of Quantitation (LOQ) | Dependent on chromophore, potentially in the ng/mL to µg/mL range |
| Precision (RSD) | < 2% |
| Accuracy | 98-102% |
Expert Insight: A significant challenge for the HPLC analysis of this compound is its lack of a strong UV chromophore. This will result in poor sensitivity with a standard UV detector. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be employed, or derivatization with a UV-active agent could be performed.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
qNMR has emerged as a powerful tool for the accurate and precise quantification of organic molecules without the need for a specific reference standard of the same compound.[9][10][11]
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard with a known concentration, the concentration of the analyte can be accurately determined.
Workflow for qNMR Analysis:
Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.
Advantages:
-
Primary analytical method, providing direct measurement without the need for a specific analyte reference standard.
-
Highly accurate and precise.
-
Provides structural information for identity confirmation simultaneously.
Limitations:
-
Requires access to an NMR spectrometer.
-
Lower sensitivity compared to chromatographic methods.
Detailed Experimental Protocols
Protocol 1: Assay Determination by Titration (Adapted from French Pharmacopoeia)[12]
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 100 mL beaker. Dissolve in 50 mL of glacial acetic acid.
-
Titration: Add 2-3 drops of crystal violet indicator. Titrate with 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green.
-
Blank Determination: Perform a blank titration with 50 mL of glacial acetic acid and the indicator.
-
Calculation: Calculate the percentage purity of this compound. Each mL of 0.1 N perchloric acid is equivalent to 16.37 mg of C₈H₁₇N·HCl.
Protocol 2: GC-MS for Identification and Purity
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare a sample solution of this compound (1 mg/mL) in methanol.
-
To 1 mL of each solution, add 1 mL of 1 N NaOH and 2 mL of diethyl ether. Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the ether layer to a clean vial.
-
-
GC-MS Conditions (Starting Point):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50 °C for 1 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Analysis: Inject 1 µL of the ether extract into the GC-MS system. Compare the retention time and mass spectrum of the sample to the reference standard.
Protocol 3: qNMR for Absolute Quantification
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay (D1) of at least 5 times the longest T1 of interest, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Conclusion and Recommendations
The choice of an analytical standard and method for this compound should be guided by the specific analytical goal.
-
For routine identification and purity checks , GC-MS offers a sensitive and specific method.
-
For assay determination where high specificity is not required , titrimetry is a cost-effective option.
-
For quantitative analysis requiring high accuracy and traceability , qNMR is the recommended primary method.
-
HPLC can be a viable option, but challenges with UV detection must be addressed through alternative detection methods or derivatization.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy for their work with this compound, ensuring data of the highest quality and integrity.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Accessed January 9, 2026. [Link].
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NP-MRD. (-)-coniine (NP0242915). NP-MRD. Published September 7, 2022. [Link].
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ResearchGate. An efficient TLC method for analysis of γ -coniceine and coniine in Conium maculatum L. foliage. ResearchGate. Accessed January 9, 2026. [Link].
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Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Published October 30, 2020. [Link].
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Impactfactor. A Review on GC-MS and Method Development and Validation. Impactfactor. Accessed January 9, 2026. [Link].
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Hindawi. Quantitative NMR Interpretation without Reference. Hindawi. Published November 10, 2022. [Link].
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precisionFDA. CONIINE HYDROCHLORIDE. precisionFDA. Accessed January 9, 2026. [Link].
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Wikipedia. Coniine. Wikipedia. Accessed January 9, 2026. [Link].
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ANSM. Pharmacopee Francaise - Poison hemlock FHP / Conium maculatum PPH. ANSM. Published October 23, 2020. [Link].
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PubMed. Quantitative Nuclear Magnetic Resonance Spectroscopic Analysis of Two Commonly Used Gastrointestinal Tract Drugs. PubMed. Published September 1, 2020. [Link].
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Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Published October 30, 2020. [Link].
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Reagecon. European Pharmacopoeia Reagents and Standards | Ph Eur. Reagecon. Accessed January 9, 2026. [Link].
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PMC. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. PMC. Published November 14, 2017. [Link].
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NIH. HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. NIH. Published December 27, 2022. [Link].
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ResearchGate. Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. Published August 7, 2025. [Link].
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Gazi University. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Gazi University. Accessed January 9, 2026. [Link].
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ResearchGate. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. ResearchGate. Accessed January 9, 2026. [Link]'.
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A Senior Application Scientist's Guide to the Synthesis of 2-Propylpiperidine Hydrochloride: A Comparative Analysis
Introduction
For researchers and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved pharmaceuticals.[1] The 2-alkylpiperidine motif, in particular, is a key pharmacophore found in numerous natural alkaloids and synthetic active pharmaceutical ingredients (APIs). 2-Propylpiperidine, also known as coniine, is a classic example. Its synthesis is not only a common academic exercise but also a relevant challenge in process development, where control over cost, scalability, safety, and stereochemistry is paramount. The biologically active (R)-enantiomer is generally more potent and toxic than its (S)-counterpart, making enantioselective synthesis a critical consideration for therapeutic applications.[2]
This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-Propylpiperidine hydrochloride. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into three major pathways: the historical Ladenburg synthesis, modern racemic catalytic hydrogenation, and state-of-the-art enantioselective catalytic hydrogenation. Each route will be evaluated on its merits regarding yield, stereocontrol, operational complexity, and scalability.
Route 1: The Classic Approach - Ladenburg's Racemic Synthesis (1886)
The first-ever synthesis of an alkaloid, accomplished by Albert Ladenburg in 1886, provides a foundational, albeit dated, route to (±)-2-Propylpiperidine.[2] This pathway relies on classic condensation and reduction techniques.
Scientific Rationale & Causality
This synthesis begins by building the propyl side chain onto a pyridine precursor. A Knoevenagel-type condensation between 2-methylpyridine (α-picoline) and acetaldehyde creates a carbon-carbon double bond, extending the chain.[3] The final, and most critical, step is the reduction of both the newly formed alkene and the aromatic pyridine ring. Ladenburg employed a dissolving metal reduction (sodium in ethanol), a powerful method capable of reducing the stable aromatic ring, which catalytic hydrogenation could also achieve. The result is a racemic mixture because the reduction occurs on a planar, achiral substrate without any stereochemical control.
Visual Workflow: Ladenburg Synthesis
Caption: Workflow for the Ladenburg synthesis of (±)-2-Propylpiperidine HCl.
Experimental Protocol: Ladenburg Synthesis
Step 1: Synthesis of 2-Propenylpyridine
-
To a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous zinc chloride.
-
Add 2-methylpyridine followed by paraldehyde (a stable trimer of acetaldehyde).[2]
-
Heat the reaction mixture under reflux. The exact temperature and time will require optimization but are typically in the range of 150-200°C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture and quench by carefully adding water.
-
Make the solution basic with an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-propenylpyridine by vacuum distillation.
Step 2: Reduction to (±)-2-Propylpiperidine
-
In a flask equipped with a reflux condenser, dissolve the purified 2-propenylpyridine in absolute ethanol.
-
Carefully add small pieces of metallic sodium to the solution at a rate that maintains a steady reflux. Causality: The reaction of sodium with ethanol generates hydrogen in situ and the sodium ethoxide base, which are the active reducing agents. This must be done in a well-ventilated fume hood away from water.
-
Continue adding sodium until it no longer reacts.
-
Once the reaction is complete, cool the mixture and carefully add water to destroy any excess sodium.
-
Remove the ethanol via distillation.
-
Extract the aqueous residue with an organic solvent, dry the organic layers, and concentrate under reduced pressure.
-
Purify the resulting (±)-2-Propylpiperidine by distillation.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified (±)-2-Propylpiperidine free base in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold anhydrous solvent, and dry under vacuum.
Route 2: Racemic Catalytic Hydrogenation
Catalytic hydrogenation is the most common and industrially favored method for reducing pyridines to piperidines.[4] It offers higher efficiency, better safety (avoiding large quantities of metallic sodium), and simpler workup procedures compared to dissolving metal reductions. The choice of catalyst is the most critical variable.[1]
Scientific Rationale & Causality
The aromaticity of the pyridine ring makes it resistant to reduction. Catalytic hydrogenation overcomes this energy barrier by adsorbing both the pyridine and hydrogen onto a metal surface, facilitating the stepwise addition of hydrogen atoms.
-
Catalyst Choice: Noble metals (Pt, Rh, Ru) are highly active and can operate under milder conditions, while non-noble metals like Raney Nickel are cheaper but often require higher pressures and temperatures.[1]
-
Acidic Medium: Using a solvent like glacial acetic acid with catalysts such as PtO₂ (Adams' catalyst) protonates the pyridine nitrogen.[5] This breaks the ring's aromaticity, making it significantly easier to reduce, often allowing for lower temperatures and pressures.
-
Safety: Catalysts like Raney Nickel and spent Palladium on Carbon (Pd/C) can be pyrophoric and must be handled with extreme care, especially during filtration, to avoid ignition upon contact with air.[6][7]
Visual Workflow: General Catalytic Hydrogenation
Caption: General workflow for racemic catalytic hydrogenation.
Experimental Protocol: PtO₂-Catalyzed Hydrogenation
Materials:
-
2-Propylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
-
Celite or another filter aid
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate (or other extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Charge a suitable high-pressure reactor vessel with 2-propylpyridine (1.0 eq) and glacial acetic acid (as solvent).[5]
-
Carefully add the PtO₂ catalyst (typically 1-5 mol%). Causality: PtO₂ is a pre-catalyst that is reduced in situ by hydrogen to form highly active platinum black, which is the true catalytic species.[8]
-
Seal the reactor.
-
Purge the vessel several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas. Safety: This step is critical to prevent the formation of explosive mixtures of hydrogen and oxygen.[6]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar) and begin vigorous agitation.[5]
-
Maintain the reaction at room temperature. The reaction is typically exothermic, and cooling may be required for large-scale runs.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 4-10 hours).[5]
-
Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Carefully open the reactor in a well-ventilated area. Safety: The catalyst is now highly active and potentially pyrophoric. Do not allow the catalyst cake to dry in the air.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filter cake thoroughly with more solvent. The filter cake should be immediately quenched (e.g., with water) to prevent ignition.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution and then a dilute sodium hydroxide solution until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (±)-2-Propylpiperidine free base.
-
Purify by distillation. The hydrochloride salt can then be formed as described in Route 1.
Route 3: Enantioselective Catalytic Hydrogenation
For pharmaceutical development, achieving high enantiomeric purity is often non-negotiable. Modern asymmetric catalysis provides the most efficient means to this end. This route involves the hydrogenation of a prochiral pyridinium salt using a chiral catalyst, typically based on Iridium or Rhodium.
Scientific Rationale & Causality
Direct asymmetric hydrogenation of 2-propylpyridine is challenging because the substrate does not coordinate strongly enough to most chiral catalysts to enforce stereoselectivity. To overcome this, the pyridine is first activated by converting it into a pyridinium salt (e.g., by reacting with benzyl bromide).[9] This N-benzylpyridinium salt has several advantages:
-
Activation: The positive charge on the nitrogen breaks the ring's aromaticity, making it much easier to reduce under milder conditions.
-
Coordination: The substrate can now better coordinate to the chiral metal center.
-
Stereocontrol: A chiral phosphine ligand (e.g., MeO-BoQPhos) complexed to an Iridium center creates a chiral environment.[9] The substrate is forced to dock onto the catalyst in a specific orientation, so hydrogen is delivered to only one face of the molecule, resulting in an excess of one enantiomer. The N-benzyl group can be easily removed later by hydrogenolysis if the free secondary amine is desired.
Visual Workflow: Enantioselective Hydrogenation
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A Researcher's Guide to the Receptor Cross-Reactivity of 2-Propylpiperidine Hydrochloride
For researchers and drug development professionals, understanding the receptor interaction profile of a compound is paramount. This guide provides an in-depth analysis of the receptor cross-reactivity of 2-Propylpiperidine hydrochloride, a well-known piperidine alkaloid. Also known as coniine hydrochloride, this compound serves as a critical case study in receptor selectivity. We will explore its primary pharmacological target and delve into the available data, or lack thereof, concerning its interactions with other major receptor families. This guide will equip you with the foundational knowledge and experimental frameworks to assess the receptor selectivity of this and other small molecules.
Introduction to 2-Propylpiperidine (Coniine) and Receptor Selectivity
2-Propylpiperidine, a chiral piperidine alkaloid, is famously known as the toxic component of poison hemlock (Conium maculatum)[1][2]. In research and commercial applications, it is commonly supplied as a hydrochloride salt to improve its stability and solubility[3]. The molecule exists as two enantiomers, (S)-(+)-coniine and (R)-(-)-coniine, with the (R)-enantiomer generally being the more biologically active and toxic form[4]. Its primary mechanism of action and toxicity is linked to its interaction with the nervous system[5].
The concept of receptor cross-reactivity is a cornerstone of pharmacology and drug development. It refers to the ability of a compound to bind to and elicit a response from multiple, distinct receptor types. A highly selective compound interacts primarily with its intended target, minimizing off-target effects and potential side effects. Conversely, a non-selective or "promiscuous" compound interacts with numerous receptors, which can lead to a complex pharmacological profile and a higher risk of adverse reactions. Assessing cross-reactivity is therefore a critical step in characterizing any bioactive molecule.
Primary Pharmacological Target: Nicotinic Acetylcholine Receptors (nAChRs)
The principal pharmacological target of 2-Propylpiperidine is the nicotinic acetylcholine receptor (nAChR)[6]. It acts as a potent agonist at these ligand-gated ion channels, initially stimulating and then blocking neuromuscular transmission[4]. This dual action leads to the characteristic symptoms of hemlock poisoning, including muscular paralysis and respiratory failure[5].
Quantitative Analysis of nAChR Interaction
The interaction of 2-Propylpiperidine with nAChRs has been quantified through various experimental methods, primarily competitive radioligand binding assays and functional assays. These studies provide valuable data on its affinity and potency.
Table 1: Binding Affinity and Functional Potency of 2-Propylpiperidine (Coniine) at Nicotinic Acetylcholine Receptors
| Assay Type | Receptor Preparation | Radioligand | Parameter | Value (µM) | Reference |
| Competitive Binding | Rat Diaphragm | [¹²⁵I]-α-bungarotoxin | IC₅₀ | 314 | [7] |
| Competitive Binding | Chick Leg Muscle | [¹²⁵I]-α-bungarotoxin | IC₅₀ | 70 | [7] |
| Competitive Binding | Maternal Rat Brain | [³H]-cytisine | IC₅₀ | 1100 | [7] |
| Competitive Binding | Fetal Rat Brain | [³H]-cytisine | IC₅₀ | 820 | [7] |
| Competitive Binding | Chick Brain | [³H]-cytisine | IC₅₀ | 270 | [7] |
| Functional Assay | nAChR | - | EC₅₀ | 300 | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the specific binding of the radioligand. A lower IC₅₀ indicates a higher binding affinity. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
The data clearly indicates that 2-Propylpiperidine binds to nAChRs in the micromolar range. The variation in IC₅₀ values across different tissue preparations suggests a degree of subtype selectivity among nAChRs, a common feature for many nicotinic ligands.
Assessing Cross-Reactivity with Other Receptor Families
A comprehensive understanding of a compound's pharmacology requires evaluating its potential for "off-target" interactions. For piperidine-based molecules, several other receptor families are of particular interest due to structural similarities in their ligands. These include:
-
Muscarinic Acetylcholine Receptors (mAChRs)
-
Dopamine Receptors
-
Serotonin (5-HT) Receptors
-
Sigma (σ) Receptors
Despite the well-established action of 2-Propylpiperidine at nAChRs, there is a notable lack of direct, quantitative experimental data in the public domain regarding its cross-reactivity with these other major receptor families. Extensive literature searches for binding affinities (Ki values) or functional potencies (IC₅₀/EC₅₀ values) of 2-Propylpiperidine at muscarinic, dopamine, serotonin, or sigma receptors have not yielded specific results.
This data gap is significant. While the primary toxic effects of coniine can be explained by its potent action on nAChRs, the possibility of subtle or even significant interactions with other receptors cannot be dismissed without experimental evidence. Such interactions could contribute to a more complex in vivo pharmacological profile.
The Piperidine Scaffold: A Privileged Structure with Diverse Receptor Affinities
The absence of specific cross-reactivity data for 2-Propylpiperidine highlights the importance of experimental validation. The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a vast number of biologically active compounds that target a wide array of receptors[6]. This diversity underscores the fact that the receptor interaction profile of a piperidine-containing molecule is highly dependent on the nature and substitution pattern of the rest of the molecule.
To illustrate this point, the following table provides examples of piperidine derivatives that have been specifically designed for high affinity and selectivity for other receptor families.
Table 2: Examples of Selective Piperidine-Based Ligands for Various Receptor Families
| Compound Class | Target Receptor(s) | Example Ligand(s) | Key Structural Features for Selectivity | Reference |
| Diphenylsulfone Muscarinic Antagonists | Muscarinic M2 Receptor | Piperidine analogues of piperazine muscarinic antagonists | Specific substitution patterns on the piperidine and phenyl rings | [9] |
| Piperidinyl Piperidine Analogues | Muscarinic M2 Receptor | N/A | Piperidinyl piperidine core structure | [10] |
| Benzyloxypiperidines | Dopamine D4 Receptor | 3- or 4-benzyloxypiperidine scaffold | Benzyloxy substituent on the piperidine ring | [11] |
| Aripiprazole Analogues | Dopamine D2 Receptor | Piperidine-containing aripiprazole analogues | Specific substitutions on the piperazine/piperidine moiety | [12] |
| (Aminoalkyl)benzo and heterocycloalkanones | Serotonin 5-HT₂A/₂C Receptors | Benzofuranone- and thiotetralonepiperidines | Fused ring systems and piperidine fragments | [3] |
| 4-Phenylpiperidine-2-Carboxamides | Serotonin 5-HT₂C Receptor (PAMs) | CTW0415 | Phenyl-containing fragments at the 4-position of the piperidine | [13] |
| N-Cyclohexylpiperazines & 3,3-Dimethylpiperidines | Sigma-1 and Sigma-2 Receptors | PB28, 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | Naphthalene or tetralin nucleus linked to a piperidine/piperazine ring | [14][15] |
| Phenoxyalkylpiperidines | Sigma-1 Receptor | N/A | Phenoxyalkyl chain attached to the piperidine nitrogen | [16] |
This table clearly demonstrates that the piperidine scaffold can be tailored to achieve high selectivity for a variety of G-protein coupled receptors and ion channels. The specific substituents and their stereochemistry play a crucial role in dictating the receptor binding profile.
Experimental Protocols for Assessing Receptor Cross-Reactivity
To address the data gap for this compound and to characterize any novel compound, a systematic approach to receptor cross-reactivity screening is essential. The gold standard for this is the radioligand binding assay [17][18][19][20].
Radioligand Binding Assay Workflow
This technique measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind with high affinity and selectivity to a specific receptor.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes or whole cells expressing the receptor of interest. For a broad cross-reactivity screen, a panel of cell lines, each expressing a different receptor subtype, is used.
-
Incubation: In a multi-well plate format, incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of the test compound (e.g., this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This will generate a sigmoidal dose-response curve from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) can be determined.
-
Ki Calculation: The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Quantifying Selectivity
Once Ki values are obtained for a range of receptors, the selectivity of the compound can be quantified. A simple way to express selectivity is the selectivity index , which is the ratio of the Ki value for the off-target receptor to the Ki value for the primary target.
A higher selectivity index indicates greater selectivity for the primary target over the off-target receptor. A common threshold for considering a compound "selective" is a selectivity index of ≥ 100, although this can vary depending on the therapeutic context[21].
Conclusion and Future Directions
This compound is a potent agonist at nicotinic acetylcholine receptors, and this interaction is the primary driver of its physiological and toxicological effects. However, a comprehensive assessment of its cross-reactivity with other major receptor families, such as muscarinic, dopaminergic, serotonergic, and sigma receptors, is currently lacking in the scientific literature.
The diverse receptor pharmacology of other piperidine-based compounds underscores the necessity of empirical testing to determine the full receptor interaction profile of this compound. The experimental workflows outlined in this guide provide a clear path for researchers to undertake such studies.
For drug development professionals, this case serves as a critical reminder of the importance of early and comprehensive off-target screening. While the piperidine scaffold is a versatile starting point for designing selective ligands, its inherent promiscuity necessitates rigorous experimental validation to ensure the desired selectivity and to mitigate the risk of unforeseen off-target effects. Future research should focus on conducting a broad receptor screen of this compound to definitively characterize its cross-reactivity profile and to better understand its complete pharmacological signature.
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Jarocha, D., et al. (2016). An Algorithm to Identify Target-Selective Ligands – A Case Study of 5-HT7/5-HT1A Receptor Selectivity. PLoS ONE, 11(6), e0156986. [Link]
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A Comparative Guide to the Properties of 2-Propylpiperidine Hydrochloride for Advanced Research Applications
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the physicochemical and pharmacological properties of 2-Propylpiperidine hydrochloride. Our objective is to furnish you with the critical data and experimental insights necessary for its effective application in your research endeavors.
Introduction: Understanding 2-Propylpiperidine and its Hydrochloride Salt
2-Propylpiperidine, widely known by its common name coniine, is a toxic piperidine alkaloid naturally found in plants like poison hemlock (Conium maculatum)[1][2]. Historically, it is infamous for its role in the execution of Socrates[2]. In modern science, however, this molecule and its derivatives are valuable chiral building blocks in organic synthesis and serve as important tools for pharmacological research, particularly in studies involving nicotinic acetylcholine receptors (nAChRs)[3][4].
The free base, 2-propylpiperidine, is a colorless, oily liquid that is volatile and susceptible to oxidation[5][6]. For laboratory use, it is frequently converted into its hydrochloride salt. This salt form enhances stability, increases solubility in aqueous media, and simplifies handling and dosing—a critical consideration for quantitative biological assays and pharmaceutical development[7]. This guide will focus on the properties of this salt, comparing it with its free base and providing the necessary context for its use.
The conversion from the free base to the hydrochloride salt is a fundamental acid-base reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring accepts a proton (H+) from hydrochloric acid (HCl), forming a positively charged ammonium ion, which then pairs with the chloride anion (Cl-). This ionic character is responsible for the salt's distinct properties compared to the neutral free base.
Caption: Workflow for melting point determination.
Protocol 2: Aqueous Solubility Assessment (Qualitative)
This protocol provides a straightforward method to confirm the expected high water solubility of the hydrochloride salt.
-
Preparation: Add approximately 10 mg of this compound to a clean test tube.
-
Solvent Addition: Add 1 mL of deionized water to the test tube.
-
Dissolution: Agitate the mixture using a vortex mixer for 30 seconds.
-
Observation: Visually inspect the solution. The sample should completely dissolve, resulting in a clear, colorless solution, confirming its solubility in water as expected for a salt.[1][7]
-
Comparison (Optional): Repeat the process with the 2-propylpiperidine free base. It will show limited solubility, often forming an oily layer or emulsion, highlighting the difference in properties.[5][6]
Protocol 3: Sample Preparation for NMR Analysis
Proper sample preparation is key to obtaining high-quality NMR spectra for structural verification.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is an excellent choice for highlighting the salt's aqueous solubility.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the ¹H and ¹³C spectra.
Conclusion
This compound offers significant advantages over its free base form for research applications, primarily due to its enhanced stability and aqueous solubility. Understanding the distinct physicochemical properties, spectroscopic signatures, and pharmacological context presented in this guide is essential for any scientist working with this compound. By following standardized experimental protocols for characterization, researchers can ensure the quality of their materials and the validity of their results, paving the way for new discoveries in pharmacology and synthetic chemistry.
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A Researcher's Comparative Guide to the Chiral Separation of 2-Propylpiperidine Hydrochloride Enantiomers
In the landscape of pharmaceutical development and chemical synthesis, the stereoselective control and analysis of chiral molecules are paramount. The enantiomers of a chiral compound can exhibit profoundly different pharmacological and toxicological profiles.[1][2] 2-Propylpiperidine, a key chiral building block and a structural motif in various alkaloids and active pharmaceutical ingredients (APIs), is no exception.[3][4] Its hydrochloride salt form is often preferred for its stability and ease of handling. This guide provides an in-depth, objective comparison of the primary techniques for the chiral separation of 2-propylpiperidine hydrochloride enantiomers, offering experimental insights and data to inform methodological choices for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
The differential biological activity of enantiomers necessitates robust and efficient methods for their separation and quantification.[2] For instance, (S)-2-propylpiperidine is a neurotoxin, highlighting the critical importance of controlling the stereochemistry of molecules intended for therapeutic use.[3] Regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs over racemic mixtures, further underscoring the need for reliable chiral separation technologies.[2]
This guide will explore and compare the following key techniques for the chiral separation of this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Supercritical Fluid Chromatography (SFC)
-
Capillary Electrophoresis (CE)
-
Diastereomeric Salt Crystallization
Chromatographic Approaches: A Head-to-Head Comparison
Chiral chromatography stands as a dominant force in the enantioselective analysis and purification of chiral compounds.[5][6] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and involves the transient formation of diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[7][8]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and versatile technique for enantiomeric separation.[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for resolving a wide array of chiral compounds, including piperidine derivatives.[1]
Experimental Protocol: A Typical Chiral HPLC Method
Objective: To resolve the enantiomers of this compound using a polysaccharide-based chiral stationary phase under normal-phase conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 2-propylpiperidine HCl in the mobile phase at a concentration of 1 mg/mL. |
Rationale for Parameter Selection:
-
CSP: Polysaccharide-based CSPs are known for their excellent chiral recognition capabilities for a broad range of compounds, including amines. The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral discrimination.[9]
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is typically used with polysaccharide CSPs. Diethylamine is added as a basic modifier to improve the peak shape of basic analytes like 2-propylpiperidine by minimizing interactions with residual silanol groups on the silica support.[5][7]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[10][11][12] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier).[10][12]
Advantages of SFC over HPLC:
-
Faster Separations: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[10][11][13]
-
Reduced Solvent Consumption: The primary reliance on CO2 significantly reduces the use of organic solvents, making it a more environmentally friendly technique.[10][11]
-
Improved Efficiency: SFC often yields better peak shapes and higher efficiency for basic compounds.[10]
Experimental Protocol: A Representative Chiral SFC Method
Objective: To achieve a rapid and efficient separation of this compound enantiomers using SFC.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO2 pump, modifier pump, back pressure regulator, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA or similar amylose-based CSP (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol with 0.2% Diethylamine (gradient or isocratic) |
| Flow Rate | 3.0 mL/min |
| Outlet Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve 2-propylpiperidine HCl in methanol at a concentration of 1 mg/mL. |
Rationale for Parameter Selection:
-
Mobile Phase: Methanol is a common polar modifier in SFC. The addition of a basic additive like diethylamine is crucial for obtaining good peak shapes for basic analytes.
-
Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and can be optimized to fine-tune the separation.[14]
Performance Data Summary: HPLC vs. SFC
| Technique | Typical Analysis Time | Resolution (Rs) | Solvent Consumption | Key Advantages |
| Chiral HPLC | 10 - 30 min | Good to Excellent | High | Well-established, versatile |
| Chiral SFC | 2 - 10 min | Often Superior to HPLC[11] | Low | Fast, green, improved peak shape for bases[10][11] |
Note: The actual performance will depend on the specific column and conditions used.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[15] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[15][16]
Mechanism of Chiral CE: The chiral selector, often a cyclodextrin derivative, forms transient diastereomeric complexes with the enantiomers.[16] These complexes have different effective mobilities, leading to their separation.
Experimental Protocol: Chiral CE of this compound
Objective: To separate the enantiomers of this compound with high efficiency using CE.
Instrumentation:
-
Capillary Electrophoresis system with a power supply, capillary, and detector (e.g., DAD).
Electrophoretic Conditions:
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., effective length 40 cm |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm |
| Sample Preparation | Dissolve 2-propylpiperidine HCl in water at a concentration of 0.5 mg/mL. |
Rationale for Parameter Selection:
-
Chiral Selector: Sulfated cyclodextrins are effective for separating basic compounds due to the electrostatic interactions between the negatively charged sulfate groups and the positively charged analyte.[17]
-
BGE pH: A low pH ensures that the amine group of 2-propylpiperidine is protonated and positively charged, allowing it to migrate in the electric field.
Diastereomeric Salt Crystallization: The Classical Approach for Bulk Separations
This technique, also known as classical resolution, involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[18] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[18][19]
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow of Diastereomeric Salt Crystallization.
Experimental Protocol: Diastereomeric Salt Resolution
Objective: To separate the enantiomers of 2-propylpiperidine via diastereomeric salt crystallization.
Materials:
-
Racemic 2-propylpiperidine
-
Enantiomerically pure resolving agent (e.g., (R)-mandelic acid or di-p-toluoyl-D-tartaric acid)
-
Suitable solvent (e.g., ethanol, isopropanol, or a mixture)
Procedure:
-
Salt Formation: Dissolve the racemic 2-propylpiperidine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a minimal amount of a heated solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the resolving agent and liberate the free amine enantiomer, which can then be extracted with an organic solvent. The resolving agent can often be recovered from the aqueous layer by acidification.
-
Analysis: Determine the enantiomeric excess (e.e.) of the resolved 2-propylpiperidine using a suitable chiral analytical technique (e.g., chiral HPLC or SFC).
Experimental Showdown: A Comparative Analysis
| Feature | Chiral HPLC | Chiral SFC | Chiral CE | Diastereomeric Salt Crystallization |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP in supercritical fluid | Differential electrophoretic mobility of diastereomeric complexes | Differential solubility of diastereomeric salts |
| Speed | Moderate | Very Fast[10][13] | Fast | Slow (hours to days) |
| Resolution | High | Very High[11] | Very High | Variable, often requires optimization |
| Scalability | Analytical to preparative | Analytical to preparative | Primarily analytical | Excellent for large scale[10] |
| Solvent Usage | High | Low[10][11] | Very Low | Moderate to High |
| Cost (Initial) | Moderate | High | Moderate | Low |
| Cost (Operational) | High (solvents) | Low (CO2 is cheap)[14] | Low | Moderate (solvent and resolving agent) |
| Best For | Routine analysis, method development | High-throughput screening, green chemistry | High-efficiency analysis of polar/charged compounds | Large-scale production of a single enantiomer[10] |
Workflow Comparison
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A Senior Application Scientist's Comparative Guide to 2-Propylpiperidine Hydrochloride: Purity, Performance, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Nuances of 2-Propylpiperidine Hydrochloride
This compound, the hydrochloride salt of the potent piperidine alkaloid coniine, is a critical reagent and building block in neuroscience research and synthetic chemistry.[1] Its significance stems from its action as a nicotinic acetylcholine receptor (nAChR) agonist, making it a valuable tool for studying cholinergic neurotransmission and developing novel therapeutics.[2] However, the quality and characterization of this compound are paramount, as even minor impurities can significantly impact experimental outcomes. This guide provides an in-depth comparison of this compound, delving into its analytical characterization, comparison with relevant alternatives, and detailed protocols for its analysis.
The Certificate of Analysis: Establishing a Quality Benchmark
A Certificate of Analysis (CoA) is the primary document attesting to a chemical's quality. While specific parameters may vary between suppliers, a comprehensive CoA for research-grade this compound should include the following key information.
Table 1: Typical Certificate of Analysis Specifications for this compound
| Parameter | Typical Specification | Method | Rationale for Researchers |
| Appearance | White to off-white crystalline powder | Visual | Ensures gross integrity and absence of significant degradation products which often appear colored. |
| Solubility | Soluble in water, ethanol, and methanol[3] | Visual | Critical for preparing stock solutions and ensuring compatibility with experimental buffers and solvents. |
| Identity | Conforms to the structure | IR, ¹H NMR, ¹³C NMR | Confirms the molecular structure is correct, preventing the use of an incorrect compound. |
| Purity (by HPLC or GC) | ≥97%[4][5] | HPLC, GC | The most critical parameter. High purity is essential to attribute observed biological effects to the compound of interest and not to impurities. |
| Melting Point | Approximately 211-212 °C[3] | Melting Point Apparatus | A sharp melting point range is indicative of high purity. |
| Water Content | Report value (typically ≤1.0%) | Karl Fischer Titration | Water can affect the stability and accurate weighing of the hygroscopic hydrochloride salt. |
| Residual Solvents | Conforms to ICH Q3C limits | Headspace GC | Solvents used in synthesis can have their own biological effects and interfere with experiments. |
| Heavy Metals | ≤10 ppm | ICP-MS or colorimetric methods | Heavy metal contamination can be toxic to cells and interfere with certain biological assays. |
Comparative Analysis: this compound vs. Key Alternatives
The primary utility of this compound in research lies in its interaction with nAChRs. Therefore, a meaningful comparison involves evaluating its performance against other well-characterized nAChR agonists.
Mechanism of Action at the Nicotinic Acetylcholine Receptor
2-Propylpiperidine (coniine) acts as an agonist at nAChRs, initially stimulating the receptor before causing a persistent depolarization that leads to receptor blockade and, at high concentrations, paralysis.[6][7] This dual action is a key characteristic to consider when designing experiments.
Performance Comparison with Other nAChR Agonists
The choice of nAChR agonist depends on the specific receptor subtype of interest and the desired potency and efficacy.
Table 2: Comparative Potency and Toxicity of nAChR Agonists
| Compound | Target nAChR Subtypes | Potency (EC₅₀ or IC₅₀) | Acute Toxicity (LD₅₀, mouse) | Key Characteristics & References |
| (±)-2-Propylpiperidine HCl | Neuronal and muscle subtypes | EC₅₀: ~0.3 mM (nAChR agonist activity)[2]; IC₅₀ (rat brain): 1100 µM[8] | 7.7 mg/kg (i.v.)[2][9] | Potent agonist with subsequent blockade. Stereoisomers have different potencies.[9] |
| (-)-Nicotine | Broad spectrum (α4β2, α7, etc.) | High affinity for various subtypes | ~0.3-0.8 mg/kg (i.v.) | The prototypical nAChR agonist; highly addictive. |
| (-)-Anabasine | α7 (full agonist), α4β2 (partial agonist)[10] | More potent than nicotine at some subtypes | LD₅₀ (S-enantiomer): 16 mg/kg (i.v.)[11] | Structurally similar to nicotine but with different subtype selectivity and lower toxicity.[10][11] |
| Cytisine | Partial agonist at α4β2 | More potent than nicotine at α7 in some studies[12] | ~2 mg/kg (i.p.) | A partial agonist with therapeutic use in smoking cessation.[13] |
Experimental Protocols for Quality Assessment
To ensure the integrity of your research, it is crucial to independently verify the quality of your this compound. The following are detailed protocols for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for assessing the purity of volatile compounds like 2-Propylpiperidine and identifying potential impurities.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute as necessary for your instrument's sensitivity.
-
GC-MS System and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
MS System: Agilent 5975C or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
The mass spectrum of 2-Propylpiperidine will show a molecular ion peak (M⁺) at m/z 127 (for the free base) and characteristic fragmentation patterns. A prominent fragment is often observed at m/z 84, corresponding to the piperidine ring.[14]
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation of identity.[15]
-
Quantify purity by peak area percentage.
-
Identify any impurities by comparing their mass spectra to the library. Potential impurities from synthesis include unreacted starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Since 2-Propylpiperidine lacks a strong chromophore, direct UV detection is challenging. A common approach is pre-column derivatization to introduce a UV-active moiety.[16][17]
Protocol:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of dansyl chloride in acetone.
-
Sample and Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium bicarbonate buffer (pH 9.0).
-
To 100 µL of the sample or standard solution, add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool to room temperature and add 100 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.
-
Dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC System and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
The derivatized 2-Propylpiperidine will have a distinct retention time.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound.
Expected ¹H NMR Spectral Features (in D₂O):
-
~3.0-3.5 ppm: Multiplets corresponding to the protons on the carbons adjacent to the nitrogen in the piperidine ring.
-
~1.2-2.0 ppm: A complex series of multiplets from the remaining piperidine ring protons and the propyl chain methylene groups.
-
~0.9 ppm: A triplet corresponding to the terminal methyl group of the propyl chain.
Expected ¹³C NMR Spectral Features (in D₂O):
-
~50-60 ppm: Carbon adjacent to the nitrogen and bearing the propyl group.
-
~40-50 ppm: Other carbon adjacent to the nitrogen.
-
~20-40 ppm: Carbons of the piperidine ring and the propyl chain.
-
~13 ppm: Terminal methyl carbon of the propyl chain.
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Conclusion
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Propylpiperidine Hydrochloride
This guide provides essential, field-proven safety protocols for the handling of 2-Propylpiperidine hydrochloride. As a compound with significant acute toxicity, procedural discipline is paramount. This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, empowering you to work with confidence and security.
Foundational Safety: Understanding the Hazard Profile
This compound, also known as (±)-Coniine hydrochloride, is the salt of a potent neurotoxin that disrupts the peripheral nervous system.[1] Its hazard profile is severe, and understanding these risks is the critical first step in establishing a safe handling protocol. The parent compound, 2-propylpiperidine (coniine), is classified as fatal if swallowed, inhaled, or in contact with skin.[1][2] The hydrochloride salt carries similar acute oral toxicity risks and is corrosive, capable of causing severe skin burns and serious eye damage.[3][4][5]
The rationale for stringent PPE is clear: to create an absolute barrier between you and a substance that poses a lethal threat through multiple exposure routes. Every recommendation that follows is directly linked to the hazards outlined in the table below.
| Hazard Classification | Category | GHS Code | Primary Risk | Source |
| Acute Toxicity, Oral | Category 2 / 3 | H300 / H301 | Fatal or Toxic if swallowed | [1][2][6] |
| Acute Toxicity, Dermal | Category 2 | H310 | Fatal in contact with skin | [2] |
| Acute Toxicity, Inhalation | Category 2 | H330 | Fatal if inhaled | [2] |
| Skin Corrosion | Sub-category 1B | H314 | Causes severe skin burns | [3][5] |
| Serious Eye Damage | Category 1 | H314 | Causes serious eye damage | [3][5][7] |
| Carcinogenicity | Category 2 | H351 | Suspected of causing cancer | [1][8] |
The Core Protective Ensemble: A Multi-Layered Defense
Handling this compound demands a comprehensive PPE strategy. This is not a scenario for minimum coverage; it requires a robust ensemble designed to eliminate all routes of exposure. All handling of this solid compound must be performed within a certified chemical fume hood or a glove box to control airborne particulates.[4]
Respiratory Protection: The First Line of Defense
Given the "Fatal if inhaled" classification, controlling airborne particulates is non-negotiable.[2]
-
Primary Engineering Control: All weighing and transfer operations must occur within a chemical fume hood or similar ventilated enclosure.[4][9]
-
Required Respirator: When handling the solid powder, a NIOSH-approved respirator is mandatory.[6][10] For weighing and handling powders, a P100 (HEPA) filter is appropriate. If working with solutions that could aerosolize, an organic vapor cartridge with a P100 pre-filter should be used. Always follow OSHA respirator regulations (29CFR 1910.134).[9][10][11]
Eye and Face Protection: Preventing Irreversible Damage
This compound can cause severe and potentially irreversible eye damage.[3][4] Standard safety glasses are insufficient.
-
Minimum Requirement: Wear tight-sealing chemical safety goggles that conform to OSHA standard 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Best Practice: In addition to goggles, a full-face shield must be worn over the goggles. This provides a secondary barrier against splashes or unexpected dispersal of the solid, protecting the entire face.[10]
Hand Protection: Eliminating Dermal Exposure
With a "Fatal in contact with skin" classification, selecting the correct gloves is a life-or-death decision.[2]
-
Double Gloving: Always wear two pairs of gloves. This practice provides a critical safety buffer. If the outer glove is compromised, the inner glove still offers protection while you retreat from the hazardous area to replace the outer glove safely.
-
Proper Technique: Ensure gloves are pulled up over the cuffs of the lab coat to create a sealed interface.
Body Protection: Full-Coverage Barrier
Any exposed skin is a potential route for fatal exposure.
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Enhanced Protection: For any procedure involving more than a few milligrams, an impervious or chemically resistant apron worn over the lab coat is strongly recommended.[12] All protective clothing must be clean and put on before work begins.[11]
-
Footwear: Closed-toe shoes are mandatory. For larger-scale operations or where spills are possible, chemically resistant shoe covers or boots should be used.[10]
Operational Plan: Donning, Doffing, and Disposal Protocol
Contamination is most likely to occur during the removal of PPE. A disciplined, step-by-step approach is essential to prevent self-contamination.
PPE Workflow Diagram
The following diagram illustrates the critical sequence for donning and doffing PPE to ensure a safe transition into and out of the handling environment.
Caption: PPE Donning and Doffing Workflow for High-Toxicity Solids.
Step-by-Step Doffing (Removal) Procedure
This is the most critical phase for preventing exposure. Perform these steps slowly and deliberately at the exit of the work area (e.g., just outside the fume hood).
-
Inspect and Clean Outer Gloves: Before touching anything else, inspect your outer gloves for any visible contamination or damage. Wipe them down with an appropriate decontamination solution (e.g., 70% ethanol) if applicable.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.[4]
-
Remove Face Shield and Goggles: Handle by the straps or sides. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Remove Lab Coat/Apron: Unbutton the coat and roll it outwards and down your arms, ensuring the contaminated exterior is folded inward. Place it directly into a labeled hazardous waste bag.
-
Remove Inner Gloves: With your now-bare hands, carefully remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Remove Respirator: Remove your respirator by the straps, without touching the front of the mask.
-
Final Hand Wash: Immediately wash your hands and forearms thoroughly with soap and water.[8][11][13]
Disposal Plan
All disposable PPE used while handling this compound is considered acutely toxic, hazardous waste.
-
Waste Container: A dedicated, clearly labeled, and sealed hazardous waste container must be located within the immediate work area.
-
Disposal Protocol: All gloves, wipes, disposable lab coats, and any other contaminated materials must be placed directly into this container.[3] Do not place this waste in regular trash or biohazard bins. Follow your institution's specific guidelines for the disposal of acutely toxic chemical waste.[6]
Emergency Response: Immediate Actions
In the event of an exposure, speed is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5] Seek immediate, emergency medical attention.[4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate, emergency medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for emergency medical services.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate, emergency medical attention.[3][6]
By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the significant risks associated with this compound and ensure a safe laboratory environment.
References
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2-Propylpiperidine | C8H17N | CID 9985 - PubChem. National Center for Biotechnology Information. [Link]
-
Coniine Hydrochloride | C8H18ClN | CID 12303861 - PubChem. National Center for Biotechnology Information. [Link]
-
Substance Information - ECHA - European Union. European Chemicals Agency. [Link]
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PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]
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This compound | C8H18ClN | CID 11156 - PubChem. National Center for Biotechnology Information. [Link]
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Safety Data Sheet: Piperidine - Carl ROTH. Carl ROTH. [Link]
-
PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration - OSHA. U.S. Department of Labor. [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
